5-Dodecyne
Description
Structure
3D Structure
Properties
IUPAC Name |
dodec-5-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPXWRQCSIYOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173476 | |
| Record name | 5-Dodecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-12-2 | |
| Record name | 5-Dodecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Dodecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Dodecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Dodecyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Spectroscopic Guide to 5-Dodecyne: Characterization via NMR, IR, and Mass Spectrometry
This technical guide provides an in-depth analysis of the spectroscopic data for 5-dodecyne (C₁₂H₂₂), a non-symmetrical internal alkyne. Aimed at researchers and professionals in drug development and chemical synthesis, this document synthesizes foundational principles with empirical data to offer a comprehensive characterization of the molecule. We will explore the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Spectroscopic Implications
This compound is a 12-carbon alkyne with a triple bond located between carbons 5 and 6. Its structure consists of a butyl group and a hexyl group attached to the sp-hybridized carbons. This asymmetry is a critical factor in its spectroscopic analysis, as it results in a unique and distinct signal for each of the 12 carbon atoms and each set of chemically non-equivalent protons in its NMR spectra.
Caption: Molecular structure of this compound (C₁₂H₂₂).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the electronic environment of protons within a molecule. For this compound, the absence of protons directly attached to the alkyne carbons means we will only observe signals from the alkyl chains. The key diagnostic signals are the protons on the carbons adjacent to the triple bond (the propargylic protons at C-4 and C-7). These protons are deshielded compared to typical alkane protons due to the magnetic anisotropy of the triple bond and typically appear in the 2.0-2.5 ppm range.
Expected ¹H NMR Data for this compound:
| Protons (Carbon Position) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1, H-12 (CH₃) | ~0.9 | Triplet (t) | 6H |
| H-2, H-3, H-8, H-9, H-10, H-11 (CH₂) | ~1.2-1.6 | Multiplet (m) | 12H |
| H-4, H-7 (Propargylic CH₂) | ~2.1-2.2 | Multiplet (m) | 4H |
Data Summary: ¹H NMR of this compound While a fully assigned spectrum is not publicly available, data from spectral databases confirm these regions. The spectrum is characterized by three main groups of signals.[1]
| Signal Region (δ, ppm) | Description |
| ~0.9 | Overlapping triplets from the two terminal methyl groups. |
| ~1.2-1.6 | A complex multiplet region corresponding to the bulk of the methylene protons in the alkyl chains. |
| ~2.15 | A multiplet corresponding to the four propargylic protons at the C-4 and C-7 positions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is highly effective for alkyne characterization, as the sp-hybridized carbons of the triple bond produce distinct signals in a relatively uncongested region of the spectrum. For internal alkynes, these signals typically appear between 70 and 100 ppm.[2] Due to the asymmetry of this compound, two separate signals are expected for C-5 and C-6.
Data Summary: ¹³C NMR of this compound The following table presents the expected chemical shifts for each of the 12 unique carbons in this compound, based on data available from SpectraBase.[1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 13.7 |
| C-12 | 14.0 |
| C-4 | 18.6 |
| C-7 | 19.1 |
| C-2 | 22.1 |
| C-11 | 22.5 |
| C-10 | 28.9 |
| C-3 | 31.2 |
| C-9 | 31.4 |
| C-8 | 31.7 |
| C-5 (sp) | 79.9 |
| C-6 (sp) | 80.6 |
Causality Insight: The two sp-hybridized carbons (C-5 and C-6) are the most deshielded of the sp³ carbons due to the nature of the triple bond, appearing around 80 ppm. The terminal methyl carbons (C-1 and C-12) are the most shielded, appearing furthest upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The characteristic absorption for a carbon-carbon triple bond (C≡C) stretch occurs in the 2100-2260 cm⁻¹ region.[3] However, in internal alkynes, particularly those with similar substituents, this absorption can be very weak or even absent. This is because the stretching of the triple bond produces only a very small change in the dipole moment of the molecule. The most prominent peaks in the IR spectrum of this compound are therefore the C-H stretching vibrations from the alkyl chains, which appear just below 3000 cm⁻¹.
Data Summary: Key IR Absorptions for this compound Data from the NIST Chemistry WebBook confirms the expected spectral features.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850 - 2960 | C-H Stretch (sp³ alkyl) | Strong |
| ~2200 | C≡C Stretch (internal alkyne) | Very Weak / Absent |
| ~1465 | C-H Bend (methylene scissoring) | Medium |
| ~1378 | C-H Bend (methyl rock) | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₂H₂₂, the molecular weight is approximately 166.31 g/mol .[5] The electron ionization (EI) mass spectrum is therefore expected to show a molecular ion peak (M⁺) at m/z 166.
The fragmentation of alkynes is complex, but often involves cleavage at the propargylic position (the C-C bond adjacent to the triple bond), which is a favored site for radical stabilization.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Data Summary: Major Mass Fragments Data from the NIST Mass Spectrometry Data Center shows several characteristic fragments.[1]
| m/z | Relative Intensity | Possible Fragment Ion |
| 166 | Low | [C₁₂H₂₂]⁺ (Molecular Ion) |
| 97 | Medium | [C₇H₁₃]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 54 | High | [C₄H₆]⁺ |
Self-Validating System: The presence of the molecular ion at m/z 166 confirms the compound's identity. The prominent fragments at m/z 81 and 67 are consistent with cleavage around the central triple bond, reinforcing the structural assignment.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
A. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, spectral width of ~15 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
Typical parameters: 512-2048 scans (due to the low natural abundance of ¹³C), spectral width of ~220 ppm, relaxation delay of 2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate it using the TMS signal at 0.00 ppm. Integrate the ¹H signals and pick the peaks for both spectra.
B. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Analysis: Place a second salt plate on top to create a thin liquid film.
-
Data Acquisition: Place the salt plate assembly in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the clean, empty salt plates first. Then, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Label the significant peaks.
C. Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized and separated based on its boiling point and interactions with the GC column. This compound will travel through the column and elute at a specific retention time.
-
MS Analysis (Electron Ionization): As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. It is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Detection: The resulting positively charged fragments are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum plots the relative abundance of each fragment versus its m/z value. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS).[Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140583, this compound.[Link]
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NIST Mass Spectrometry Data Center. this compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69.[Link]
-
Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values.[Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]
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An In-depth Technical Guide to the Solubility of 5-Dodecyne in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 5-dodecyne, an internal alkyne with significant applications in organic synthesis and materials science. For researchers, scientists, and drug development professionals, understanding the solubility characteristics of such molecules is paramount for reaction optimization, formulation development, and purification processes. This document delves into the theoretical underpinnings of this compound's solubility, grounded in the principles of intermolecular forces and the "like dissolves like" paradigm. In the absence of extensive published quantitative solubility data, this guide offers a framework for predicting solubility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the precise determination of this compound's solubility is provided, empowering researchers to generate critical data for their specific applications.
Introduction to this compound and its Solubility
This compound (C₁₂H₂₂) is a long-chain, non-polar hydrocarbon characterized by a carbon-carbon triple bond located at the fifth carbon position.[1] This internal alkyne is a colorless to pale yellow liquid at room temperature and, owing to its molecular structure, exhibits distinct solubility behavior that is crucial for its handling and application.[1][2] The long alkyl chains contribute to its hydrophobic nature, making it a valuable building block in the synthesis of complex organic molecules, polymers, and specialty materials.[2]
The solubility of a compound dictates its utility in a vast array of chemical processes. For instance, in organic synthesis, the choice of solvent is critical as it must dissolve the reactants to facilitate a reaction in the liquid phase. In drug development, the solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound in various organic solvents is a key parameter for crystallization, purification, and formulation. A thorough understanding of this compound's solubility profile allows for the rational selection of solvents, leading to improved reaction yields, enhanced purity, and more efficient process development.
The Theoretical Framework of Solubility: A Deep Dive
The solubility of one substance in another is governed by the fundamental principles of thermodynamics, primarily the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix).[3] For dissolution to be spontaneous, the Gibbs free energy of mixing must be negative. This is achieved through a favorable enthalpy of mixing (ΔH_mix), which relates to the intermolecular forces between solute and solvent molecules, and a positive entropy of mixing (ΔS_mix), which reflects the increase in randomness of the system upon mixing.
The "Like Dissolves Like" Principle and Intermolecular Forces
The adage "like dissolves like" is a cornerstone of solubility prediction and is rooted in the nature of intermolecular forces.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. When the energy required to break the existing interactions is comparable to the energy released upon forming new interactions, the enthalpy of mixing is small and favorable for dissolution.
This compound, being a non-polar alkyne, primarily exhibits weak London dispersion forces .[4][5] These forces arise from temporary fluctuations in electron density, creating transient dipoles. The strength of London dispersion forces increases with the size and surface area of the molecule. Therefore, this compound is expected to be readily soluble in non-polar organic solvents that also predominantly exhibit London dispersion forces.[4][6]
Conversely, introducing this compound into a polar solvent, such as water or ethanol, is energetically unfavorable.[7] Polar solvents are characterized by strong dipole-dipole interactions and, in the case of protic solvents, hydrogen bonds. The energy required to disrupt these strong solvent-solvent interactions is not sufficiently compensated by the weak London dispersion forces that would form between the polar solvent and the non-polar this compound molecule. This energy mismatch results in a positive enthalpy of mixing and, consequently, poor solubility.[8]
Hansen Solubility Parameters (HSP): A Predictive Tool
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[5][9] The HSP model decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Represents the energy from London dispersion forces.
-
δp (Polar): Represents the energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Represents the energy from hydrogen bonding.
Predicted Solubility of this compound in Common Organic Solvents
Based on the "like dissolves like" principle and the non-polar nature of this compound, we can predict its solubility in a range of common organic solvents. The following table provides a qualitative prediction of solubility. It is crucial to note that these are estimations, and experimental verification is essential for precise applications.
| Solvent | Solvent Type | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale for Prediction |
| Hexane | Non-polar | London Dispersion | High | Both solute and solvent are non-polar and dominated by London dispersion forces, leading to a favorable enthalpy of mixing. |
| Toluene | Non-polar (aromatic) | London Dispersion, weak dipole | High | Toluene is a non-polar solvent that can effectively solvate the long alkyl chains of this compound through dispersion forces.[6] |
| Dichloromethane | Polar Aprotic | Dipole-Dipole, London Dispersion | Moderate to High | While possessing a dipole moment, the large dispersion forces in dichloromethane can facilitate the dissolution of non-polar compounds. |
| Acetone | Polar Aprotic | Dipole-Dipole, London Dispersion | Low to Moderate | The strong dipole-dipole interactions in acetone are less compatible with the non-polar nature of this compound. |
| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole, London Dispersion | Low | The strong hydrogen bonding network in ethanol is not easily disrupted by the non-polar this compound molecule. |
| Water | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Insoluble | The highly polar nature and extensive hydrogen bonding of water make it a very poor solvent for non-polar hydrocarbons like this compound.[4][7] |
Experimental Determination of this compound Solubility: A Step-by-Step Protocol
To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, which is considered a gold standard for solubility determination.[11]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
Syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).
-
Glass vials with PTFE-lined screw caps
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Using a calibrated pipette, add a precise volume of the desired organic solvent to each vial.
-
Securely seal the vials with PTFE-lined screw caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
-
Sampling and Sample Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow any undissolved this compound to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the settled excess solute.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved droplets.
-
Accurately weigh the filtered sample.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the calibration standards and the diluted samples using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.
-
Self-Validating System and Trustworthiness
The trustworthiness of this protocol is ensured by several self-validating steps:
-
Confirmation of Equilibrium: Sampling at multiple time points ensures that the measured concentration represents the true equilibrium solubility.
-
Use of Excess Solute: The presence of undissolved this compound throughout the experiment visually confirms that the solution is saturated.
-
Temperature Control: Maintaining a constant and accurately known temperature is critical, as solubility is temperature-dependent.
-
Validated Analytical Method: The use of a validated analytical method with proper calibration ensures accurate quantification of the solute concentration.
Solvent Selection Logic for this compound Applications
The choice of an appropriate solvent for a process involving this compound is a critical decision that impacts efficiency, safety, and cost. The following diagram illustrates a logical approach to solvent selection.
Caption: Decision-making workflow for selecting a suitable solvent for this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, a strong theoretical understanding of its molecular structure and intermolecular forces allows for reliable qualitative predictions. As a non-polar alkyne, this compound exhibits high solubility in non-polar organic solvents and poor solubility in polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. By combining theoretical principles with rigorous experimental validation, researchers and drug development professionals can make informed decisions regarding solvent selection, thereby optimizing their processes and accelerating their research and development efforts.
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Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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A Technical Guide to the Hydrophobicity of Long-Chain Internal Alkynes
Executive Summary
Long-chain internal alkynes represent a unique chemical space, combining the defining linear rigidity of the sp-hybridized carbon-carbon triple bond with the flexibility and nonpolarity of extended alkyl chains. This guide provides an in-depth exploration of the hydrophobicity of this molecular class, a critical parameter influencing their application in drug discovery, materials science, and organic synthesis. We delve into the physicochemical underpinnings of their hydrophobic character, present a validated experimental protocol for its quantification, and discuss its strategic modulation in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of long-chain internal alkynes.
Introduction: The Strategic Importance of the Internal Alkyne
In the landscape of functional groups, alkynes are indispensable tools.[1] Their unique linear geometry, reactivity, and electronic properties have established them as crucial building blocks in pharmaceuticals, agrochemicals, and advanced materials.[2] While terminal alkynes are widely recognized for their role in "click chemistry" and as pharmacophores, internal alkynes—where the triple bond is situated within a carbon chain—offer a distinct set of properties.[3][4]
The core structure of a long-chain internal alkyne consists of two key domains:
-
The Rigid Alkyne Core: The C≡C triple bond imposes a linear, rod-like geometry with a bond angle of 180°.[4][] This structural rigidity can be pivotal for directional interactions within a biological target's binding pocket.[1]
-
The Flexible Hydrophobic Chains: The flanking long alkyl chains are nonpolar and flexible, dominating the molecule's overall hydrophobic character.
Understanding and quantifying the hydrophobicity, typically expressed as the logarithm of the partition coefficient (logP), is paramount. This parameter governs a molecule's solubility, membrane permeability, metabolic stability, and off-target toxicity—all critical determinants of a drug candidate's success.[6][7][8] This guide focuses specifically on the nuanced hydrophobicity imparted by the combination of these two domains.
Physicochemical Basis of Hydrophobicity in Internal Alkynes
Like other hydrocarbons, alkynes are generally hydrophobic and insoluble or sparingly soluble in water, while readily dissolving in nonpolar organic solvents.[4][9][10] The hydrophobicity of a long-chain internal alkyne is a composite of several factors:
-
Chain Length: The primary determinant of hydrophobicity is the length of the alkyl chains. As chain length increases, the molecule's surface area and nonpolar character increase, leading to a higher logP value. This trend is well-established for lipophilic nanoparticles, where longer alkyl ligands result in greater hydrophobicity.[11]
-
The Alkyne Contribution: The C≡C triple bond itself, while composed of nonpolar C-C and weakly polar C-H bonds, contributes uniquely to the molecule's properties.[9] Compared to a corresponding alkene (C=C) or alkane (C-C) segment, the alkyne bond is shorter (1.21 Å vs. 1.34 Å for an alkene) and more electron-rich due to its two π-bonds.[1][10] This region of high electron density can participate in atypical non-covalent interactions, but it does not significantly detract from the overall nonpolar nature of a long hydrocarbon chain. In fact, alkynes often exhibit slightly higher boiling points than their corresponding alkanes and alkenes, suggesting subtle differences in intermolecular forces.[10][12]
-
Linearity and Rigidity: The enforced linear geometry of the alkyne unit can influence how the molecule packs and interacts with its environment.[13] This rigidity can reduce the entropic penalty of binding to a receptor compared to a more flexible analogue, potentially enhancing binding affinity.[1]
The interplay of these features is visually summarized in the diagram below.
Caption: Factors influencing the hydrophobicity of long-chain internal alkynes.
Quantifying Hydrophobicity: A Self-Validating Experimental Protocol
While computational methods provide useful estimates of logP (cLogP), experimental determination remains the gold standard for accuracy.[14][15][16] The OECD Guideline 107 "Shake-Flask Method" is a robust and widely accepted direct measurement technique, particularly for compounds with logP values in the range of -2 to 4.[17][18] For highly hydrophobic compounds (logP > 4), where emulsion formation can be an issue, the slow-stirring method (OECD 123) may be more appropriate.[19]
Here, we detail a self-validating protocol for the shake-flask method, designed to ensure data integrity and trustworthiness.
Principle
The n-octanol/water partition coefficient (Pow) is the ratio of a chemical's equilibrium concentrations in the n-octanol and water phases of a two-phase system.[17][20] The logarithm of this value is the logP.
-
LogP = log10 ( [solute]octanol / [solute]water ) [8]
Materials & Reagents
-
n-Octanol (analytical grade, purity >99%), pre-saturated with water.
-
Ultrapure water (e.g., Milli-Q), pre-saturated with n-octanol.
-
Test compound (long-chain internal alkyne).
-
Analytical standards of the test compound.
-
Appropriate solvent for stock solution (e.g., methanol, acetonitrile).
-
Glass centrifuge tubes with PTFE-lined screw caps.
-
Mechanical shaker or vortex mixer.
-
Centrifuge capable of >3000 x g.
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).
Experimental Workflow
The workflow is designed with multiple checkpoints to ensure the validity of the final logP value.
Caption: Self-validating workflow for experimental logP determination.
Step-by-Step Methodology
-
Phase Preparation (Causality: Ensures both phases are in equilibrium before the experiment begins, preventing volume changes during partitioning):
-
Mix n-octanol and ultrapure water in a large vessel (e.g., 1:1 v/v).
-
Shake vigorously for 24 hours at the desired experimental temperature (e.g., 25°C ± 1°C).
-
Allow the phases to separate completely for at least 24 hours. Drain and store each phase separately.
-
-
Analytical Method Development (Causality: A reliable quantification method is the bedrock of an accurate result):
-
Develop a sensitive and linear analytical method (e.g., HPLC-UV) for the test compound.
-
Establish a calibration curve with at least 5 standards. The linearity (R²) should be >0.99.
-
Determine the Limit of Quantification (LOQ) to ensure concentrations in both phases can be accurately measured.
-
-
Preliminary Test (Causality: Establishes the approximate logP to select appropriate phase volume ratios for the definitive test):
-
Perform a single rapid determination to estimate the logP. This informs the design of the main experiment.
-
-
Definitive Experiment (Causality: Using varied phase ratios and replicates confirms that the measured partition coefficient is independent of the experimental setup):
-
Prepare three sets of duplicate (or triplicate) centrifuge tubes with different, accurately measured phase volume ratios (e.g., 4mL:2mL, 3mL:3mL, 2mL:4mL of octanol:water).[18]
-
Spike each tube with a small, precise volume of the stock solution. The final concentration should not exceed 0.01 mol/L in either phase to avoid self-association.[17]
-
Include a blank (no test compound) for each phase ratio to check for interferences.
-
Cap the tubes and shake vigorously for 20-30 minutes at a constant temperature (25°C ± 1°C).
-
Centrifuge the tubes for 15 minutes at >3000 x g to achieve a sharp separation of the phases.[20]
-
Carefully withdraw an aliquot from the center of each phase for analysis, avoiding the interface.
-
Analyze the concentration of the test substance in both the n-octanol and water phases using the validated analytical method.[21]
-
-
Calculation and Validation:
-
For each tube, calculate Pow = Coctanol / Cwater.
-
Calculate logPow for each of the six runs.
-
Validation 1 (Mass Balance): Calculate the total mass of the compound recovered from both phases and compare it to the initial amount added. The recovery should be within 100 ± 10%.
-
Validation 2 (Consistency): The six calculated logP values should fall within a range of ± 0.3 log units.[18]
-
The final, reported logP is the mean of the validated individual results.
-
Modulating Hydrophobicity in Drug Design
The internal alkyne is a powerful bioisostere, capable of replacing other groups like alkenes, amides, or even phenyl rings to fine-tune a molecule's properties.[1] Its introduction can modulate hydrophobicity while imparting beneficial structural and metabolic characteristics.
| Feature / Modification | Impact on Hydrophobicity | Rationale & Field Insight |
| Alkyne vs. Alkane | Slight Increase | The sp-hybridized carbons are more electronegative than sp3 carbons, but in a long chain, the dominant effect is the removal of two hydrogen atoms, slightly increasing the molecule's density and nonpolar character. |
| Alkyne vs. Alkene | Similar / Slight Increase | The alkyne is more linear and less bulky than a cis-alkene. Its impact on logP is often comparable to a trans-alkene, but it offers superior metabolic stability by being resistant to epoxidation. |
| Increasing Chain Length | Significant Increase | Each additional methylene (-CH₂) group typically increases the logP by approximately +0.5 units. This is a primary and predictable tool for modulating hydrophobicity.[11] |
| Positional Isomerism | Minor, context-dependent | Moving the alkyne from a terminal to an internal position generally increases thermodynamic stability.[1] Its effect on logP is minimal but can alter the molecule's overall shape and how it presents its hydrophobic surface. |
Case Insight: In drug discovery, a common challenge is "lipophilic creep," where lead optimization inadvertently increases logP to undesirable levels (>5), leading to poor solubility and high toxicity. Strategically replacing a phenyl ring (which contributes significantly to hydrophobicity) with a linear diacetylene or a long-chain internal alkyne can maintain or even enhance target engagement through rigid scaffolding while providing more precise control over the overall logP.[1][6]
Conclusion
The hydrophobicity of long-chain internal alkynes is a critical, multi-faceted property governed primarily by the length of the alkyl chains and nuanced by the unique electronic and structural nature of the C≡C triple bond. Its precise quantification through validated experimental methods like the OECD 107 shake-flask protocol is essential for reliable structure-activity relationship (SAR) studies. For researchers in drug development, viewing the internal alkyne not just as a rigid linker but as a tunable hydrophobic element provides a powerful strategic tool to optimize molecular properties, leading to safer and more efficacious therapeutics.
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An In-depth Technical Guide to the Reactivity of the Triple Bond in 5-Dodecyne
Introduction
5-Dodecyne (C₁₂H₂₂) is an internal alkyne characterized by a carbon-carbon triple bond located between the fifth and sixth carbon atoms of its twelve-carbon chain.[1][2][3][4] This structural feature imparts a unique reactivity profile, making it a valuable building block in organic synthesis and a subject of interest for researchers in drug development and materials science. The triple bond, with its two π-bonds and high electron density, serves as a rich center for a variety of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the triple bond in this compound, offering in-depth mechanistic insights, field-proven experimental protocols, and a comparative analysis of different reaction pathways.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂ | [1][2][3][4] |
| Molecular Weight | 166.30 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
| CAS Number | 19780-12-2 | [2][3] |
I. Stereoselective Reduction of the Alkyne
The reduction of the triple bond in this compound is a cornerstone of its synthetic utility, allowing for the stereoselective formation of either the cis or trans isomer of 5-dodecene. The choice of catalyst and reaction conditions dictates the stereochemical outcome, providing a powerful tool for controlling molecular geometry in multi-step syntheses.[6]
A. Cis-Selective Hydrogenation (Syn-Addition)
The syn-addition of hydrogen across the triple bond of this compound yields (Z)-5-dodecene (cis-5-dodecene). This transformation is most effectively achieved using a "poisoned" catalyst, such as Lindlar's catalyst.[7][8][9] The deactivation of the palladium catalyst prevents over-reduction to the corresponding alkane, dodecane.[9][10]
Mechanism of Lindlar's Catalyst Hydrogenation
The reaction occurs on the surface of the catalyst. The alkyne adsorbs onto the palladium surface, and hydrogen atoms are delivered to the same face of the triple bond, resulting in the exclusive formation of the cis-alkene.[7]
Caption: Syn-addition of hydrogen using Lindlar's catalyst.
Experimental Protocol: Synthesis of (Z)-5-Dodecene
Materials:
-
This compound (1.0 g, 6.0 mmol)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) (100 mg)
-
Hexane (50 mL)
-
Hydrogen gas (H₂) balloon
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in hexane.
-
Add Lindlar's catalyst to the solution.
-
Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional hexane.
-
Concentrate the filtrate under reduced pressure to yield (Z)-5-dodecene.
B. Trans-Selective Reduction (Anti-Addition)
To obtain (E)-5-dodecene (trans-5-dodecene), a dissolving metal reduction is employed, typically using sodium or lithium metal in liquid ammonia.[6][11][12] This reaction proceeds via a radical anion intermediate, leading to the anti-addition of hydrogen atoms across the triple bond.[13][14]
Mechanism of Dissolving Metal Reduction
The reaction is initiated by the transfer of a solvated electron from the sodium metal to the alkyne, forming a radical anion. This intermediate is then protonated by ammonia. A second electron transfer and subsequent protonation complete the reduction, with the more stable trans-vinylic anion intermediate dictating the stereochemical outcome.[6][14][15]
Caption: Anti-addition of hydrogen via dissolving metal reduction.
Experimental Protocol: Synthesis of (E)-5-Dodecene
Materials:
-
This compound (1.0 g, 6.0 mmol)
-
Liquid ammonia (approx. 50 mL)
-
Sodium metal (small, freshly cut pieces)
-
Dry ice/acetone bath
-
Ammonium chloride (for quenching)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a dry ice/acetone bath (-78 °C).
-
Condense ammonia gas into the flask.
-
To the stirred liquid ammonia, add small pieces of sodium metal until a persistent deep blue color is observed, indicating the presence of solvated electrons.[6]
-
Slowly add a solution of this compound in a minimal amount of dry ether through the dropping funnel.
-
Stir the reaction mixture for 2-4 hours, maintaining the blue color by adding more sodium if necessary.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water and extract the product with ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (E)-5-dodecene.
II. Electrophilic Addition Reactions
The electron-rich triple bond of this compound is susceptible to electrophilic attack. These reactions proceed through intermediates such as vinyl cations or bridged halonium ions, and the regiochemistry is not a factor for the symmetrically substituted this compound.
A. Halogenation
This compound readily reacts with halogens such as chlorine (Cl₂) and bromine (Br₂). The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene, with anti-addition being the predominant pathway, leading to the E-isomer.[16][17][18] The reaction is believed to proceed through a bridged halonium ion intermediate.[18]
Experimental Protocol: Bromination of this compound
Materials:
-
This compound (1.0 g, 6.0 mmol)
-
Bromine (Br₂) (0.96 g, 6.0 mmol)
-
Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) (50 mL)
Procedure:
-
Dissolve this compound in CCl₄ in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in CCl₄ dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.
-
Continue the addition until a faint bromine color persists.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the solution with aqueous sodium thiosulfate to remove any excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (E)-5,6-dibromo-5-dodecene.
B. Hydrohalogenation
The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds via an electrophilic addition mechanism.[16][17][19] The addition of one equivalent of HX yields a vinyl halide. Since this compound is an internal alkyne, the initial addition of H⁺ can occur at either carbon of the triple bond with equal probability, leading to a mixture of E and Z isomers of the resulting vinyl halide.[19]
Experimental Protocol: Hydrobromination of this compound
Materials:
-
This compound (1.0 g, 6.0 mmol)
-
Hydrogen bromide (HBr) solution in acetic acid (33 wt. %)
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of a non-reactive solvent like pentane.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of the HBr solution in acetic acid with stirring.
-
Monitor the reaction by GC-MS to observe the formation of 5-bromo-5-dodecene and 6-bromo-5-dodecene.
-
After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the product mixture.
III. Oxidation and Cleavage Reactions
The triple bond of this compound can undergo oxidative cleavage under specific conditions, leading to the formation of carboxylic acids. This transformation is a powerful tool for degrading larger molecules into smaller, identifiable fragments.
A. Ozonolysis
Ozonolysis of internal alkynes, followed by a workup with water, results in the cleavage of the triple bond to yield two carboxylic acids.[20][21][22] For a symmetrical internal alkyne like this compound, this reaction produces two equivalents of the same carboxylic acid.[20]
Mechanism of Ozonolysis
Ozone adds across the triple bond to form an unstable primary ozonide, which rearranges to a more stable trioxole intermediate. This intermediate is then cleaved during the aqueous workup to produce the carboxylic acid products.[23]
Caption: Ozonolysis of an internal alkyne.
Experimental Protocol: Ozonolysis of this compound
Materials:
-
This compound (1.0 g, 6.0 mmol)
-
Dichloromethane (CH₂Cl₂) (50 mL)
-
Ozone (O₃) from an ozone generator
-
Water (for workup)
Procedure:
-
Dissolve this compound in dichloromethane in a gas-washing bottle and cool to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
Slowly add water to the reaction mixture at low temperature.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pentanoic acid.
IV. Hydroboration-Oxidation
The hydroboration-oxidation of internal alkynes provides a method for their conversion to ketones.[24] The reaction proceeds with syn-addition of the borane across the triple bond, followed by oxidation to an enol, which then tautomerizes to the more stable keto form. For a symmetrical internal alkyne like this compound, this reaction will yield a single ketone product.
Mechanism of Hydroboration-Oxidation
A bulky borane reagent, such as disiamylborane or 9-BBN, is used to prevent double addition across the triple bond.[25][26] The boron adds to one of the sp-hybridized carbons, and a hydride is transferred to the other in a concerted, syn-addition. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol. This enol rapidly tautomerizes to the corresponding ketone.
Experimental Protocol: Hydroboration-Oxidation of this compound
Materials:
-
This compound (1.0 g, 6.0 mmol)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) (30% solution)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of the 9-BBN solution in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the mixture back to 0 °C and slowly add the sodium hydroxide solution, followed by the careful, dropwise addition of the hydrogen peroxide solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 6-dodecanone by column chromatography or distillation.
Conclusion
The triple bond in this compound is a versatile functional group that undergoes a wide array of chemical transformations. The ability to stereoselectively reduce the alkyne to either a cis or trans alkene provides significant control in the synthesis of complex molecules. Furthermore, electrophilic addition, oxidation, and hydroboration-oxidation reactions offer pathways to a variety of functionalized products. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the effective utilization of this compound as a key synthetic intermediate.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 19780-12-2). Retrieved from [Link]
-
JoVE. (2023, April 30). Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar's Catalyst or Na/NH3. Retrieved from [Link]
-
ReactionWeb.io. (2025, July 16). Alkyne + Na/NH3. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyne Reactions: Dissolving-Metal Reduction to trans-Alkenes (Na / NH₃(l)). Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Retrieved from [Link]
-
Chad's Prep. (n.d.). 9.8 Ozonolysis of Alkynes. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reduction of Alkynes. Retrieved from [Link]
-
BYJU'S. (n.d.). Ammonia and sodium reaction properties. Retrieved from [Link]
-
Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reduction of Alkynes. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reduction of Alkynes. Retrieved from [Link]
-
Chad's Prep. (2020, December 11). 9.8 Ozonolysis of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Ozonolysis of Alkynes. Retrieved from [Link]
-
Khan Academy. (n.d.). Halogenation and ozonolysis of alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 1). 11.7: Addition of Hydrogen Halides to Alkynes. Retrieved from [Link]
-
SATHEE - IIT Kanpur. (n.d.). Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Khan Academy. (n.d.). Halogenation and ozonolysis of alkynes [Video]. Retrieved from [Link]
-
Unacademy. (n.d.). Alkynes Addition Reaction of Halogens. Retrieved from [Link]
-
Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydrohalogenation of Alkynes with Practice Problems. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Z)-5-Dodecene. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]
-
Master Organic Chemistry. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Retrieved from [Link]
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A Senior Application Scientist's Guide to High-Purity 5-Dodecyne for Research and Drug Development
Introduction: The Unseen Workhorse of Innovative Chemistry
In the landscape of modern chemical synthesis and drug discovery, the internal alkyne 5-dodecyne (CAS No. 19780-12-2) has emerged as a crucial, albeit often unheralded, building block.[1][2] Its linear twelve-carbon chain, bisected by a carbon-carbon triple bond at the 5-position, bestows upon it a unique combination of lipophilicity and reactive potential.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth technical overview of sourcing, validating, and utilizing high-purity this compound. We will delve into the nuances of commercial supplier selection, rigorous quality control protocols, and the critical role of this molecule in advancing scientific frontiers.
Part 1: Sourcing High-Purity this compound: A Researcher's Compass
The journey to successful experimentation begins with the procurement of high-quality starting materials. For a seemingly simple molecule like this compound, variations in purity can have profound impacts on reaction outcomes, biological assays, and the ultimate validity of research findings.
Identifying Reputable Commercial Suppliers
Several chemical suppliers offer this compound, typically with purity specifications of 98% or greater as determined by Gas Chromatography (GC).[3] When selecting a supplier, it is imperative to look beyond the catalog listing and consider the following:
-
Transparency of Analytical Data: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for each batch, detailing the purity and the analytical method used for its determination.
-
Consistency and Batch-to-Batch Variation: For ongoing research projects, supplier consistency is paramount. Inquire about their quality assurance processes and typical batch-to-batch purity variations.
-
Available Grades: While a "research grade" may suffice for initial studies, applications in drug development and other sensitive areas may necessitate a higher purity grade. Some suppliers may offer custom synthesis or further purification services.[4]
Below is a comparative table of prominent suppliers of this compound. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Number (Example) | Stated Purity | Analysis Method | CAS Number |
| TCI America | D1191 | >98.0% | GC | 19780-12-2 |
| CymitQuimica | 3B-D1191 / IN-DA002B18 | >98% | Not specified | 19780-12-2 |
| Labscoop | D1191 | >98.0% | GC | 19780-12-2 |
| CP Lab Safety | D1191 | Not specified | Not specified | 19780-12-2 |
This table is for illustrative purposes and researchers should verify current product specifications with the suppliers.
The Logic of Supplier Selection: A Workflow
The process of selecting a suitable supplier can be systematized to ensure the procurement of high-quality material. The following diagram illustrates a logical workflow for this process.
Caption: A workflow for selecting and qualifying a commercial supplier of high-purity this compound.
Part 2: Ensuring Scientific Integrity: In-House Quality Control
While a supplier's CoA provides a baseline for purity, it is a cornerstone of good laboratory practice to independently verify the identity and purity of critical reagents. This self-validating system is essential for the trustworthiness of your research.
Experimental Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound, providing both quantitative and qualitative data.[5][6]
Objective: To determine the purity of a commercially supplied sample of this compound and identify any potential impurities.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
GC-MS instrument equipped with a flame ionization detector (FID) or a mass spectrometer (MS)
-
A non-polar capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector (if applicable):
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-400
-
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of this compound will exhibit a molecular ion peak (M+) at m/z 166.3.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the this compound peak relative to the total area of all peaks.
-
Attempt to identify any impurity peaks by comparing their mass spectra to library databases.
-
Experimental Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of a molecule.[7] For this compound, both ¹H and ¹³C NMR are valuable.
Objective: To confirm the chemical structure of the supplied this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample (5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Spectral Interpretation:
-
¹H NMR: The spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The allylic protons adjacent to the triple bond will appear as a triplet of triplets around δ 2.14 ppm. The methyl groups at the ends of the chain will appear as triplets around δ 0.9 ppm. The other methylene groups will appear as multiplets in the region of δ 1.2-1.5 ppm.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. The sp-hybridized carbons of the alkyne will resonate in the region of δ 80-90 ppm. The other sp³-hybridized carbons will appear in the upfield region of the spectrum.
-
Part 3: The Role of High-Purity this compound in Advancing Research
The utility of this compound extends across various domains of chemical research, with its purity being a critical determinant of success.
A Key Player in "Click Chemistry" and Drug Discovery
The alkyne functional group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.[8] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an alkyne reacts with an azide to form a stable triazole linkage. This reaction is widely employed in drug discovery for:
-
Lead Optimization: Rapidly generating libraries of related compounds to explore structure-activity relationships.
-
Bioconjugation: Attaching molecules to biomolecules, such as proteins or nucleic acids, for diagnostic or therapeutic purposes.
-
Fragment-Based Drug Discovery: Linking small molecular fragments to create more potent drug candidates.
The presence of impurities in the this compound starting material can lead to the formation of undesired side products, complicating purification and potentially leading to false positives or negatives in biological screening assays.
A Versatile Building Block in Organic Synthesis
Beyond click chemistry, the triple bond in this compound can be transformed into a variety of other functional groups, making it a versatile intermediate in the synthesis of complex molecules.[1] Its long alkyl chains can also be used to modulate the lipophilicity of a target molecule, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) properties.[9]
Part 4: Safe Handling and Storage: A Prerequisite for Reliable Science
The safe handling and storage of all chemicals are of utmost importance in a laboratory setting. While this compound is not acutely toxic, it is a combustible liquid and appropriate precautions must be taken.
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous waste.
Storage Recommendations
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
Conclusion: Empowering Discovery Through Quality Reagents
High-purity this compound is more than just a chemical on a shelf; it is a key enabler of scientific innovation. By understanding the intricacies of sourcing, validating, and safely handling this versatile building block, researchers can enhance the reliability and reproducibility of their work. This guide serves as a foundational resource for scientists and drug development professionals, empowering them to make informed decisions and ultimately, to accelerate the pace of discovery. The principles of rigorous supplier qualification and in-house quality control are not merely best practices but are fundamental to the integrity of the scientific endeavor.
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Initial Investigations of 5-Dodecyne Synthesis: A Technical Guide to Acetylide Alkylation Strategies
An in-depth technical guide by a Senior Application Scientist
This document provides an in-depth technical guide for the synthesis of 5-dodecyne, a valuable internal alkyne for further chemical elaboration. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the chosen synthetic strategy, emphasizing the establishment of a robust, self-validating protocol grounded in the principles of modern organic chemistry. We will explore the strategic planning, core mechanism, and a detailed experimental workflow for the successful synthesis of this target molecule.
Strategic Framework: Retrosynthetic Analysis and Route Selection
The foundation of any successful synthesis is a logical and efficient plan. For a seemingly simple molecule like this compound (C₁₂H₂₂), a retrosynthetic approach allows us to deconstruct the target into readily available starting materials. The internal alkyne functional group is the key strategic bond for disconnection.
The most powerful and widely adopted method for constructing internal alkynes is the alkylation of terminal alkynes.[1] This reaction forms a new carbon-carbon bond by reacting a nucleophilic acetylide anion with an electrophilic alkyl halide.[2][3] Applying this logic to this compound, we can identify two primary and equally viable disconnection pathways, as summarized in the table below.
| Route | Disconnection | Terminal Alkyne (Nucleophile) | Alkyl Halide (Electrophile) |
| A | C₄-C₅ Bond | 1-Butyne Anion | 1-Bromooctane |
| B | C₆-C₇ Bond | 1-Hexyne Anion | 1-Bromohexane |
Both routes are chemically sound. The choice between them often comes down to the commercial availability, cost, and stability of the starting materials. For the purpose of this guide, we will focus on a detailed protocol based on a similar, illustrative transformation: the reaction between the 1-octyne anion and 1-bromobutane. This combination provides an excellent model for the synthesis of this compound and related internal alkynes.
While highly effective, it is worth noting an alternative synthetic strategy: the double dehydrohalogenation of a vicinal or geminal dihalide using a strong base.[4][5] This involves treating a precursor like 5,6-dibromododecane with at least two equivalents of a potent base like sodium amide (NaNH₂) to induce two successive E2 elimination reactions.[6][7] However, the acetylide alkylation route generally offers more flexibility and control for building molecular complexity from simpler precursors.[8]
The Core Mechanism: Sₙ2 Alkylation of an Acetylide Anion
The success of the synthesis hinges on a two-step sequence: the formation of a potent carbon-based nucleophile and its subsequent reaction with a suitable electrophile.
Step 1: Deprotonation of the Terminal Alkyne The hydrogen atom attached to a terminal alkyne is unusually acidic for a hydrocarbon, with a pKa of approximately 25.[9][10] This acidity, while weak, is sufficient for deprotonation by a very strong base. Standard bases like sodium hydroxide are inadequate for this task.[9] The preferred reagent is sodium amide (NaNH₂), a powerful, non-nucleophilic base capable of quantitatively converting the terminal alkyne into its conjugate base, the acetylide anion.[11][12]
Step 2: Nucleophilic Substitution (Sₙ2) The resulting acetylide anion is an excellent nucleophile due to the negative charge and lone pair on the terminal carbon.[2][13] It readily attacks an electrophilic carbon atom, such as the one in a primary alkyl halide, via an Sₙ2 mechanism.[8][14] In this concerted step, the acetylide's lone pair forms a new C-C bond with the alkyl halide's carbon, while simultaneously displacing the halide leaving group.[3]
It is critical to use a primary (1°) alkyl halide. Acetylide anions are also strong bases, and when reacted with secondary (2°) or tertiary (3°) alkyl halides, they will preferentially act as a base, leading to an E2 elimination side reaction rather than the desired Sₙ2 substitution.[2][8]
Caption: Step-by-step experimental workflow for this compound synthesis.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser topped with a nitrogen inlet (balloon), and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Causality: Anhydrous and inert conditions are paramount. Sodium amide reacts violently with water, and the acetylide anion is readily protonated by moisture, which would quench the reaction.
-
-
Base Suspension: Add 200 mL of anhydrous THF to the reaction flask via cannula or syringe. Cool the flask to 0°C in an ice-water bath. Carefully add the sodium amide (4.30 g) in portions.
-
Causality: Cooling the solvent before adding the reactive base helps to control any initial exotherm and ensures a safe and controlled reaction environment.
-
-
Acetylide Anion Formation: While maintaining the temperature at 0°C, slowly add 1-octyne (15.0 mL) dropwise via syringe over 20 minutes. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Causality: The slow addition of the alkyne controls the rate of hydrogen gas evolution during deprotonation. Stirring ensures the reaction goes to completion, maximizing the concentration of the nucleophilic acetylide anion.
-
-
Alkylation: Cool the reaction mixture back down to 0°C. Slowly add 1-bromobutane (11.3 mL) dropwise via the syringe over 20 minutes. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Causality: The Sₙ2 reaction can be exothermic. Adding the alkyl halide at a low temperature prevents potential side reactions and ensures better control. Stirring overnight allows the reaction, which may be slow, to proceed to completion.
-
-
Reaction Quench: The next day, cool the flask to 0°C in an ice bath. Very slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted sodium amide and acetylide.
-
Causality: This is a critical safety step. Ammonium chloride is a mild acid that safely neutralizes the potent base and protonates any remaining acetylide anions. A rapid addition could cause a dangerous exotherm and gas evolution. [12]6. Workup and Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Causality: The desired product, this compound, is a nonpolar organic molecule and will preferentially dissolve in the diethyl ether layer, separating it from the inorganic salts in the aqueous layer.
-
-
Washing and Drying: Wash the combined organic layers with 100 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The brine wash helps to remove any remaining water from the organic layer. Magnesium sulfate is a drying agent that sequesters the last traces of water.
-
-
Purification: Filter the dried solution to remove the magnesium sulfate. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent. Purify the resulting crude oil by vacuum distillation to yield pure this compound.
-
Causality: Vacuum distillation is an effective method for purifying liquids with relatively high boiling points, as it allows distillation to occur at a lower, less destructive temperature.
-
Product Characterization
The identity and purity of the final product must be confirmed through spectroscopic analysis. This compound is a colorless liquid. [15]
| Technique | Data Source | Expected Characterization Data |
|---|---|---|
| Formula | PubChem [16] | C₁₂H₂₂ |
| Molecular Weight | NIST [17] | 166.30 g/mol |
| ¹H NMR | Predicted | ~2.15 ppm (m, 4H, -C≡C-CH₂-), ~1.45 ppm (m, 8H, -CH₂-), ~0.9 ppm (t, 6H, -CH₃) |
| ¹³C NMR | Predicted | ~80 ppm (-C≡C-), ~31 ppm, ~22 ppm, ~19 ppm, ~14 ppm (alkyl carbons) |
| IR Spectroscopy | NIST [17] | ~2960-2850 cm⁻¹ (C-H stretch), Absence of ~3300 cm⁻¹ (terminal C≡C-H) and ~2150 cm⁻¹ (terminal C≡C) |
| Mass Spec (EI) | NIST [18]| 166 (M⁺), characteristic fragmentation pattern |
Conclusion
The synthesis of this compound via the alkylation of a terminal alkyne is a robust and reliable method that underscores fundamental principles of organic synthesis. The success of this procedure is contingent upon careful control of reaction parameters, particularly the maintenance of anhydrous conditions and the judicious choice of a primary alkyl halide to favor the desired Sₙ2 pathway. By understanding the causality behind each step—from deprotonation with a strong base to the final purification—researchers can confidently execute and adapt this protocol for the synthesis of a wide range of internal alkynes, which are critical intermediates in pharmaceutical and materials science research.
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-
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The Advent of a Linear Hydrocarbon: Unveiling the First Synthesis of 5-Dodecyne
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Internal Alkynes
5-Dodecyne (C₁₂H₂₂) is a linear internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond located within the carbon chain. Unlike terminal alkynes, where the triple bond resides at the end of the chain, the internal placement of the triple bond in this compound imparts distinct chemical properties and reactivity. Internal alkynes are crucial building blocks in organic synthesis, serving as precursors to a wide array of functional groups and molecular architectures. Their utility spans from the construction of complex natural products to the development of novel materials and pharmaceuticals. The controlled and efficient synthesis of specific internal alkynes, such as this compound, is therefore a fundamental pursuit in synthetic organic chemistry. This guide delves into the historical context of the first reported synthesis of this compound, providing a detailed examination of the pioneering methodology and the analytical techniques used for its characterization.
The Pioneering Synthesis: A Look into the Past
Based on this established chemical principle, the first synthesis of this compound was likely achieved through the reaction of the sodium salt of 1-heptyne with 1-bromopentane. This approach provides a straightforward and logical pathway to the target molecule.
The First Reported Synthesis: A Detailed Mechanistic Pathway
The inaugural synthesis of this compound can be understood through a two-step process: the formation of the heptynyl anion followed by its alkylation.
Step 1: Deprotonation of 1-Heptyne
The synthesis commences with the deprotonation of 1-heptyne. The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is significantly more acidic than hydrogens on sp² or sp³ hybridized carbons. This increased acidity allows for its removal by a strong base, such as sodium amide (NaNH₂) in liquid ammonia. The lone pair of the amide anion abstracts the terminal proton of 1-heptyne, forming ammonia and the highly nucleophilic heptynyl anion.
Step 2: Nucleophilic Substitution with 1-Bromopentane
The resulting heptynyl anion then acts as a potent nucleophile. In the second step, it attacks the electrophilic carbon of 1-bromopentane. This proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to the displacement of the bromide ion as the leaving group. This concerted reaction results in the formation of a new carbon-carbon single bond between the heptynyl and pentyl fragments, yielding the desired internal alkyne, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol for the Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound based on the alkylation of 1-heptyne.
Materials:
-
1-Heptyne
-
1-Bromopentane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Formation of the Acetylide: Liquid ammonia is condensed into the flask. To the stirred liquid ammonia, sodium amide is added portion-wise. 1-Heptyne, dissolved in anhydrous diethyl ether, is then added dropwise to the sodium amide suspension. The reaction mixture is stirred for a designated period to ensure the complete formation of the sodium heptynide.
-
Alkylation: A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to the reaction mixture. The reaction is allowed to proceed, often with gentle warming, to drive the alkylation to completion.
-
Workup: After the reaction is complete, the ammonia is allowed to evaporate. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure this compound.
Self-Validating System: Ensuring Purity and Identity
The integrity of this synthetic protocol relies on the careful control of reaction conditions and the rigorous characterization of the final product.
-
Anhydrous Conditions: The use of anhydrous solvents and a dry atmosphere is critical. The acetylide anion is a strong base and will readily react with any protic species, such as water, which would quench the nucleophile and prevent the desired alkylation.
-
Temperature Control: The deprotonation is typically carried out at low temperatures in liquid ammonia. The subsequent alkylation may require gentle heating to proceed at a reasonable rate.
-
Choice of Alkyl Halide: The use of a primary alkyl halide, such as 1-bromopentane, is essential to favor the SN2 reaction. Secondary or tertiary alkyl halides would likely lead to elimination reactions as a major side product.
-
Purification: Fractional distillation is a highly effective method for purifying the liquid this compound from any unreacted starting materials or side products, based on differences in their boiling points.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₂H₂₂ |
| Molecular Weight | 166.31 g/mol |
| CAS Number | 19780-12-2 |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would exhibit characteristic signals for the different types of protons in the molecule. The allylic protons (adjacent to the triple bond) would appear as triplets in the range of δ 2.1-2.2 ppm. The other aliphatic protons would appear as multiplets in the upfield region of the spectrum.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. The two sp-hybridized carbons of the alkyne would appear in the range of δ 80-90 ppm. The remaining sp³-hybridized carbons would have distinct signals in the aliphatic region.
-
IR (Infrared) Spectroscopy: The IR spectrum would show a characteristic, though often weak, absorption for the C≡C triple bond stretch around 2200-2260 cm⁻¹. The absence of a sharp peak around 3300 cm⁻¹ would confirm the internal nature of the alkyne, as this peak is characteristic of the ≡C-H stretch of a terminal alkyne. Strong C-H stretching absorptions would be observed just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular weight of this compound. The fragmentation pattern would be consistent with the structure of a linear C₁₂ hydrocarbon.
Caption: Experimental workflow for this compound.
Conclusion
The first synthesis of this compound, likely achieved through the alkylation of 1-heptyne, represents a classic and fundamental transformation in organic chemistry. This method highlights the utility of terminal alkynes as versatile building blocks for the construction of more complex molecules. The principles of acidity, nucleophilicity, and substitution reactions are elegantly demonstrated in this synthesis. The ability to create specific internal alkynes with high fidelity is a testament to the power of synthetic organic chemistry and remains a vital tool for researchers in the fields of drug discovery, materials science, and beyond. The rigorous characterization of the product through modern spectroscopic techniques provides the ultimate validation of the synthetic endeavor.
References
-
National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry with Caroline. (2023, December 1). Alkylation of Alkynes for Organic Chemistry [Video]. YouTube. [Link]
Methodological & Application
Application Notes & Protocols for the Laboratory Synthesis of 5-Dodecyne
Abstract: This document provides a detailed guide for the laboratory synthesis of 5-dodecyne (C₁₂H₂₂), an internal alkyne valuable as a building block in organic synthesis, materials science, and drug development.[1] We present two primary, robust synthetic methodologies: the alkylation of a terminal alkyne via an acetylide intermediate and the double dehydrohalogenation of a vicinal dihaloalkane. The guide is designed for researchers and professionals, offering not just step-by-step protocols but also the underlying chemical principles, key experimental considerations, and methods for purification and characterization to ensure scientific integrity and reproducibility.
Introduction to this compound Synthesis
This compound is a symmetrical internal alkyne characterized by a carbon-carbon triple bond between the fifth and sixth carbon atoms of its twelve-carbon chain.[1] Unlike terminal alkynes, it lacks an acidic acetylenic proton, rendering it stable to many basic conditions. Its linear geometry and reactive π-bonds make it a versatile precursor for creating complex molecular architectures through reactions such as hydrogenation, hydration, and coupling reactions.
The choice of synthetic strategy depends on starting material availability, scalability, and desired purity. This guide will focus on two fundamental and widely applicable methods that highlight core principles of carbon-carbon bond formation and elimination reactions.
Method 1: Synthesis via Alkylation of a Terminal Alkyne
This approach is arguably the most efficient and common method for preparing unsymmetrical and symmetrical internal alkynes. The strategy hinges on the deprotonation of a shorter terminal alkyne to form a potent carbon nucleophile (an acetylide anion), which then displaces a halide from a primary alkyl halide in a classic Sₙ2 reaction.[2][3] For the synthesis of this compound, we can strategically form the C12 backbone by coupling a C6 terminal alkyne with a C6 alkyl halide.
Principle and Rationale
The C-H bond of a terminal alkyne is unusually acidic (pKa ≈ 25) compared to that of alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50).[4] This is due to the high s-character (50%) of the sp-hybridized carbon orbital, which holds the electrons of the conjugate base anion closer to the nucleus, stabilizing the negative charge.[2][4] A very strong base, such as sodium amide (NaNH₂), is required to quantitatively deprotonate the alkyne.[5] The resulting acetylide anion is an excellent nucleophile that readily participates in Sₙ2 reactions with primary alkyl halides to form a new carbon-carbon bond.[6] Secondary and tertiary alkyl halides are avoided as they preferentially undergo E2 elimination due to the strong basicity of the acetylide ion.[3][6]
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis via alkylation.
Detailed Protocol: Synthesis of this compound from 1-Hexyne
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-Hexyne | 82.14 | 4.1 g (5.5 mL) | 50 | Ensure it is dry and freshly distilled. |
| Sodium Amide (NaNH₂) | 39.01 | 2.15 g | 55 (1.1 eq) | Highly reactive with water. Handle with care. |
| 1-Bromohexane | 165.07 | 8.25 g (6.9 mL) | 50 | Primary alkyl halide.[6] |
| Liquid Ammonia (NH₃) | 17.03 | ~100 mL | - | Anhydrous solvent. |
| Diethyl Ether (anhydrous) | 74.12 | 150 mL | - | Anhydrous solvent. |
| Saturated NH₄Cl (aq.) | - | 50 mL | - | For quenching the reaction. |
| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent. |
Procedure
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to be completely free of moisture.[7]
-
Acetylide Formation: Under a positive pressure of nitrogen, condense approximately 100 mL of anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Base Addition: Carefully add sodium amide (2.15 g, 55 mmol) to the stirring liquid ammonia.
-
Alkyne Addition: Add 1-hexyne (5.5 mL, 50 mmol) dropwise to the sodium amide suspension over 15 minutes. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the sodium hexynide salt.
-
Alkylation: Add 1-bromohexane (6.9 mL, 50 mmol) dropwise to the reaction mixture. After the addition is complete, remove the dry ice bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen.
-
Work-up: Once the ammonia has fully evaporated, add 100 mL of anhydrous diethyl ether to the residue. Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Method 2: Synthesis via Double Dehydrohalogenation
An alternative route to alkynes involves the elimination of two molecules of hydrogen halide (HX) from a dihaloalkane.[8] This can be achieved starting from an alkene, which is first halogenated to a vicinal dihalide, followed by a double elimination reaction using a strong base.[9]
Principle and Rationale
This synthesis proceeds in two stages. First, an alkene (e.g., cis-5-dodecene) is treated with bromine (Br₂) to form a vicinal dibromide (5,6-dibromododecane) via an anti-addition mechanism. Second, the resulting dihalide is subjected to a double elimination reaction using at least two equivalents of a very strong base.[10] Each step is an E2 (bimolecular elimination) reaction, where the base removes a proton and a bromide ion is expelled simultaneously.[11][12] A strong base like sodium amide in liquid ammonia is preferred over alkoxides to avoid competing reactions and potential rearrangement of the alkyne product.[9]
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis via elimination.
Detailed Protocol: Synthesis from 5-Dodecene
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| cis-5-Dodecene | 168.32 | 8.4 g (11.2 mL) | 50 | Starting alkene. |
| Bromine (Br₂) | 159.81 | 8.0 g (2.56 mL) | 50 | Highly corrosive and toxic. Handle in a fume hood. |
| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - | Inert solvent for bromination. |
| Sodium Amide (NaNH₂) | 39.01 | 4.3 g | 110 (2.2 eq) | Strong base for elimination.[9] |
| Mineral Oil or Liquid NH₃ | - | ~100 mL | - | Solvent for elimination. |
Procedure
-
Bromination: In a flask protected from light, dissolve cis-5-dodecene (8.4 g, 50 mmol) in 100 mL of carbon tetrachloride. Cool the solution in an ice bath. Add a solution of bromine (8.0 g, 50 mmol) in CCl₄ dropwise with stirring. The disappearance of the bromine's red-brown color indicates the reaction is proceeding. Continue until a faint color persists.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain crude 5,6-dibromododecane. This intermediate is often used directly in the next step without further purification.
-
Double Elimination: Set up an apparatus similar to Method 1. Add sodium amide (4.3 g, 110 mmol) to 100 mL of mineral oil (or liquid ammonia at -78 °C for a cleaner reaction). Heat the mixture to 150 °C (for mineral oil).
-
Dihalide Addition: Add the crude 5,6-dibromododecane dropwise to the hot, stirring suspension of sodium amide. The reaction is vigorous.
-
Work-up: After the addition is complete, cool the mixture. Cautiously add water to quench the excess sodium amide, followed by dilute HCl.
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify the resulting this compound by vacuum distillation.
Purification and Characterization
Independent of the synthetic route, the final product requires rigorous purification and characterization to confirm its identity and purity.
Purification
-
Fractional Distillation: As this compound is a liquid with a relatively high boiling point, vacuum distillation is the most effective method for purification, separating it from starting materials, solvents, and non-volatile impurities.
-
Flash Chromatography: For smaller scales or to remove closely related impurities, chromatography on silica gel using a non-polar eluent (e.g., hexanes) can be employed.[13]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.[14]
Summary of Analytical Data
| Property | Expected Value |
| Molecular Formula | C₁₂H₂₂[15] |
| Molecular Weight | 166.31 g/mol [15] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | ~210-212 °C at atmospheric pressure (est.); lower under vacuum. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.14 (t, 4H, -CH₂ -C≡C-), ~1.4-1.5 (m, 8H), ~0.9 (t, 6H, -CH₃ ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~80.0 (s, C ≡C ), ~31.5, ~22.2, ~19.0, ~14.0 (alkyl carbons) |
| IR (neat) | ~2958, 2930, 2872 cm⁻¹ (C-H stretch). Note: The C≡C stretch (~2200 cm⁻¹) is very weak or absent due to the molecule's symmetry. |
| Mass Spec (EI) | m/z (%) = 166 [M⁺], and characteristic fragmentation pattern. |
Conclusion
The synthesis of this compound can be reliably achieved in a standard organic chemistry laboratory via either acetylide alkylation or double dehydrohalogenation. The alkylation of 1-hexyne is often preferred for its high efficiency, milder conditions, and straightforward C-C bond formation. The double elimination route provides a valuable alternative, particularly if an alkene precursor is more readily available. Proper execution of the protocols, especially maintaining anhydrous conditions, and subsequent purification are critical for obtaining a high-purity product suitable for further application in research and development.
References
-
Chemistry LibreTexts. (2023). Preparation of Alkynes by Double Elimination. [Link]
-
Chemistry LibreTexts. (2019). 12.4: Preparation of Alkynes by Double Elimination. [Link]
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Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
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Química Organica.org. Preparation of Alkynes by Double Elimination. [Link]
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Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]
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Organic Chemistry Portal. Internal alkyne synthesis by C-C coupling. [Link]
-
Sandhya K. (2022). Short Notes on Synthesis using Alkynes. Longdom Publishing. [Link]
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Chemistry LibreTexts. (2021). 11.1: Synthesis of Alkynes. [Link]
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ResearchGate. Synthesis of internal alkynes from terminal alkynes. [Link]
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YouTube. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. [Link]
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Organic Syntheses. 5,7-Hexadecadiene, (Z, E). [Link]
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Wikipedia. Grignard reagent. [Link]
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YouTube. (2015). Organic Chemistry: Synthesis of a Grignard Reagent. [Link]
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-
Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]
-
Organic Syntheses. 3-Ethyl-1-hexyne. [Link]
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CP Lab Safety. This compound, 5mL, Each. [Link]
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Chemistry LibreTexts. (2024). 9.9: Alkylation of Acetylide Anions. [Link]
-
YouTube. (2019). acetylide alkylations in organic synthesis. [Link]
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NIST WebBook. This compound. [Link]
-
SpectraBase. 12-Chloro-5-dodecyne - Optional[1H NMR] - Spectrum. [Link]
-
Chemistry LibreTexts. (2024). 9.8: Alkylation of Acetylide Anions. [Link]
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NIH PMC. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
ResearchGate. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol.... [Link]
-
Khan Academy. Alkyne acidity and alkylation. [Link]
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NIH PMC. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. [Link]
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Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]
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Application Notes & Protocols: 5-Dodecyne as a Versatile C12 Building Block in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
5-Dodecyne is a 12-carbon internal alkyne that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its linear C12 backbone and strategically positioned triple bond offer a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of this compound's applications, focusing on its utility in the stereoselective synthesis of insect pheromones, the construction of complex macrocycles, and the formation of novel polymeric materials. We present detailed, field-proven protocols for key transformations, including stereoselective semi-hydrogenation, oxidation, and Ziegler-Natta polymerization, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Characteristics of this compound
This compound (n-Butyl n-hexyl acetylene) is a colorless to pale yellow liquid characterized by a triple bond between the fifth and sixth carbon atoms.[1] This internal, non-terminal alkyne structure dictates its reactivity, making it amenable to additions and functionalizations without the complications of an acidic terminal proton. Its long, hydrophobic carbon chain renders it soluble in most organic solvents.[1]
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂ | [1][2][3] |
| Molecular Weight | 166.31 g/mol | [1][2][3] |
| CAS Number | 19780-12-2 | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~215-217 °C | [1] |
| Density | ~0.78 g/cm³ | [2] |
| Key IR Peaks (cm⁻¹) | ~2960-2850 (C-H stretch), ~2230 (C≡C stretch, weak) | |
| ¹H NMR (CDCl₃, δ) | ~2.1 (m, 4H, -CH₂-C≡C-), ~1.4 (m, 8H, -CH₂-), ~0.9 (t, 6H, -CH₃) | |
| ¹³C NMR (CDCl₃, δ) | ~80 (alkyne C), ~31, 29, 22, 19 (alkyl C), ~14 (terminal CH₃) |
Safety & Handling: this compound is a combustible liquid and may be fatal if swallowed and enters airways.[3][6] It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6] Store in a cool, well-ventilated place.[6]
Stereoselective Reduction: Accessing Pheromone Precursors
One of the most powerful applications of this compound is its stereoselective reduction to form either (Z)- or (E)-alkenes. These isomers are crucial components or precursors of various insect sex pheromones, making this transformation vital for agricultural and pest management applications.[7][8][9] The choice of catalyst and reaction conditions is paramount as it directly controls the geometric outcome of the double bond.
Application Focus: Synthesis of (Z)-5-Dodecene
(Z)-5-Dodecen-1-ol and the corresponding acetate are known sex pheromone components of the European goat moth, Cossus cossus.[9] The synthesis of the required (Z)-alkene backbone is efficiently achieved from this compound via partial hydrogenation.
Causality of Stereoselection: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the reagent of choice for this transformation. The catalyst's surface is intentionally deactivated ("poisoned") to prevent over-reduction of the alkyne all the way to an alkane. Hydrogen is delivered syn-selectively to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the (Z)- or cis-alkene.
Protocol 2.1: Synthesis of (Z)-5-Dodecene via Lindlar Hydrogenation
Objective: To perform a stereoselective semi-hydrogenation of this compound to yield (Z)-5-dodecene with high isomeric purity.
Materials:
-
This compound (1.0 g, 6.0 mmol)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 100 mg)
-
Hexane (50 mL, anhydrous)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask (100 mL), magnetic stirrer, and stir bar
-
Septa and needles
Procedure:
-
Setup: Add this compound and hexane to the round-bottom flask containing a magnetic stir bar.
-
Catalyst Addition: Carefully add Lindlar's catalyst to the solution. The mixture will appear as a gray suspension.
-
Inerting: Seal the flask with a septum. Purge the flask by evacuating and backfilling with nitrogen or argon three times.
-
Hydrogenation: Replace the inert gas with a hydrogen atmosphere by attaching a balloon filled with H₂ gas via a needle through the septum.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC (staining with KMnO₄) or GC-MS by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete (typically 2-4 hours), carefully vent the excess hydrogen in a fume hood.
-
Filtration: Filter the reaction mixture through a short pad of Celite® or silica gel to remove the catalyst, washing the pad with additional hexane.
-
Purification: Concentrate the filtrate under reduced pressure to yield the product. Further purification by column chromatography is generally not required if the reaction goes to completion without over-reduction.
Expected Outcome:
-
Yield: >95%
-
Purity (GC): >98%
-
Stereoselectivity: >99% (Z)-isomer[10]
Workflow Diagram 2.1: Lindlar Hydrogenation of this compound
Caption: Workflow for the synthesis of (Z)-5-dodecene.
Oxidation and Cleavage Reactions
The triple bond of this compound is susceptible to oxidation, which can be exploited to generate valuable oxygenated synthons. Depending on the conditions, this can lead to α-diketones, or upon cleavage, two separate carboxylic acid fragments.
Causality of Reaction: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can fully cleave the carbon-carbon triple bond. This reaction is synthetically useful for breaking down the C12 chain into smaller, functionalized pieces. For instance, oxidative cleavage of this compound yields pentanoic acid and heptanoic acid, which are themselves useful starting materials. It is important to note that internal alkynes like 6-dodecyne have been observed to undergo atmospheric oxidation upon standing to form α-keto alkynes (6-dodecynone-5), highlighting the need for proper storage under an inert atmosphere.[11]
Protocol 3.1: Oxidative Cleavage of this compound with KMnO₄
Objective: To cleave the triple bond of this compound to form pentanoic and heptanoic acids.
Materials:
-
This compound (1.0 g, 6.0 mmol)
-
Potassium permanganate (KMnO₄, ~4.7 g, 30 mmol)
-
Acetone/Water solvent mixture (e.g., 10:1, 50 mL)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl, 3M)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve this compound in the acetone/water mixture in a flask cooled in an ice bath.
-
Oxidant Addition: Slowly add solid KMnO₄ in portions to the stirred solution. The temperature should be maintained below 10 °C. The purple color of permanganate will dissipate as it reacts, forming a brown manganese dioxide (MnO₂) precipitate.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours after the addition is complete.
-
Quenching: Quench the excess KMnO₄ by adding solid sodium bisulfite until the purple color disappears and only the brown precipitate remains.
-
Workup: Acidify the mixture with 3M HCl to a pH of ~2. This dissolves the MnO₂ and protonates the carboxylate products.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a mixture of the two carboxylic acids. They can be separated by fractional distillation or chromatography if required.
Polymerization via Ziegler-Natta Catalysis
The triple bond in this compound can undergo polymerization to form poly(this compound), a material with interesting electronic and physical properties. Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum co-catalyst, are highly effective for this process.[12][13]
Causality of Catalysis: The Ziegler-Natta catalyst system, such as TiCl₄/Al(C₂H₅)₃, generates an active titanium-alkyl species on a solid support.[12][14] The alkyne monomer coordinates to a vacant site on the titanium center, followed by a migratory insertion into the titanium-carbon bond.[13][15] This process repeats, extending the polymer chain with stereochemical control, potentially leading to highly ordered polymers.[16]
Protocol 4.1: Polymerization of this compound
Objective: To synthesize poly(this compound) using a classic Ziegler-Natta catalyst.
Materials:
-
This compound (monomer, purified and degassed)
-
Titanium tetrachloride (TiCl₄) solution in toluene
-
Triethylaluminum (Al(C₂H₅)₃) solution in toluene
-
Anhydrous toluene (solvent)
-
Schlenk flask and line
-
Methanol (for quenching)
Procedure:
-
Setup: Under a strict inert atmosphere (glovebox or Schlenk line), add anhydrous toluene to a Schlenk flask.
-
Catalyst Formation: Cool the toluene to 0 °C. Slowly add the triethylaluminum solution, followed by the dropwise addition of the titanium tetrachloride solution. A brown precipitate, the active catalyst, will form. Age the catalyst by stirring for 30-60 minutes at room temperature.
-
Polymerization: Add the this compound monomer to the catalyst slurry.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours. The viscosity of the solution will increase as the polymer forms.
-
Quenching: Cool the reaction and quench by slowly adding methanol. This will destroy the active catalyst and precipitate the polymer.
-
Isolation: Collect the polymer by filtration, wash thoroughly with methanol to remove catalyst residues, and dry under vacuum.
Workflow Diagram 4.1: Ziegler-Natta Polymerization
Caption: General workflow for Ziegler-Natta polymerization.
Application in Target-Oriented Synthesis
The true power of this compound is realized when multiple transformations are combined in a sequence to build complex, high-value molecules. A prime example is the synthesis of conjugated diene pheromones.
Case Study: Retrosynthetic Path to (Z,E)-5,7-Dodecadien-1-ol This compound is a pheromone component of the Siberian moth.[7][17] A logical synthesis starting from this compound would involve creating a second site of unsaturation and then selectively reducing the triple bond.
Synthetic Pathway Diagram 5.1: Proposed Synthesis of a Diene Pheromone
Caption: A proposed synthetic route to a pheromone from this compound.
This hypothetical pathway illustrates how this compound's backbone can be strategically functionalized. The key step is the stereoselective reduction of the enyne intermediate. Using activated zinc is reported to give high cis selectivity for the reduction of the triple bond, yielding the desired (Z,E)-diene geometry.[7][17]
Conclusion
This compound is a foundational building block whose synthetic potential extends across multiple domains of organic chemistry. From the precise, stereocontrolled synthesis of pheromones to the creation of novel polymers and complex natural product skeletons, its C12 frame and reactive alkyne moiety provide a reliable and versatile starting point. The protocols and applications detailed herein demonstrate the robustness of this compound as a tool for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures with efficiency and control.
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PubMed. Synthesis of (R)- and (S)- muscone. [Link]
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PubMed. Enantioselective intramolecular aldol addition/dehydration reaction of a macrocyclic diketone: synthesis of the musk odorants (R)-muscone and (R,Z)-5-muscenone. [Link]
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ResearchGate. New Practical Synthesis of the Exceptional Musk Odorants (R)-Muscone and (R,Z)-5-Muscenone. [Link]
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PubMed. 5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth. [Link]
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ResearchGate. Syntheses of ( Z,E )-5,7-Dodecadienol and ( E , Z )-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. [Link]
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Wikipedia. Hydrocarbon. [Link]
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ResearchGate. Efficient synthesis of (5Z,7E)-Dodecadienal, the sex pheromone of the european pine moth dendrolimus pini. [Link]
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The American Chemical Society Petroleum Research Fund. A Metathesis-based Synthesis of Dodecahedrane, isomers and analogues thereof. [Link]
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Illinois Experts. Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction. [Link]
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Royal Society of Chemistry. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. [Link]
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Chemistry LibreTexts. 30.2: Stereochemistry of Polymerization - Ziegler-Natta Catalysts. [Link]
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Application Notes & Protocols: The Synthesis and Application of Internal Alkynes via Sonogashira Coupling
Introduction: A Clarification on Substrate Scope
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2][3] This powerful transformation, co-catalyzed by palladium and copper, is instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5][6]
A frequent point of inquiry concerns the use of internal alkynes , such as 5-dodecyne , as substrates in this reaction. It is critical to understand that the canonical Sonogashira reaction mechanism fundamentally requires a terminal alkyne . The reaction is initiated by a base-mediated deprotonation of the acidic terminal C-H bond to form a metal acetylide intermediate.[7][8] Since internal alkynes like this compound lack this acidic proton, they are not suitable substrates for direct coupling in the conventional Sonogashira protocol.
However, the paramount application of the Sonogashira reaction in this context is not the use of this compound as a reactant, but rather its role as the premier methodology for the synthesis of this compound and its structural analogs . This guide will, therefore, provide a detailed protocol for the synthesis of an unsymmetrical internal alkyne, illustrating the principles and techniques that drug development professionals and researchers can apply to construct complex molecular architectures.
Part 1: Core Principles & Mechanistic Overview
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The synergy between these two metals allows the reaction to proceed under remarkably mild conditions.[2][3]
The Catalytic Cycles of the Sonogashira Reaction
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Iodobenzene | 204.01 | 5.0 | 1.0 |
| 1-Heptyne | 96.17 | 6.0 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.1 | 0.02 (2 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.15 | 0.03 (3 mol%) |
| Triethylamine (TEA) | 101.19 | 15.0 | 3.0 |
| Anhydrous, Degassed Tetrahydrofuran (THF) | - | 25 mL | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add iodobenzene (1.02 g, 5.0 mmol), PdCl₂(PPh₃)₂ (70.2 mg, 0.1 mmol, 2 mol%), and CuI (28.6 mg, 0.15 mmol, 3 mol%).
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Addition of Solvent and Reagents:
-
Through the septum, add anhydrous, degassed THF (25 mL) via a syringe.
-
Add triethylamine (2.1 mL, 15.0 mmol) via syringe. Stir the resulting slurry for 5 minutes at room temperature.
-
Slowly add 1-heptyne (0.78 mL, 6.0 mmol) dropwise over 2 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The solution will typically turn from a pale yellow to a darker color, and a precipitate of triethylammonium iodide will form.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the iodobenzene spot indicates reaction completion. Reaction times typically range from 2 to 6 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the mixture by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel, eluting with pure hexane or a gradient of hexane/ethyl acetate (e.g., 100:0 to 98:2) to isolate the pure 1-phenyl-1-heptyne.
-
Part 3: Troubleshooting and Best Practices
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd precatalyst).2. Insufficiently inert atmosphere.3. Poor quality of base or solvent. | 1. Use fresh, high-quality catalyst.2. Ensure proper Schlenk line technique; thoroughly degas solvent.3. Use freshly distilled, dry solvent and base. |
| Significant Homocoupling | 1. Presence of oxygen leading to Glaser coupling.2. Reaction run for an extended period. | 1. Rigorously exclude oxygen from the reaction.2. Monitor the reaction closely and quench upon completion.3. Consider a copper-free protocol. [9] |
| Dark Black Solution/Precipitate | Catalyst decomposition (formation of palladium black). | 1. Ensure the reaction temperature is controlled.2. Use appropriate catalyst loading; excess can lead to aggregation. |
| Reaction Stalls | For less reactive aryl bromides/chlorides, the catalyst system may not be active enough. | 1. Increase reaction temperature.2. Switch to a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos).3. Consider a copper-free protocol. [10] |
References
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate.
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar.
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Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information (PMC).
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Sonogashira coupling. Wikipedia.
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Sonogashira Coupling. Chemistry LibreTexts.
-
Sonogashira Coupling. Royal Society of Chemistry.
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Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Center for Biotechnology Information (PMC).
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information (PMC).
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
-
Supposed mechanism for the copper-free Sonogashira reaction. ResearchGate.
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Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry.
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Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Chemical Reviews.
-
Sonogashira coupling in natural product synthesis. ResearchGate.
-
Substituted arene synthesis by alkynylation. Organic Chemistry Portal.
-
Sonogashira cross-coupling reaction. YouTube.
-
Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone. Benchchem.
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Application Notes & Protocols: Leveraging 5-Dodecyne in Advanced Click Chemistry Applications
Introduction: The Strategic Utility of Internal Alkynes in Click Chemistry
Click chemistry has revolutionized the synthesis of complex molecular architectures, providing a suite of reactions that are rapid, efficient, and highly selective.[1][2] At the forefront of this chemical philosophy is the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites azides and alkynes to form stable 1,2,3-triazole linkages.[2][3] While terminal alkynes are most commonly employed, internal alkynes such as 5-dodecyne present unique opportunities for molecular design, particularly in the fields of drug development, materials science, and bioconjugation.[4][5]
This compound, an internal alkyne with a twelve-carbon backbone, introduces a significant hydrophobic chain into the target molecule.[4] This property can be strategically exploited to enhance membrane permeability, modulate solubility, or serve as a lipophilic anchor in drug delivery systems. Unlike the highly strained cyclooctynes used in catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), linear internal alkynes like this compound require catalytic activation to participate in cycloaddition reactions.[6][7] This guide provides an in-depth exploration of the application of this compound in catalyzed click chemistry, detailing the mechanistic rationale and providing robust protocols for its successful implementation.
Physicochemical Properties of this compound
Understanding the properties of this compound is critical for designing successful conjugation strategies. Its long alkyl chains render it insoluble in water but soluble in common organic solvents.[4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂ | [8][9] |
| Molecular Weight | 166.31 g/mol | [4][8] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | ~218-220 °C (Predicted) | [10] |
| Solubility | Insoluble in water; Soluble in organic solvents | [4] |
| CAS Number | 19780-12-2 | [11][12] |
Mechanism: The Catalyzed Cycloaddition of this compound
The reaction of an internal alkyne with an azide to form a fully substituted 1,4,5-triazole is a powerful synthetic transformation.[13] While the canonical CuAAC reaction is most efficient with terminal alkynes, internal alkynes can be successfully employed, often with specialized catalytic systems.[5]
Copper(I)-Catalyzed Pathway: The traditional Cu(I) catalyst can facilitate the reaction, though it often requires higher temperatures or longer reaction times compared to terminal alkynes. The mechanism involves the coordination of the copper catalyst to the alkyne, activating it for nucleophilic attack by the azide.
Ruthenium-Catalyzed Pathway: For internal alkynes, Ruthenium(II) catalysts, such as Cp*RuCl(PPh₃)₂, have proven to be exceptionally effective.[5] A key advantage of the Ruthenium-catalyzed pathway is that it can exclusively yield 1,5-disubstituted triazoles from terminal alkynes and, importantly, works efficiently with internal alkynes to produce 1,4,5-trisubstituted products.[5][14] This catalyst-driven control over regioselectivity is a significant tool for synthetic chemists.
Experimental Protocol: Copper-Catalyzed Cycloaddition of this compound
This protocol provides a general methodology for the Cu(I)-catalyzed cycloaddition of this compound with an organic azide. Optimization of solvent, temperature, and reaction time may be necessary depending on the specific azide substrate.
Materials and Reagents:
-
This compound (CAS 19780-12-2)
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(I) Bromide (CuBr) or Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (if using CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand[15]
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMSO/t-BuOH (3:1)[16]
-
Deionized Water (if using CuSO₄/Ascorbate system)
-
Nitrogen or Argon gas for inert atmosphere
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Organic azides can be explosive; handle with care and avoid heat and shock.
-
Copper salts are toxic; avoid inhalation and skin contact.[17]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of your organic azide in the chosen solvent (e.g., DMF).
-
Prepare a 100 mM stock solution of this compound in the same solvent.
-
For CuBr System: Prepare a fresh "click solution" by dissolving CuBr (1.0 eq) and TBTA ligand (1.1 eq) in degassed solvent.[16][18]
-
For CuSO₄/Ascorbate System: Prepare a 100 mM stock solution of CuSO₄ in deionized water and a 200 mM stock solution of THPTA ligand in water.[15] Also, prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, add the organic azide solution (1.0 equivalent).
-
Add the this compound solution (1.2 equivalents).
-
Purge the vial with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.[18]
-
-
Initiation of the Reaction:
-
For CuBr System: Add the freshly prepared CuBr/TBTA solution to the reaction vial.
-
For CuSO₄/Ascorbate System: Add the THPTA ligand solution (e.g., to a final concentration of 5 mM), followed by the CuSO₄ solution (e.g., to a final concentration of 1 mM).[15] Finally, add the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 10 mM) to initiate the reaction. The solution will typically change color.[15]
-
-
Reaction Conditions:
-
Seal the reaction vial and stir the mixture at room temperature. For internal alkynes, gentle heating (e.g., 40-60 °C) may be required to achieve a reasonable reaction rate.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure 1,4,5-trisubstituted triazole.
-
Experimental Workflow Visualization
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Ensure all solvents are properly degassed. Use a fresh solution of sodium ascorbate or CuBr. Increase ligand concentration.[15] |
| Low reactivity of the internal alkyne. | Increase reaction temperature (e.g., to 50 °C). Increase reaction time. Consider using a more active catalyst system, such as a Ruthenium-based catalyst.[5] | |
| Multiple Byproducts | Side reactions or degradation of starting materials. | Confirm the purity of starting materials. Ensure a strictly inert atmosphere. Lower the reaction temperature. |
| Difficult Purification | Co-elution of product with starting material or ligand. | Optimize the mobile phase for column chromatography. Consider a different work-up procedure to remove the ligand before chromatography. |
Conclusion
This compound is a valuable building block in the click chemistry toolkit, enabling the introduction of a substantial hydrophobic moiety into a wide array of molecules. While its reactivity as an internal alkyne necessitates catalytic activation and potentially more forcing conditions than its terminal counterparts, the resulting 1,4,5-trisubstituted triazole products open avenues for novel molecular designs. The choice of catalyst—copper for accessibility or ruthenium for enhanced reactivity and specific regiochemistry—allows researchers to tailor the reaction to their specific synthetic goals.[5][14] By following the robust protocols and understanding the mechanistic principles outlined in this guide, scientists and drug development professionals can effectively harness the unique properties of this compound to advance their research.
References
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Royal Society of Chemistry. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). Available from: [Link]
-
National Institutes of Health (NIH). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Available from: [Link]
-
National Institutes of Health (NIH). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. Available from: [Link]
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National Institutes of Health (NIH). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. Available from: [Link]
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ChemSynthesis. This compound. Available from: [Link]
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National Institutes of Health (NIH). A Recent Concept of Importance: Click Chemistry. PMC. Available from: [Link]
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ResearchGate. The Use of Click Chemistry in Drug Development Applications. Available from: [Link]
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Wikipedia. Click chemistry. Available from: [Link]
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Labinsights. A Comprehensive Guide to Click Chemistry Reaction. Available from: [Link]
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National Institutes of Health (NIH). This compound. PubChem. Available from: [Link]
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Cheméo. Chemical Properties of this compound (CAS 19780-12-2). Available from: [Link]
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CP Lab Safety. This compound, 5mL, Each. Available from: [Link]
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Organic Syntheses. PALLADIUM-CATALYZED SYNTHESIS OF CONJUGATED DIENES: (5Z,7E)-5,7-HEXADECADIENE. Available from: [Link]
-
baseclick GmbH. Protocols. Available from: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Available from: [Link]
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YouTube. Bioconjugation using Click Chemistry Reaction. Available from: [Link]
-
Mettler Toledo. Bioconjugation Processing Techniques Utilizing DoE Methodology. Available from: [Link]
-
National Institutes of Health (NIH). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available from: [Link]
-
ResearchGate. (PDF) COPPER CATALYZED AZIDE-ALKYNE CYCLOADDITION INVOLVING 1,12-DIAZIDODODECANE AND 1,5-BENZODIAZEPINE- 2,4-DIONE DERIVATIVES. Available from: [Link]
-
National Institutes of Health (NIH). An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan. PMC. Available from: [Link]
-
MDPI. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Available from: [Link]
-
YouTube. Method to Conjugate Antibody and DNA | Bioconjugation. Available from: [Link]
-
Royal Society of Chemistry. Catalyst-Controlled 5-exo and 6-endo Cyclization: Regiodivergent Access to Indolinones and Dihydroquinolinones. Organic Chemistry Frontiers. Available from: [Link]
-
ResearchGate. Recent Developments in the [5+2] Cycloaddition | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. Recent development on the [5+2] cycloadditions and their application in natural product synthesis. Chemical Communications. Available from: [Link]
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Application Notes and Protocols: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition with 5-Dodecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Internal Alkynes in Click Chemistry
The 1,3-dipolar cycloaddition between azides and alkynes, a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles, heterocycles with widespread applications in drug discovery, materials science, and bioconjugation. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its efficiency in coupling terminal alkynes to yield 1,4-disubstituted triazoles, it is generally ineffective for internal alkynes. This limitation has spurred the development of alternative catalytic systems capable of engaging this broader class of substrates.
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as a powerful complementary method, uniquely suited for the reaction of internal alkynes with azides to produce fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[1][2] This distinct regioselectivity opens up new avenues for molecular design and the synthesis of complex molecular architectures. The use of pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD), has been pivotal in establishing the broad scope and utility of this transformation.[1]
This guide provides a detailed exploration of the RuAAC reaction with a specific focus on 5-dodecyne, a representative long-chain internal alkyne. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and offer insights into expected outcomes and troubleshooting.
Mechanistic Insights: The Rationale Behind RuAAC's Regioselectivity
The remarkable ability of ruthenium catalysts to promote the cycloaddition of internal alkynes stems from a distinct reaction mechanism compared to CuAAC. The catalytic cycle of RuAAC is believed to proceed through the following key steps:
-
Ligand Dissociation and Alkyne Coordination: The catalytically active species is generated by the dissociation of a ligand from the precatalyst, allowing for the coordination of the alkyne to the ruthenium center.
-
Oxidative Coupling: The coordinated alkyne and azide then undergo an oxidative coupling to form a six-membered ruthenacycle intermediate.[1] This step is crucial for determining the regioselectivity of the reaction.
-
Reductive Elimination: The ruthenacycle intermediate subsequently undergoes reductive elimination, which is often the rate-determining step, to release the triazole product and regenerate the active ruthenium catalyst.[1]
This mechanistic pathway, supported by DFT calculations, avoids the formation of a ruthenium acetylide, which is why internal alkynes are well-tolerated substrates.[1]
Caption: Proposed mechanistic pathway for the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
Experimental Protocol: Synthesis of 1-Benzyl-4-butyl-5-heptyl-1H-1,2,3-triazole
This protocol provides a detailed procedure for the RuAAC reaction between benzyl azide and this compound using the Cp*RuCl(PPh₃)₂ catalyst. This procedure is adapted from established methods for similar internal alkynes and is expected to provide the desired product in high yield.[3]
Materials:
-
Benzyl azide
-
This compound
-
Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl)ruthenium(II) chloride bis(triphenylphosphine)
-
Anhydrous benzene (or toluene)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel for flash column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl azide (e.g., 0.50 mmol, 1.0 equiv) and this compound (e.g., 0.60 mmol, 1.2 equiv).
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon. While the CpRuCl(PPh₃)₂ catalyst is relatively stable, some ruthenium catalysts, like CpRuCl(COD), are sensitive to oxygen, making an inert atmosphere a good general practice.[4]
-
Solvent and Catalyst Addition: Add anhydrous benzene (or toluene) to the flask to achieve a suitable concentration (e.g., 2.5 mL for a 0.5 mmol scale reaction).[3] Subsequently, add the Cp*RuCl(PPh₃)₂ catalyst (e.g., 0.05 mmol, 10 mol %).[3]
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C for benzene) and stir.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The consumption of the starting materials and the formation of the more polar triazole product can be visualized. The reaction is typically complete within 2.5 to 40 hours, depending on the specific substrates.[3]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-benzyl-4-butyl-5-heptyl-1H-1,2,3-triazole.
Caption: Step-by-step experimental workflow for the RuAAC of benzyl azide and this compound.
Data Presentation: Expected Outcomes and Substrate Scope
The RuAAC reaction with internal alkynes generally proceeds in good to excellent yields. For the reaction of benzyl azide with a similar dialkyl-substituted internal alkyne, hex-3-yne, a yield of 85% has been reported.[3] It is reasonable to expect a comparable high yield for the reaction with this compound.
The table below summarizes representative examples of RuAAC with various internal alkynes, showcasing the versatility of this methodology.
| Azide | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Azide | Hex-3-yne | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 2.5 | 85 | [3] |
| Benzyl Azide | Diphenylacetylene | CpRuCl(PPh₃)₂ (5) | Benzene | 80 | 2 | 80 | [5] |
| Phenyl Azide | 1-Phenyl-1-propyne | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 2.5 | 82 | [3] |
| 1-Adamantyl Azide | 1-Phenyl-1-propyne | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 40 | Low | [3] |
Troubleshooting Guide
While RuAAC is a robust reaction, certain issues may arise. This section provides guidance on common problems and their potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst: The Cp*RuCl(COD) catalyst can be sensitive to air. | Ensure the reaction is set up under a strict inert atmosphere. Use freshly opened or properly stored catalyst. |
| Incompatible solvent: Protic solvents can be detrimental to the reaction. | Use anhydrous, aprotic solvents such as benzene, toluene, or THF. | |
| Sterically hindered substrates: Very bulky azides (e.g., 1-adamantyl azide) can react very slowly. | Increase the reaction time and/or temperature. Consider using a more active catalyst if available. | |
| Formation of side products | Catalyst decomposition: Prolonged heating can lead to catalyst decomposition. | Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction with solvent: Some solvents may participate in side reactions at elevated temperatures. | Choose a stable, high-boiling solvent like toluene if higher temperatures are required. | |
| Difficulty in purification | Co-elution of product and catalyst residues: Ruthenium byproducts can sometimes be difficult to separate from the desired triazole. | After the reaction, passing the crude mixture through a short plug of silica gel can help remove some of the ruthenium species before final purification. |
| Streaking on TLC plate: The product may be highly polar. | Use a more polar eluent system for column chromatography. Adding a small amount of a polar solvent like methanol to the eluent can sometimes improve separation. |
Conclusion
The Ruthenium-catalyzed azide-alkyne cycloaddition provides a powerful and reliable method for the synthesis of fully substituted 1,2,3-triazoles from internal alkynes like this compound. Its unique regioselectivity and broad substrate scope make it an invaluable tool for chemists in academia and industry. By understanding the underlying mechanism and following the detailed protocol provided, researchers can confidently employ RuAAC to construct complex molecules for a variety of applications, from novel therapeutics to advanced materials.
References
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
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Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
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Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3 + 2]-Cycloaddition of Azides with Internal Alkynes. Organic Letters, 6(8), 1237–1240. [Link]
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Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]
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Oakdale, J. S., & Fokin, V. V. (2012). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 89, 327. [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302. [Link]
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Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., & Fokin, V. V. (2007). Click Chemistry in Materials Synthesis. 1. Macromolecular Engineering by CUAAC. Journal of Polymer Science Part A: Polymer Chemistry, 45(7), 1237–1247. [Link]
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Introduction: Leveraging the Unique Properties of 5-Dodecyne for Surface Engineering
An in-depth guide to the surface modification of materials using the internal alkyne, 5-dodecyne, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the chemical principles, detailed experimental protocols, and applications of this compound in creating functionalized surfaces for advanced biomedical and material science applications.
The ability to precisely control the chemical composition of a material's surface is fundamental to advancements in fields ranging from biosensors and medical diagnostics to drug delivery and tissue engineering. Surface modification strategies often aim to introduce specific functional groups that can subsequently be used to immobilize biomolecules, polymers, or nanoparticles.[1][2] While terminal alkynes have been extensively used in "click" chemistry reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), internal alkynes such as this compound offer a distinct set of properties and reaction pathways.[3][4]
This compound is a twelve-carbon hydrocarbon chain with a centrally located carbon-carbon triple bond.[4][5] Its internal, non-strained nature makes it less reactive in standard CuAAC reactions, which strongly prefer terminal alkynes.[3] This apparent limitation is, in fact, an advantage, as it opens the door to alternative, highly specific conjugation chemistries that can be orthogonal to other reactions. This guide explores two primary modalities for leveraging this compound in surface modification: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and photochemical thiol-yne reactions. These methods provide robust and versatile platforms for creating covalently modified, stable surfaces on a variety of substrates.[6][7]
Core Principles: Activating the Internal Alkyne
The key to utilizing this compound is employing reaction conditions that can effectively activate its internal triple bond. Unlike the highly strained triple bonds in cyclooctynes used for strain-promoted azide-alkyne cycloaddition (SPAAC), this compound requires an external stimulus, be it a specific catalyst or light energy.[8][9]
1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): While copper catalysts are standard for coupling azides with terminal alkynes to form 1,4-disubstituted triazoles, ruthenium-based catalysts have been developed to facilitate the reaction with internal alkynes, yielding fully substituted 1,2,3-triazoles.[6] This provides a powerful tool for creating complex, functional surfaces with high regioselectivity. The reaction proceeds under mild conditions and is compatible with a wide range of functional groups.
2. Photochemical Thiol-Yne Chemistry: Ultraviolet (UV) light can be used to initiate the addition of thiols across the alkyne triple bond.[7][10] This metal-free reaction proceeds via a radical mechanism, offering a bio-orthogonal method for surface patterning and functionalization. The reaction is highly efficient and can be spatially controlled using photomasks, allowing for the creation of micropatterned surfaces.
PART 1: Preparation and Characterization of this compound Functionalized Surfaces
The initial step in any surface modification workflow is the covalent attachment of the functional molecule—in this case, a this compound derivative—to the substrate of interest. The protocol below details a generalizable method for modifying hydroxylated surfaces like glass or silicon dioxide (SiO₂).
Protocol 1.1: Synthesis of (12-Silatranyl)dodec-7-yne for Surface Anchoring
To covalently attach this compound to an oxide surface, it must first be derivatized with an appropriate anchoring group, such as a triethoxysilane. This protocol outlines a conceptual synthesis for creating a silane-functionalized this compound derivative.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄)
-
3-Iodopropyltriethoxysilane
-
Sodium hydride (NaH)
Procedure:
-
Hydroboration-Oxidation: React this compound with 9-BBN followed by oxidation with NaOH and H₂O₂ to regioselectively form dodecan-6-ol.
-
Tosylation: Convert the alcohol to a good leaving group by reacting dodecan-6-ol with TsCl in pyridine to yield the corresponding tosylate.
-
Azidation & Reduction: Displace the tosylate with sodium azide to form 6-azidododecane. Subsequently, reduce the azide to the primary amine, dodecan-6-amine, using LiAlH₄.
-
Alkylation: Deprotonate the amine with a strong base like NaH and react the resulting anion with 3-iodopropyltriethoxysilane to yield the final product, a this compound derivative with a triethoxysilane tail. Purify by column chromatography.
Protocol 1.2: Immobilization of Silane-Terminated this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of the synthesized this compound silane on a hydroxyl-bearing substrate.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Anhydrous toluene
-
Synthesized this compound-silane derivative
-
Acetone, Ethanol, and Deionized water
-
Nitrogen gas source and oven
Procedure:
-
Substrate Cleaning & Activation: Sonicate substrates sequentially in acetone, ethanol, and deionized water (15 min each). To fully hydroxylate the surface, immerse the substrates in Piranha solution for 30 minutes (handle with extreme care in a fume hood) or treat with an oxygen plasma cleaner.[11] Rinse copiously with deionized water and dry under a stream of nitrogen.
-
Silanization: Immediately place the activated substrates in a solution of the this compound-silane derivative (1-2% v/v) in anhydrous toluene.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: Remove the substrates from the silanization solution and rinse thoroughly with toluene, followed by ethanol, to remove any physisorbed molecules.
-
Curing: Cure the substrates in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Final Cleaning: Sonicate briefly in ethanol to remove any remaining unbound silane and dry under nitrogen. Store in a desiccator.
Characterization of the this compound Monolayer
It is critical to validate the successful formation of the alkyne-terminated monolayer before proceeding to downstream conjugation.
| Characterization Technique | Purpose | Expected Outcome for Successful Modification |
| Contact Angle Goniometry | To measure the change in surface hydrophobicity. | The clean, hydrophilic oxide surface will have a low water contact angle (<15°). After modification with the long hydrocarbon chain of this compound, the surface will become significantly more hydrophobic, with an expected water contact angle of 90-105°. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface.[12] | The survey scan will show an increase in the Carbon (C1s) signal and the appearance of a Silicon (Si2p) signal corresponding to the silane layer, distinct from the bulk substrate. High-resolution scans of the C1s peak can confirm the presence of aliphatic carbon. |
| Atomic Force Microscopy (AFM) | To assess surface topography and monolayer uniformity. | A successful monolayer formation should result in a smooth, uniform surface. The roughness should be on the order of a few angstroms. This can also be used to measure the thickness of the layer by scratching the monolayer and imaging the height difference. |
PART 2: Downstream Bio-conjugation Strategies
Once the surface is successfully functionalized with this compound, it serves as a platform for the covalent immobilization of various molecules.
Workflow for Surface Functionalization and Conjugation
Caption: Overall workflow for modifying a substrate with this compound and subsequent functionalization.
Protocol 2.1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol describes the immobilization of an azide-containing molecule (e.g., a peptide, protein, or small molecule drug) onto the this compound functionalized surface.[6]
Materials:
-
This compound modified substrate
-
Azide-functionalized molecule of interest
-
[Cp*RuCl(PPh₃)₂] or a similar Ru(II) catalyst
-
Degassed reaction solvent (e.g., DMF or a buffered aqueous solution)
Procedure:
-
Prepare Reaction Solution: In a reaction vessel, dissolve the azide-functionalized molecule to the desired concentration (e.g., 0.1-1 mM) in the degassed solvent.
-
Add Catalyst: Add the Ruthenium catalyst to the solution. A typical catalyst loading is 1-5 mol% relative to the azide compound.
-
Surface Incubation: Place the this compound modified substrate into the reaction solution. Ensure the entire surface is submerged.
-
Reaction: Allow the reaction to proceed for 6-24 hours at a temperature between 25°C and 60°C. The optimal time and temperature will depend on the specific reactants and catalyst used.
-
Washing: After the reaction, remove the substrate and wash it extensively with the reaction solvent, followed by other appropriate solvents (e.g., water, ethanol) to remove all non-covalently bound molecules and residual catalyst.
-
Drying and Storage: Dry the functionalized substrate under a stream of nitrogen and store it under appropriate conditions for the immobilized molecule.
RuAAC Reaction Mechanism
Caption: Simplified mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) on a surface.
Protocol 2.2: Photochemical Thiol-Yne Conjugation
This protocol uses UV light to covalently attach a thiol-containing molecule to the this compound surface.[7]
Materials:
-
This compound modified substrate
-
Thiol-containing molecule of interest (e.g., cysteine-terminated peptide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, optional but recommended)
-
Reaction solvent (e.g., isopropanol or buffered aqueous solution)
-
UV lamp (e.g., 254 nm or 365 nm)
Procedure:
-
Prepare Reaction Solution: Dissolve the thiol-containing molecule and the photoinitiator (if used) in the reaction solvent.
-
Surface Incubation: Place the this compound modified substrate in the solution in a UV-transparent vessel (e.g., quartz).
-
UV Irradiation: Expose the substrate to UV light for a period ranging from 5 minutes to 1 hour. The optimal exposure time depends on the lamp intensity and the reactivity of the thiol. The reaction should be carried out under an inert atmosphere to prevent side reactions with oxygen.
-
Washing: After irradiation, thoroughly wash the substrate with the reaction solvent and other appropriate solvents to remove unreacted molecules.
-
Drying and Storage: Dry the surface under nitrogen and store appropriately.
Applications in Drug Development and Life Sciences
The ability to create stable, functionalized surfaces using this compound opens up numerous possibilities in biomedical research.
-
Biosensor Development: Immobilize antibodies, enzymes, or nucleic acids onto the surface of electrodes or sensor chips for the specific detection of disease biomarkers.[13][14] The robust covalent linkage ensures sensor stability and reusability.
-
Targeted Drug Delivery: Functionalize nanoparticles (e.g., silica or gold nanoparticles) with this compound.[15][16][17] Subsequently, attach targeting ligands (e.g., peptides or antibodies) via RuAAC or thiol-yne chemistry to create drug delivery vehicles that can specifically bind to cancer cells or other target tissues.[18]
-
Cell Adhesion and Tissue Engineering: Create surfaces with patterned domains of cell-adhesive peptides (like RGD) and cell-repellent polymers (like PEG).[19][20] This allows for precise control over cell attachment and growth, which is crucial for fundamental cell biology studies and the development of engineered tissues.
-
Antifouling Surfaces: Covalently attach antifouling polymers, such as poly(ethylene glycol) (PEG) or zwitterionic polymers, to create surfaces that resist non-specific protein adsorption and cell adhesion.[19][20] This is vital for medical implants, diagnostic devices, and drug delivery systems to prevent biofouling and improve in vivo performance.[15]
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Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. PubMed. Available at: [Link]
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On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? ACS Publications. Available at: [Link]
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Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
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On-Surface Azide–Alkyne Cycloaddition on Cu(111): Does It “Click” in Ultrahigh Vacuum? Journal of the American Chemical Society. Available at: [Link]
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Metal-Free on-Surface Photochemical Homocoupling of Terminal Alkynes. ResearchGate. Available at: [Link]
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Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. MDPI. Available at: [Link]
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Strategies for Photochemical and Thermal Modification of Materials. Scholarship@Western. Available at: [Link]
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Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. RSC Publishing. Available at: [Link]
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Functionalization of Alkyne-Terminated Thermally Hydrocarbonized Porous Silicon Nanoparticles With Targeting Peptides and Antifouling Polymers: Effect on the Human Plasma Protein Adsorption. PubMed. Available at: [Link]
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Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. PMC - NIH. Available at: [Link]
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Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. Available at: [Link]
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Enhancement of Photochemical Grafting of Terminal Alkenes at Surfaces via Molecular Mediators: The Role of Surface-Bound Electron Acceptors. ResearchGate. Available at: [Link]
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Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Applied Materials & Interfaces. Available at: [Link]
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Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings. PMC - NIH. Available at: [Link]
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Asymmetric multifunctionalization of alkynes via photo-irradiated organocatalysis. PMC. Available at: [Link]
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This compound - Synthesis and physical properties. ChemSynthesis. Available at: [Link]
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A Survey of Strain‐Promoted Azide–Alkyne Cycloaddition in Polymer Chemistry. ResearchGate. Available at: [Link]
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Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. RSC Publishing. Available at: [Link]
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A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. PubMed. Available at: [Link]
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Surface functionalization of virus-like particles by direct conjugation using azide-alkyne click chemistry. PubMed. Available at: [Link]
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Hydrolytic and Thermal Stability of Organic Monolayers on Various Inorganic Substrates. Wageningen University & Research. Available at: [Link]
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Click Chemistry Surfaces. PolyAn. Available at: [Link]
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Surface Functionalization of Virus-Like Particles by Direct Conjugation Using Azide–Alkyne Click Chemistry. PMC - NIH. Available at: [Link]
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Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media. RSC Publishing. Available at: [Link]
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This compound | C12H22 | CID 140583. PubChem - NIH. Available at: [Link]
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Surface functionalization of exosomes using click chemistry. PubMed - NIH. Available at: [Link]
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Chemical Properties of this compound (CAS 19780-12-2). Cheméo. Available at: [Link]
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Tuning of Morphology and Surface Properties of Porous Silicones by Chemical Modification. MDPI. Available at: [Link]
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Integration of Biosensors and Drug Delivery Technologies for Early Detection and Chronic Management of Illness. PubMed Central. Available at: [Link]
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Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI. Available at: [Link]
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Biosensors and Drug Delivery in Oncotheranostics Using Inorganic Synthetic and Biogenic Magnetic Nanoparticles. PMC - NIH. Available at: [Link]
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On-surface synthesis: a guide for explorers. Mapping Ignorance. Available at: [Link]
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Biosensors Importance in Drug Conveyance System. SciSpace. Available at: [Link]
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Biosensor-Based Drug Delivery Systems: Innovations, Applications, and Future Perspectives. Springer Nature Experiments. Available at: [Link]
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Characterization and chemical modification of the silica surface. Academic Bibliography - Universiteit Gent. Available at: [Link]
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Surface modification mechanism of SiC particles using KH5X0 (X=5,6,7,8,9) silane coupling agents: First principle study. ResearchGate. Available at: [Link]
-
Detachment of Dodecane from Silica Surfaces with Variable Surface Chemistry Studied Using Molecular Dynamics Simulation. Semantic Scholar. Available at: [Link]
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Detachment of Dodecane from Silica Surfaces with Variable Surface Chemistry Studied Using Molecular Dynamics Simulation. PMC - NIH. Available at: [Link]
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Application Notes and Protocols: 5-Dodecyne as a Substrate for Transition Metal Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of 5-Dodecyne
Internal alkynes are foundational building blocks in organic synthesis, offering a versatile handle for the construction of complex molecular architectures. This compound (C₁₂H₂₂), a symmetrical internal alkyne, serves as an exemplary substrate for a variety of transition metal-catalyzed transformations.[1] Its simple, unfunctionalized aliphatic chains make it an ideal model system for studying catalyst performance, selectivity, and mechanism, while the products derived from its transformations are valuable intermediates in the synthesis of fine chemicals, polymers, and pharmacologically active molecules.[2]
Transition metal catalysis provides a powerful toolkit to selectively transform the carbon-carbon triple bond of this compound into more complex and synthetically useful functionalities.[3][4] These reactions are often characterized by high atom economy, mild reaction conditions, and the ability to control stereochemical outcomes with high precision.[5] This guide details field-proven protocols for three critical transformations of this compound: Z-selective semihydrogenation, stereodivergent hydrosilylation, and cross-enyne metathesis. Each section provides not only a step-by-step methodology but also the underlying mechanistic principles that govern catalyst selection and reaction outcomes.
Critical Safety Precautions: Handling Reagents for Transition Metal Catalysis
The protocols described herein involve materials that present significant physical and health hazards. A thorough risk assessment must be conducted before any experiment.[6]
-
Organometallic Catalysts: Many transition metal catalysts, particularly low-valent complexes and their precursors, can be air- and moisture-sensitive, and some are pyrophoric.[7] They must be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[8] Always store these catalysts in designated, isolated containers away from incompatible materials.[9]
-
Alkynes and Solvents: this compound and many organic solvents are flammable. All manipulations should be performed in a certified chemical fume hood, away from ignition sources.[7] Anhydrous solvents are critical for the success of these reactions and to prevent quenching of reactive catalysts.
-
Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.[6][9] Never touch surfaces like door handles or personal items while wearing gloves that have been used to handle chemicals.[9]
-
Waste Disposal: Quench reactive catalysts and reagents safely according to established laboratory procedures before disposal. All chemical waste must be segregated and disposed of in properly labeled containers in accordance with institutional and local regulations.
Application 1: Z-Selective Semihydrogenation to (Z)-5-Dodecene
Technical Background: The stereoselective reduction of alkynes to (Z)-alkenes is a cornerstone transformation in organic synthesis, crucial for the preparation of natural products, pheromones, and pharmaceutical intermediates.[10] While traditional methods like the Lindlar hydrogenation are effective, they often involve heterogeneous catalysts and toxic additives like lead.[10] Homogeneous catalysis with well-defined base metal complexes, such as those based on cobalt or manganese, offers a highly selective, atom-economical alternative using molecular hydrogen or transfer hydrogenation sources.[10][11][12]
Detailed Protocol: Cobalt-Catalyzed Z-Selective Semihydrogenation
This protocol is adapted from methodologies developed for the highly (Z)-selective semihydrogenation of internal alkynes using commercially available cobalt precursors and molecular hydrogen.[11]
Materials:
-
This compound (Substrate)
-
Cobalt(II) chloride (CoCl₂, Precatalyst)
-
Ethylenediamine (Ligand)
-
Sodium borohydride (NaBH₄, Reductant/Activator)
-
Ethanol (Solvent)
-
Hydrogen gas (H₂, 99.999%)
-
Schlenk flask and standard inert atmosphere glassware
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ): In a 50 mL Schlenk flask under an argon atmosphere, add cobalt(II) chloride (3.3 mg, 0.025 mmol, 2.5 mol%) and ethylenediamine (3.0 mg, 0.05 mmol, 5.0 mol%).
-
Solvent Addition: Add 10 mL of anhydrous ethanol to the flask via syringe. Stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Substrate Addition: Add this compound (166 mg, 1.0 mmol, 1.0 equiv) to the flask.
-
Activator Addition: Carefully add sodium borohydride (1.9 mg, 0.05 mmol, 5 mol%) to the stirring solution. The solution should change color, indicating the formation of the active cobalt species.
-
Hydrogenation: Purge the flask with hydrogen gas three times, then maintain the reaction mixture under a positive pressure of H₂ (1 atm, balloon).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by taking aliquots (via syringe) at regular intervals and analyzing by GC-MS or ¹H NMR to check for the disappearance of starting material and formation of (Z)-5-dodecene.
-
Workup: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by slowly adding 5 mL of water.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel if necessary.
Table of Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Catalyst Loading | 2.5 mol% CoCl₂ | Provides an efficient reaction rate while minimizing catalyst cost. |
| Ligand | Ethylenediamine (5 mol%) | A simple, inexpensive ligand crucial for achieving high Z-selectivity.[11] |
| Hydrogen Source | H₂ gas (1 atm) | An atom-economical and clean reductant.[11] |
| Solvent | Ethanol | A common, effective solvent for this type of hydrogenation. |
| Temperature | Room Temperature | Mild conditions enhance selectivity and reduce energy consumption. |
| Typical Yield | >95% | High conversion is typical for this catalytic system. |
| Selectivity | >99:1 (Z:E) | The catalyst-ligand combination is highly effective at preventing over-reduction and isomerization.[11] |
Mechanistic Overview
The reaction is believed to proceed through a cobalt hydride intermediate. The cobalt precatalyst is reduced in situ to a low-valent species which then activates molecular hydrogen to form a Co-H species. The alkyne coordinates to the metal center, followed by migratory insertion into the Co-H bond. This step, known as hydrocobaltation, typically occurs in a syn fashion. Subsequent reductive elimination releases the (Z)-alkene and regenerates the active catalyst. The choice of ligand is critical to stabilize the active species and prevent alkene isomerization or over-reduction to the alkane.
Application 2: Stereodivergent Hydrosilylation
Technical Background: Hydrosilylation, the addition of a Si-H bond across a triple bond, is one of the most efficient methods for synthesizing vinylsilanes.[13] These products are highly valuable synthetic intermediates, participating in a wide range of transformations including cross-coupling reactions, epoxidations, and protodesilylation.[14] By carefully selecting the transition metal catalyst, it is possible to control the stereochemical outcome of the hydrosilylation of internal alkynes like this compound, leading to either the (E)- or (Z)-vinylsilane isomer.[15]
Protocol 2A: (E)-Selective Hydrosilylation via Iron Catalysis
This protocol is based on additive-free, iron-catalyzed methodologies that favor the formation of the (E)-isomer through a syn-addition mechanism.[15]
Materials:
-
This compound (Substrate)
-
Triethylsilane (HSiEt₃, Reagent)
-
[Fe(CO)₃(BDA)] (Catalyst) or other suitable Fe(0) precursor
-
Triphenylphosphine (PPh₃, Ligand)
-
Toluene (Anhydrous Solvent)
-
Schlenk tube and inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube under argon, dissolve [Fe(CO)₃(BDA)] (1 mol%) and PPh₃ (2 mol%) in 5 mL of anhydrous toluene.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) followed by triethylsilane (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Monitoring and Workup: Monitor the reaction by GC-MS. After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Purification: Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography (hexanes/ethyl acetate) to yield the pure (E)-vinylsilane product.
Protocol 2B: (Z)-Selective Hydrosilylation via Ruthenium Catalysis
This protocol is adapted from ruthenium-catalyzed systems known to promote the anti-addition of silanes to internal alkynes, yielding (Z)-vinylsilanes.
Materials:
-
This compound (Substrate)
-
Triethylsilane (HSiEt₃, Reagent)
-
[Cp*RuCl(cod)] (Catalyst) or similar cationic Ru complex
-
Dichloromethane (DCM, Anhydrous Solvent)
-
Schlenk tube and inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube under argon, dissolve the ruthenium catalyst (1-2 mol%) in 5 mL of anhydrous DCM.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) followed by triethylsilane (1.2 mmol, 1.2 equiv) via syringe at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature.
-
Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion (typically 4-8 hours), remove the solvent in vacuo.
-
Purification: Purify the crude product via flash chromatography to isolate the pure (Z)-vinylsilane.
Table of Comparative Data for Hydrosilylation
| Parameter | Protocol 2A: Iron-Catalyzed | Protocol 2B: Ruthenium-Catalyzed |
| Stereoselectivity | (E)-isomer (>98:2 E:Z) | (Z)-isomer (>98:2 Z:E) |
| Catalyst | [Fe(CO)₃(BDA)] | [Cp*RuCl(cod)] |
| Temperature | 80 °C | Room Temperature |
| Typical Duration | 12-24 hours | 4-8 hours |
| Mechanistic Pathway | syn-addition | anti-addition |
Mechanistic Overview: The Chalk-Harrod Mechanism
The most widely accepted pathway for hydrosilylation is the Chalk-Harrod mechanism.[13] The cycle begins with the oxidative addition of the hydrosilane (H-SiR₃) to the low-valent metal center. The alkyne then coordinates and inserts into the metal-hydride bond, forming a vinyl-metal intermediate. Reductive elimination of the vinylsilane product regenerates the active catalyst. The stereochemistry is determined at the insertion step. While syn-insertion is common, leading to (E)-products, some catalysts operate via alternative pathways (e.g., involving silyl migration or a modified Chalk-Harrod mechanism) to produce the (Z)-isomer.[13]
Application 3: Cross-Enyne Metathesis
Technical Background: Enyne metathesis is a powerful and atom-economical reaction that combines an alkene and an alkyne to form a new 1,3-diene. This transformation is typically catalyzed by ruthenium carbene complexes, such as the Grubbs or Hoveyda-Grubbs catalysts. Cross-enyne metathesis between an internal alkyne like this compound and a simple alkene (e.g., ethylene) is an effective strategy for constructing functionalized dienes. The reaction is often performed under an atmosphere of ethylene gas, which not only acts as a reactant but also helps to promote catalyst turnover and prevent decomposition.[6][15]
Detailed Protocol: Ruthenium-Catalyzed Cross-Enyne Metathesis with Ethylene
This protocol is a representative procedure for the cross-metathesis of an internal alkyne with ethylene gas.[6]
Materials:
-
This compound (Substrate)
-
Grubbs' 2nd Generation Catalyst ([RuCl₂(PCy₃)(IMesH₂)]CHPh, Catalyst)
-
Dichloromethane (DCM, Anhydrous Solvent)
-
Ethylene gas (C₂H₄, 99.9%)
-
High-pressure reaction vessel or a Schlenk flask with a balloon of ethylene
Step-by-Step Methodology:
-
Reaction Setup: Add this compound (1.0 mmol, 1.0 equiv) to a flame-dried high-pressure vessel or Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Catalyst Addition: Under an argon counterflow, add 10 mL of anhydrous, degassed DCM. Add Grubbs' 2nd Generation Catalyst (0.02 mmol, 2 mol%).
-
Reaction Conditions: Seal the vessel, then purge with ethylene gas three times. Pressurize the vessel to 2-3 atm with ethylene (or maintain a constant 1 atm pressure with a balloon).
-
Heating and Monitoring: Heat the reaction to 40 °C and stir vigorously. Monitor the formation of the 1,3-diene product by GC-MS.
-
Workup: After the reaction is complete (typically 6-12 hours), cool the vessel to room temperature and carefully vent the excess ethylene in a fume hood.
-
Purification: Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Concentrate the solvent and purify the resulting diene by flash column chromatography.
Table of Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Catalyst | Grubbs' 2nd Gen. | Highly active and functional group tolerant catalyst for metathesis. |
| Catalyst Loading | 2 mol% | Sufficient for efficient conversion of unfunctionalized substrates. |
| Alkene Partner | Ethylene (1-3 atm) | A simple C2 source and promotes the catalytic cycle.[6][15] |
| Solvent | Dichloromethane (DCM) | A standard solvent for ruthenium-catalyzed metathesis. |
| Temperature | 40 °C | Mild heating accelerates the reaction without promoting catalyst decomposition. |
| Typical Product | 6-butyl-5,7-decadiene | The expected 1,3-diene product from the reaction. |
Mechanistic Overview
The currently accepted mechanism for ruthenium-catalyzed enyne metathesis involves a series of [2+2] cycloaddition and retro-cycloaddition steps. The active ruthenium methylidene catalyst (formed from the precatalyst and ethylene) can react with either the alkene or the alkyne first. In the "yne-then-ene" pathway, the catalyst reacts with the alkyne to form a ruthenacyclobutene intermediate. This opens to form a new vinylcarbene, which then undergoes a [2+2] cycloaddition with the alkene partner. The resulting ruthenacyclobutane collapses to release the 1,3-diene product and regenerate the active methylidene catalyst.
Conclusion
This compound is a highly versatile and valuable substrate for exploring and optimizing transition metal-catalyzed reactions. The protocols outlined in this guide for selective semihydrogenation, stereodivergent hydrosilylation, and cross-enyne metathesis demonstrate how precise control over reaction conditions and catalyst choice can transform a simple internal alkyne into a diverse array of high-value chemical intermediates. These methodologies, grounded in well-understood mechanistic principles, provide researchers and drug development professionals with reliable starting points for the synthesis of complex target molecules.
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Zubar, V., Sklyaruk, J., Brzozowska, A., & Rueping, M. (2020). Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst. Organic Letters, 22(15), 5899-5904. [Link]
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Application Note: A Multi-modal Approach to the Structural Elucidation of 5-Dodecyne Reaction Products by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal alkynes, such as 5-dodecyne, are valuable building blocks in organic synthesis and drug development due to the unique reactivity of the carbon-carbon triple bond.[1] Characterizing the products of reactions involving this compound is crucial for understanding reaction mechanisms, ensuring product purity, and guiding further molecular design. This application note provides a detailed guide to the characterization of this compound reaction products using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By combining the structural insights from NMR with the molecular weight and fragmentation information from MS, researchers can achieve unambiguous identification of novel compounds.
The Power of a Combined Analytical Approach
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, revealing connectivity and stereochemistry. Mass spectrometry, on the other hand, determines the mass-to-charge ratio of ionized molecules, providing the molecular weight and valuable fragmentation patterns that offer clues about the molecule's structure. The synergy of these two techniques provides a comprehensive and self-validating system for structural elucidation.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Alkyne Characterization
NMR spectroscopy is an indispensable tool for characterizing the products of alkyne reactions. Both ¹H and ¹³C NMR provide critical information about the molecular structure.
Principles of Alkyne Characterization by NMR
-
¹H NMR: Protons adjacent to the triple bond (propargylic protons) in internal alkynes like this compound typically resonate in the range of δ 2.0-3.0 ppm. The disappearance of this signal and the appearance of new signals, for example in the olefinic region (δ 5.0-7.0 ppm) for an addition reaction, are indicative of a reaction at the triple bond.
-
¹³C NMR: The sp-hybridized carbons of an internal alkyne typically resonate in the range of δ 65-90 ppm.[2][3] A change in these chemical shifts or their disappearance, coupled with the emergence of new signals corresponding to different carbon environments (e.g., sp² carbons in alkenes around δ 100-150 ppm), confirms the transformation of the alkyne functionality.[3]
Experimental Protocol: NMR Analysis
1.2.1. Sample Preparation:
-
Dissolve the Sample: Accurately weigh 5-10 mg of the purified reaction product and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its non-interference with the signals of interest.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
1.2.2. Data Acquisition:
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
2D NMR (Optional but Recommended): For complex structures, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for establishing detailed connectivity within the molecule.
Interpreting the Spectra: A Hypothetical Example
Consider a hypothetical reduction of this compound to (Z)-5-dodecene.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (Starting Material) | ~2.1 (multiplet, 4H, propargylic CH ₂) | ~80 (alkynyl C ) |
| (Z)-5-Dodecene (Product) | ~5.4 (multiplet, 2H, olefinic H ), ~2.0 (multiplet, 4H, allylic CH ₂) | ~130 (olefinic C ) |
The disappearance of the characteristic ¹³C alkyne signal around 80 ppm and the appearance of a new signal in the olefinic region around 130 ppm would be strong evidence for the reaction. In the ¹H NMR, the shift of the protons adjacent to the former triple bond and the appearance of new olefinic proton signals would further confirm the transformation.
Section 2: Mass Spectrometry (MS) for Product Identification
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the reaction product and, through fragmentation analysis, offers structural clues that complement NMR data.
Principles of Alkyne Characterization by MS
The choice of ionization technique is critical for analyzing alkyne reaction products.
-
Electron Ionization (EI): Often used with Gas Chromatography (GC-MS), EI is a hard ionization technique that causes extensive fragmentation. The fragmentation of internal alkynes often occurs via cleavage of the C-C bond alpha to the triple bond, leading to the formation of resonance-stabilized propargyl cations.[4]
-
Electrospray Ionization (ESI): A soft ionization technique commonly coupled with Liquid Chromatography (LC-MS), ESI is ideal for analyzing polar and non-volatile compounds. It typically produces a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, giving a clear indication of the molecular weight. For internal alkynes, which can have poor ionization efficiency, derivatization can be employed to improve detection.[5]
Experimental Protocol: GC-MS and LC-MS Analysis
2.2.1. Sample Preparation:
-
GC-MS: Dilute the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) at a concentration of 0.1-1 mg/mL.
2.2.2. Data Acquisition:
-
GC-MS:
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the reaction mixture.
-
Mass Analysis: Acquire mass spectra in full scan mode over a relevant m/z range (e.g., 50-500 amu).
-
-
LC-MS:
-
Injection: Inject 5-10 µL of the sample.
-
Separation: Employ a reverse-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to promote ionization.
-
Mass Analysis: Acquire mass spectra in full scan mode. For further structural information, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.
-
Interpreting the Spectra: A Hypothetical Example
For the same hypothetical reduction of this compound (MW: 166.31 g/mol ) to 5-dodecene (MW: 168.32 g/mol ):
| Technique | Expected Observation for this compound | Expected Observation for 5-Dodecene |
| GC-MS (EI) | Molecular ion (M⁺˙) at m/z 166. Characteristic fragments from cleavage alpha to the triple bond. | Molecular ion (M⁺˙) at m/z 168. Different fragmentation pattern characteristic of an alkene. |
| LC-MS (ESI) | Protonated molecule [M+H]⁺ at m/z 167.3. | Protonated molecule [M+H]⁺ at m/z 169.3. |
The observed shift of 2 Da in the molecular ion would strongly support the successful reduction of the alkyne to an alkene.
Section 3: Integrated Workflow for Structural Elucidation
A logical and efficient workflow is key to the successful characterization of reaction products.
Figure 1. Integrated workflow for the characterization of this compound reaction products.
This workflow begins with initial screening to confirm the reaction has proceeded and to identify the molecular weight of the main product. This is followed by detailed NMR and MS analysis to piece together the final structure.
Section 4: Common Reactions of this compound and Expected Spectroscopic Signatures
The following table summarizes common reactions of internal alkynes and the expected changes in their NMR and MS spectra. This serves as a quick reference for predicting and interpreting analytical data.
| Reaction Type | Product Type | Expected ¹H NMR Changes | Expected ¹³C NMR Changes | Expected Mass Change (Δm/z) |
| Hydrogenation (H₂, Pd/C) | Alkane | Disappearance of propargylic signals, appearance of aliphatic signals. | Disappearance of alkyne signals, appearance of sp³ carbon signals. | +4 |
| Partial Hydrogenation (Lindlar's catalyst) | (Z)-Alkene | Appearance of olefinic protons (~δ 5.4). | Appearance of sp² carbon signals (~δ 130). | +2 |
| Dissolving Metal Reduction (Na, NH₃) | (E)-Alkene | Appearance of olefinic protons (~δ 5.4). | Appearance of sp² carbon signals (~δ 130). | +2 |
| Hydration (H₂SO₄, H₂O, HgSO₄) | Ketone | Appearance of α-protons to a carbonyl. | Appearance of a carbonyl carbon signal (~δ 200). | +18 |
| Hydroboration-Oxidation | Ketone | Appearance of α-protons to a carbonyl. | Appearance of a carbonyl carbon signal (~δ 200). | +18 |
| Ozonolysis (O₃, then H₂O) | Carboxylic Acids | Appearance of carboxylic acid proton (~δ 10-12). | Appearance of carboxylic acid carbon (~δ 170-180). | +64 and cleavage |
| Halogenation (Br₂, CCl₄) | Dihaloalkene | Appearance of olefinic or aliphatic C-H adjacent to halogen. | Appearance of sp² or sp³ carbons bonded to halogen. | +158 (for Br₂) |
Conclusion
The robust characterization of this compound reaction products is achievable through the strategic application of NMR spectroscopy and mass spectrometry. This application note provides the foundational knowledge and protocols for researchers to confidently identify and elucidate the structures of novel compounds derived from this versatile internal alkyne. The integration of these powerful analytical techniques ensures a high degree of confidence in the assigned structures, which is paramount for advancing research and development in chemistry and the pharmaceutical sciences.
References
-
ChemRxiv. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Frontiers in Cell and Developmental Biology. (2021). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Retrieved from [Link]
-
ACS Publications. (1970). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Neuman, R. C., Jr. (n.d.). 8: Alkenes and Alkynes. Retrieved from [Link]
-
NIST WebBook. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Reactions of Alkynes. Retrieved from [Link]
-
Khan Academy. (n.d.). Halogenation and ozonolysis of alkynes. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 5-Dodecyne
Welcome to the technical support center for the synthesis and purification of 5-dodecyne. This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental workflow. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your success.
I. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the synthesis and purification of this compound.
Synthesis FAQs
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and reliable method for synthesizing this compound, a symmetrical internal alkyne, is through the alkylation of a terminal alkyne. This typically involves a two-step process:
-
Deprotonation of a terminal alkyne: A suitable terminal alkyne, such as 1-heptyne, is deprotonated using a strong base to form a nucleophilic acetylide anion.[1][2]
-
Nucleophilic substitution (SN2) reaction: The resulting acetylide anion then reacts with a primary alkyl halide, like 1-bromopentane, in an SN2 reaction to form the carbon-carbon bond, yielding this compound.[2][3]
Another, though less common for this specific molecule, is the double dehydrohalogenation of a vicinal or geminal dihalide.[4][5][6]
Q2: Why is a strong base necessary for the deprotonation of the terminal alkyne?
A2: The C-H bond of a terminal alkyne is more acidic than that of alkanes and alkenes due to the sp hybridization of the carbon atom, which has 50% s-character.[2] This increased s-character brings the electrons closer to the nucleus, stabilizing the resulting acetylide anion.[2] However, with a pKa of about 25, terminal alkynes are still weak acids and require a very strong base to be effectively deprotonated.[7] Common strong bases used for this purpose include sodium amide (NaNH₂), sodium hydride (NaH), and organolithium reagents like n-butyllithium (n-BuLi).[1][3][8] Hydroxide and alkoxide bases are generally not strong enough for complete deprotonation.[7]
Q3: Can I use a Grignard reagent to deprotonate the terminal alkyne?
A3: Yes, Grignard reagents (RMgX) are strong bases and can be used to deprotonate terminal alkynes.[8][9][10] The reaction is an acid-base reaction where the alkyl group of the Grignard reagent acts as the base.[10][11] This method can be advantageous as it is often less hazardous than using pyrophoric reagents like n-butyllithium.
Purification FAQs
Q4: What are the primary impurities I should expect in my crude this compound product?
A4: Common impurities can include:
-
Unreacted starting materials (e.g., 1-heptyne and 1-bromopentane).
-
Side products from elimination reactions, particularly if secondary or tertiary alkyl halides are used, or if the reaction is overheated.
-
Byproducts from the reaction of the base with other components.
-
Solvent residues.
Q5: Which purification techniques are most effective for this compound?
A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: This is a highly effective method for purifying liquid compounds with different boiling points, like this compound, especially on a larger scale.[12][13][14] It is particularly useful for separating the product from starting materials and lower-boiling impurities.
-
Column Chromatography: For smaller scale purifications or to remove non-volatile impurities, column chromatography is an excellent choice.[15][16][17] Since this compound is a non-polar hydrocarbon, a silica gel or alumina stationary phase with a non-polar eluent system (e.g., hexanes or petroleum ether) is typically used.[15]
II. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of the terminal alkyne. 2. The base was quenched by moisture or acidic impurities. 3. The alkyl halide is not reactive enough or is sterically hindered. 4. Reaction temperature is too low. | 1. Ensure a sufficiently strong base (e.g., NaNH₂, n-BuLi) is used in at least a stoichiometric amount. 2. Use anhydrous solvents and reagents. Flame-dry glassware before use. 3. Use a primary alkyl halide (e.g., 1-bromopentane or 1-iodopentane). Iodides are more reactive than bromides. Avoid secondary or tertiary halides as they favor elimination. 4. While the deprotonation is often done at low temperatures, the subsequent alkylation may require gentle warming. Monitor the reaction progress by TLC or GC. |
| Presence of significant side products (e.g., alkenes) | 1. The alkyl halide used is secondary or tertiary, leading to E2 elimination instead of SN2 substitution. 2. The reaction temperature is too high, favoring elimination. | 1. Strictly use primary alkyl halides for the alkylation of acetylides. 2. Maintain a controlled reaction temperature. If necessary, add the alkyl halide slowly to manage any exotherm. |
| Recovery of unreacted starting materials | 1. Insufficient reaction time. 2. Incomplete deprotonation leading to unreacted terminal alkyne. 3. Stoichiometry of reactants is incorrect. | 1. Monitor the reaction by TLC or GC to determine the optimal reaction time. 2. Ensure the base is active and added in the correct proportion. 3. Carefully measure your reactants. A slight excess of the alkyl halide can sometimes be used to drive the reaction to completion, but this will need to be removed during purification. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation during fractional distillation | 1. The boiling points of the product and impurities are too close. 2. The distillation is performed too quickly. 3. The fractionating column is not efficient enough. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.[13] 2. Distill at a slow, steady rate to allow for proper equilibration between the liquid and vapor phases in the column. 3. Ensure the column is well-insulated to maintain the temperature gradient. |
| Product co-elutes with impurities during column chromatography | 1. The eluent system is too polar or not polar enough. 2. The column is overloaded with the crude product. | 1. Optimize the solvent system using thin-layer chromatography (TLC) beforehand. For non-polar compounds like this compound, a non-polar solvent like hexanes or petroleum ether should be a good starting point.[15] 2. Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 20-50:1 ratio of stationary phase to crude product by weight.[15] |
| Streaking or tailing on the chromatography column | 1. The sample is not fully dissolved before loading. 2. The crude product is too concentrated when loaded onto the column. | 1. Ensure the sample is completely dissolved in a minimal amount of the eluent before loading. 2. Dilute the sample before loading it onto the column. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylide Alkylation
This protocol details the synthesis of this compound from 1-heptyne and 1-bromopentane.
Materials:
-
1-Heptyne
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
1-Bromopentane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add 1-heptyne to the flask. Then, add n-butyllithium dropwise from the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Alkylation: Add 1-bromopentane dropwise to the solution, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Fractional Distillation
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound (approximately 215-217 °C at atmospheric pressure). Discard the initial lower-boiling fractions and any higher-boiling residue.
IV. Visualized Workflows
Synthesis Workflow
Caption: Purification of this compound via fractional distillation.
V. References
-
Quora. (2020). How does Grignard reagent react with alkyne?[Link]
-
Chemistry LibreTexts. (2021). 10.8: Alkynes. [Link]
-
University of Calgary. (n.d.). Ch 9 : Acidity of Terminal Alkynes. [Link]
-
Quora. (n.d.). How does Grignard reagent react with alkyne?[Link]
-
Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]
-
Vedantu. (n.d.). How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE. [Link]
-
YouTube. (2019). deprotonation of alkynes to make acetylides. [Link]
-
askIITians. (2025). How does a terminal alkyne react in a Grignard reaction, will the car. [Link]
-
Khan Academy. (n.d.). Preparation of alkynes. [Link]
-
Chemistry Steps. (n.d.). Alkyl Halides to Alkynes. [Link]
-
YouTube. (2018). Alkyne Synthesis by Double Dehydrohalogenation. [Link]
-
Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.
-
Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]
-
OrgoSolver. (n.d.). Synthesis of Alkynes. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. [Link]
-
YouTube. (2023). Alkyne Synthesis Challenge Not as Straightforward as it Might Seem. [Link]
-
PubMed. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. [Link]
-
Cengage. (n.d.). Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. [Link]
-
Khan Academy. (n.d.). Synthesis using alkynes. [Link]
-
YouTube. (2021). 11.3 Common Patterns in Organic Synthesis Involving Alkynes. [Link]
-
YouTube. (2022). Column Chromatography. [Link]
-
Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?[Link]
-
Khan Academy. (n.d.). Column chromatography. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
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- 7. m.youtube.com [m.youtube.com]
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- 10. zijlrfbfibalyzqn.quora.com [zijlrfbfibalyzqn.quora.com]
- 11. How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE [vedantu.com]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. Purification [chem.rochester.edu]
- 14. chemicals.co.uk [chemicals.co.uk]
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- 17. Khan Academy [khanacademy.org]
Optimizing reaction conditions for 5-dodecyne using Design of Experiments (DoE)
This guide provides in-depth technical support for researchers, chemists, and process development professionals who are optimizing reactions involving the internal alkyne, 5-dodecyne, using Design of Experiments (DoE). The content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why should I use Design of Experiments (DoE) for optimizing reactions with this compound instead of the traditional "one-factor-at-a-time" (OFAT) approach?
A1: The traditional OFAT method, where you vary a single variable while keeping others constant, is inefficient and can be misleading. It fails to account for interactions between factors, which are common in chemical reactions. For instance, the optimal temperature for a reaction might change at different catalyst concentrations.
DoE, in contrast, is a powerful statistical methodology that allows for the simultaneous, systematic variation of multiple experimental factors. This approach offers several distinct advantages:
-
Efficiency: You can gain more information from fewer experimental runs compared to OFAT.
-
Interaction Detection: DoE is uniquely capable of identifying and quantifying interactions between factors (e.g., how temperature and pressure jointly affect yield). This is critical for finding the true optimum conditions.
-
Robustness Testing: It allows you to understand how small variations in your parameters might affect the outcome, leading to a more robust and reproducible process.
For a reaction like the semi-hydrogenation of this compound, where factors like hydrogen pressure, catalyst loading, temperature, and solvent all play a crucial role, DoE is the superior method for efficiently mapping the response surface and identifying optimal conditions for both high conversion and selectivity.
Troubleshooting Guide: Common Experimental Issues
Q2: I am attempting a Lindlar-catalyzed semi-hydrogenation of this compound to (Z)-5-dodecene, but I'm seeing low conversion. How can I use DoE to troubleshoot this?
A2: Low conversion in a catalytic hydrogenation is a classic problem that DoE is well-suited to solve. The issue likely stems from suboptimal factor settings or potential catalyst deactivation.
Root Causes & DoE Strategy:
-
Insufficient Catalytic Activity: The chosen conditions (temperature, pressure) may be too mild.
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can poison the palladium catalyst.
-
Mass Transfer Limitations: In a heterogeneous system, the rate at which hydrogen gas dissolves into the liquid phase and reaches the catalyst surface can be a limiting factor.
DoE Troubleshooting Workflow:
A screening design, such as a Fractional Factorial Design , is an excellent starting point to identify which factors have the most significant impact on conversion.
Step 1: Identify Key Factors and Ranges. Start with the most likely factors affecting conversion. It is crucial to select ranges that are wide enough to show an effect but are chemically reasonable.
| Factor | Low Level (-1) | High Level (+1) | Rationale |
| A: H₂ Pressure | 1 atm | 4 atm | Higher pressure increases H₂ concentration in the solvent, potentially boosting the reaction rate. |
| B: Temperature | 25 °C | 50 °C | Higher temperatures generally increase reaction rates, but can also promote side reactions. |
| C: Catalyst Loading | 0.5 mol% | 2.0 mol% | Ensures the effect of catalyst quantity is evaluated. |
| D: Stirring Rate | 300 RPM | 1000 RPM | Addresses potential mass transfer limitations by improving gas-liquid mixing. |
Step 2: Analyze the Results. After running the DoE experiments, the main effects plot will clearly show which factors have the largest positive impact on conversion. For instance, you might find that increasing pressure and temperature significantly boosts conversion, while catalyst loading has a smaller effect in the tested range. This data-driven approach allows you to focus your optimization efforts on the most critical variables.
Caption: DoE workflow for troubleshooting low reaction conversion.
Q3: My semi-hydrogenation is working, but I have poor selectivity. I'm getting a significant amount of the fully saturated alkane (dodecane) and the (E)-alkene isomer. How can DoE help improve selectivity for the (Z)-alkene?
A3: This is a common and more complex challenge. Selectivity issues arise when multiple reaction pathways are competing. In this case:
-
Over-hydrogenation: The desired (Z)-alkene is further reduced to the alkane.
-
Isomerization: The desired (Z)-alkene isomerizes to the more thermodynamically stable (E)-alkene.
Simply maximizing conversion is no longer the goal. You need to find a delicate balance. This is where Response Surface Methodology (RSM) , a more advanced form of DoE, becomes invaluable.
DoE Strategy for Optimizing Selectivity:
Unlike a simple screening design, an RSM design like a Box-Behnken or Central Composite Design is used. These designs include center points and axial points, which allow the model to fit curvature in the response surface. This is essential for finding a true optimum rather than just a direction for improvement.
Step 1: Define Factors and Responses. Your factors might be similar to the conversion problem (Pressure, Temperature, Catalyst Loading), but your responses are now multiple and conflicting:
-
Response 1 (Y₁): Yield of (Z)-5-dodecene (Maximize)
-
Response 2 (Y₂): % Dodecane (Minimize)
-
Response 3 (Y₃): % (E)-5-dodecene (Minimize)
Step 2: Use an Overlay Plot for Analysis. After running the experiments and fitting a statistical model, you can use software to generate an "overlay plot." This plot shows the "sweet spot" — the region of your experimental space where all your desired response criteria are met simultaneously (e.g., Yield > 90%, Dodecane < 2%, (E)-isomer < 1%).
Generally, milder conditions favor higher selectivity for the (Z)-isomer. For example, lower hydrogen pressure and lower temperatures tend to reduce the rate of over-hydrogenation. The DoE will allow you to precisely quantify these trade-offs and find the best possible compromise.
Experimental Protocol: A DoE Approach
Protocol: Screening for Factors Affecting this compound Hydration
This protocol outlines a 2-level, 3-factor full factorial design (2³ = 8 runs) to identify key variables in the acid-catalyzed hydration of this compound to dodecan-5-one.
1. Objective: Identify which of the selected factors (Temperature, Acid Concentration, Reaction Time) have a statistically significant effect on the yield of dodecan-5-one.
2. Factors and Levels:
| Factor | Variable | Type | Low Level (-1) | High Level (+1) |
| A | Temperature | Numeric | 60 °C | 80 °C |
| B | H₂SO₄ Conc. | Numeric | 5% v/v | 15% v/v |
| C | Time | Numeric | 2 hours | 6 hours |
3. Experimental Design Matrix: The runs must be performed in a randomized order to prevent time-dependent biases.
| Standard Run | A: Temp (°C) | B: H₂SO₄ (%) | C: Time (hr) | Observed Yield (%) |
| 1 | 60 | 5 | 2 | (Result) |
| 2 | 80 | 5 | 2 | (Result) |
| 3 | 60 | 15 | 2 | (Result) |
| 4 | 80 | 15 | 2 | (Result) |
| 5 | 60 | 5 | 6 | (Result) |
| 6 | 80 | 5 | 6 | (Result) |
| 7 | 60 | 15 | 6 | (Result) |
| 8 | 80 | 15 | 6 | (Result) |
4. General Procedure (for each run):
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add the specified volume of aqueous sulfuric acid (H₂SO₄) according to the design matrix.
-
Heat the reaction mixture to the specified temperature (60°C or 80°C) and stir vigorously.
-
Maintain the reaction for the specified time (2 or 6 hours).
-
After the specified time, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Analyze the crude product using Gas Chromatography (GC) with an internal standard to determine the % yield of dodecan-5-one.
5. Analysis: Input the resulting yields into a statistical software package. Analyze the main effects and interaction plots to determine which factors significantly influence the reaction yield.
Technical Support Center: Catalyst Residue Removal in 5-Dodecyne Reactions
Welcome to the technical support center for post-reaction purification, specifically focusing on the removal of catalyst residues from reactions involving 5-dodecyne. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining highly pure products after catalytic transformations of alkynes. Here, we move beyond simple procedural lists to explain the underlying principles of catalyst removal, empowering you to troubleshoot effectively and ensure the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is the removal of catalyst residues so critical, especially in a pharmaceutical context?
A1: Residual catalyst metals, such as palladium, can have significant detrimental effects. In a pharmaceutical setting, stringent regulatory guidelines exist for the amount of residual metals a drug candidate is allowed to contain due to their potential toxicity.[1] Beyond the regulatory imperative, residual catalysts can interfere with subsequent synthetic steps by promoting unwanted side reactions or deactivating downstream catalysts. Furthermore, they can impact the thermal stability and degradation profile of the final product.[2][3][4]
Q2: What are the most common types of catalysts used in this compound reactions that require removal?
A2: For a symmetrical internal alkyne like this compound, common reactions include partial reduction to the corresponding alkene. The choice of catalyst dictates the stereochemical outcome:
-
Lindlar's Catalyst (e.g., Pd/CaCO₃ poisoned with lead acetate and quinoline): Used for the syn-hydrogenation of the alkyne to yield cis-5-dodecene.[5][6][7][8]
-
Sodium in Liquid Ammonia (Birch Reduction): Employed for the anti-reduction of the alkyne to produce trans-5-dodecene.[5][9]
-
Other Transition Metal Catalysts (e.g., Palladium, Nickel, Rhodium): Used in various coupling and functionalization reactions of alkynes.[10][11][12]
Q3: I've performed a partial hydrogenation of this compound to cis-5-dodecene using Lindlar's catalyst. What is the black particulate matter I see in my reaction mixture?
A3: The black particulate matter is the heterogeneous Lindlar's catalyst, which consists of palladium supported on calcium carbonate.[5][6] Being a solid, it can be removed by physical methods such as filtration.
Q4: After a Birch reduction of this compound, my workup involves quenching with an alcohol. Is this sufficient to remove all catalyst-related residues?
A4: While quenching with an alcohol will neutralize the excess sodium metal, it does not remove the resulting sodium salts. A proper aqueous workup (extraction) is necessary to remove these inorganic byproducts from your organic product.
Troubleshooting Guides
Scenario 1: Persistent Black/Gray Coloration After Filtration of Lindlar's Catalyst
Problem: After filtering my reaction mixture through Celite or filter paper, the filtrate remains a light gray or has a colloidal black appearance, suggesting residual palladium.
Causality: This indicates that very fine catalyst particles have passed through the filtration medium. This can happen if the filter paper has too large a pore size or if the Celite bed was not properly packed. Colloidal palladium can be particularly challenging to remove by simple filtration.[13]
Troubleshooting Steps:
-
Refiltration with a Finer Medium:
-
Pass the filtrate through a finer filter, such as a PTFE membrane filter (e.g., 0.45 or 0.22 µm), which can trap smaller particles.[14]
-
Alternatively, create a more robust filtration plug by layering Celite over a bed of sand in your filter funnel.
-
-
Use of Activated Carbon:
-
Activated carbon can be effective at adsorbing colloidal metals.[14]
-
Protocol: Add a small amount of activated carbon (charcoal) to the filtrate, stir for 15-30 minutes, and then filter through a Celite plug. Be aware that activated carbon can sometimes adsorb the product as well, so a preliminary small-scale test is advisable.
-
-
Solvent Considerations:
-
Ensure your product is fully dissolved. If the product is partially precipitated, it can trap catalyst particles. Diluting the solution with a suitable solvent before filtration can help.[13]
-
Scenario 2: Product Fails Purity Analysis Due to Trace Palladium Contamination
Problem: My final product, after initial purification, still shows unacceptable levels of palladium when analyzed by techniques like ICP-MS.[15][16][17][18]
Causality: Homogeneous palladium species may have leached from the heterogeneous catalyst support or may be present if a homogeneous catalyst was used. These dissolved metal complexes cannot be removed by simple filtration.[14][19]
Troubleshooting Steps:
-
Employ Metal Scavengers:
-
Metal scavengers are solid supports (often silica or polymer-based) functionalized with ligands that have a high affinity for specific metals.[20][21][22][23] For palladium, scavengers containing thiol, thiourea, or triamine groups are particularly effective.[21]
-
Workflow:
-
Dissolve the crude product in a suitable solvent.
-
Add the appropriate scavenger resin.
-
Stir at room temperature or with gentle heating according to the manufacturer's recommendations.
-
Filter off the resin to obtain a product solution with significantly reduced palladium content.
-
-
-
Liquid-Liquid Extraction with a Chelating Agent:
-
An aqueous wash with a solution of a chelating agent, such as EDTA, can sometimes extract ionic palladium species into the aqueous phase.[13] However, this is often less effective for organometallic palladium complexes.
-
-
Recrystallization:
-
Recrystallization can be a powerful technique for removing impurities, including residual metals, especially when combined with additives like N-acetylcysteine or thiourea that can complex with the palladium and keep it in the mother liquor.[16]
-
Data Presentation: Comparison of Palladium Removal Techniques
| Technique | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite) | Good for heterogeneous catalysts | Simple, fast, inexpensive | Ineffective for fine particles and dissolved species |
| Activated Carbon | Variable | Good for some colloidal metals | Can adsorb the desired product |
| Chromatography | High | Can remove multiple impurities simultaneously | Can be slow, requires significant solvent volumes |
| Metal Scavengers | Very High (<10 ppm often achievable) | High selectivity for the target metal[19][24] | Higher cost, requires an additional filtration step |
| Recrystallization | High | Can provide very pure product | Product must be a solid, potential for yield loss |
Experimental Protocols
Protocol 1: Standardized Filtration for Lindlar's Catalyst Removal
-
Prepare the Filtration Apparatus:
-
Select a Buchner or sintered glass funnel.
-
Place a piece of filter paper that fits the funnel snugly.
-
Add a layer of Celite (diatomaceous earth) approximately 1-2 cm thick over the filter paper.
-
Gently press the Celite bed to ensure it is compact.
-
-
Pre-wet the Celite Bed:
-
Pour a small amount of the reaction solvent through the Celite bed to wet it and ensure it is properly seated.
-
-
Filter the Reaction Mixture:
-
Carefully pour the reaction mixture onto the center of the Celite bed.
-
Apply gentle vacuum to draw the filtrate through.
-
-
Wash the Celite Bed:
-
Wash the Celite bed with several small portions of fresh solvent to ensure all of the product is recovered.[13]
-
-
Collect the Filtrate:
-
The collected filtrate should be clear and free of black particles. If not, consider the troubleshooting steps outlined above.
-
Protocol 2: Quenching and Workup for a Birch Reduction
-
Quench Excess Sodium:
-
After the reaction is complete (indicated by the disappearance of the characteristic blue color), cautiously add a proton source to quench any remaining sodium metal. Isopropanol or ethanol are commonly used. Add the alcohol dropwise at the reaction temperature (-78 °C) until the blue color is completely discharged.
-
-
Evaporate Ammonia:
-
Allow the liquid ammonia to evaporate in a well-ventilated fume hood.[9]
-
-
Aqueous Workup:
-
Once the ammonia has evaporated, add water to the reaction flask to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the organic product with a suitable water-immiscible solvent (e.g., diethyl ether, hexanes).
-
Wash the combined organic layers with water and then with brine to remove residual inorganic salts.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Visualizations
Decision Workflow for Catalyst Removal
Caption: Decision tree for selecting a catalyst removal strategy.
Multi-Step Purification Logic
Caption: Logical flow for a multi-step purification process.
References
-
Marguí, E., Van Grieken, R., & Fontàs, C. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Anal Chem., 81(4), 1404-10. [Link]
-
Reddit. (2025). Your trick to remove residual palladium. r/Chempros. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Link]
-
OpenStax. (2023). 9.5 Reduction of Alkynes. Organic Chemistry. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry. [Link]
-
OpenStax Adaptation. (n.d.). 5.12 Reduction of Alkynes. Fundamentals of Organic Chemistry. [Link]
-
ACS Publications. (n.d.). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem. [Link]
-
Chiarcos, R., et al. (2024). Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates: How to turn a flaw into an opportunity. IRIS UPO. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]
-
ResearchGate. (n.d.). Effect of catalyst residues on the chain structure and properties of a Phillips type polyethylen. [Link]
-
PubMed Central. (n.d.). Supramolecular Strategies for the Recycling of Homogeneous Catalysts. [Link]
-
ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. [Link]
-
ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]
-
MDPI. (n.d.). Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe. [Link]
-
Biotage. (2008). Metal Scavengers for the Process Industry. [Link]
-
ResearchGate. (n.d.). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. [Link]
-
Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]
-
Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. [Link]
-
Organosynthetic & Organometallic Chemistry. (2009). a Convenient Procedures for Birch reduction. [Link]
-
ACS Publications. (n.d.). ACS Catalysis Ahead of Print. [Link]
-
Chemistry World. (2024). Sodium lumps, glucose and mechanochemistry behind ammonia-free Birch reduction. [Link]
-
NIH. (2024). Mechanochemistry enabling highly efficient Birch reduction using sodium lumps and d-(+)-glucose. [Link]
-
RSC Publishing. (2024). Mechanochemistry enabling highly efficient Birch reduction using sodium lumps and d -(+)-glucose. [Link]
-
Resonance. (n.d.). Birch and Benkeser Reductions. [Link]
-
ResearchGate. (n.d.). Methods for Removal of Residual Catalyst from Polymers Prepared by Ring Opening Metathesis Polymerization. [Link]
-
NIH. (n.d.). The Role of a Second-Shell Residue in Modifying Substrate and Inhibitor Interactions in the SHV β-Lactamase: A Study of Ambler Position Asn276. [Link]
-
YouTube. (2023). All You Need to Know about the Reduction of Alkynes. [Link]
-
NIH. (2012). Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. [Link]
-
YouTube. (2024). Preparation of Alkynes, Part 2: By Alkylation of Terminal Alkynes. [Link]
-
NIH. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. [Link]
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Technical Support Center: Spectroscopic Identification of Impurities in 5-Dodecyne
Welcome to the technical support guide for the spectroscopic analysis of 5-dodecyne. This resource is designed for researchers, scientists, and drug development professionals who require high-purity materials and need to confidently identify and troubleshoot potential impurities. My goal is to move beyond simple data tables and provide you with the causal reasoning behind spectroscopic observations, empowering you to interpret your data with the expertise gained from field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address the most common issues encountered during the quality control of this compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
NMR is often the first and most powerful tool for assessing the purity of this compound due to its high resolution and structural information content.
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
A1: For a pure sample of this compound (in CDCl₃), you should observe a specific set of signals corresponding to its symmetrical structure. Due to this symmetry, only half the number of carbons and protons will be unique.
-
¹H NMR: The spectrum is relatively simple. You will see a triplet at approximately 2.14 ppm corresponding to the two methylene groups (–CH₂–) adjacent to the alkyne (C4 and C7 protons). The other aliphatic protons will appear as a complex multiplet between 1.2 and 1.5 ppm, with the terminal methyl (–CH₃) groups appearing as a triplet around 0.9 ppm.
-
¹³C NMR: You should expect to see six distinct signals. The sp-hybridized carbons of the internal alkyne are characteristic and appear around 80 ppm. The other signals correspond to the different sp³-hybridized carbons in the alkyl chains.
Table 1: Expected NMR Chemical Shifts for this compound and Common Impurities (in CDCl₃)
| Compound/Impurity | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Causality & Notes |
|---|---|---|---|---|
| This compound (Target) | Internal Alkyne (C5, C6) | ~2.14 (t) | ~80 | Symmetrical structure simplifies the spectrum. |
| Aliphatic (C4, C7) | ~2.14 (t) | ~19 | Adjacent to the deshielding alkyne. | |
| Aliphatic (C1, C12) | ~0.90 (t) | ~14 | Terminal methyl groups. | |
| 1-Dodecyne | Terminal Alkyne (C1-H) | ~1.95 (t) | C1: ~68, C2: ~84 | The terminal alkyne proton is shielded by the triple bond's magnetic anisotropy.[1][2] |
| (Z)-5-Dodecene | cis-Alkene (C5-H, C6-H) | ~5.35 (m) | ~130 | Vinylic protons are significantly deshielded. |
| (E)-5-Dodecene | trans-Alkene (C5-H, C6-H) | ~5.40 (m) | ~131 | trans vinylic protons are slightly more deshielded than cis. |
| Hexane | Solvent Residue | ~1.25 (m), ~0.88 (t) | ~32, ~23, ~14 | Common non-polar solvent used in synthesis/workup.[3] |
| Water | Contaminant | ~1.56 (s, broad) | N/A | Chemical shift is highly variable depending on solvent and concentration.[4] |
Q2: My ¹H NMR spectrum shows a small triplet around 1.9-2.0 ppm and a singlet at 1.95 ppm. What could this be?
A2: This is a classic sign of a terminal alkyne impurity , most likely an isomer such as 1-dodecyne .[5]
-
Causality: The proton directly attached to a terminal alkyne (H–C≡C–) experiences a unique magnetic environment. The circulation of π-electrons in the triple bond generates a magnetic field that opposes the main spectrometer field along the alkyne axis. This "anisotropic" effect shields the proton, causing it to appear upfield (lower ppm) around 1.9-2.5 ppm, a region distinct from alkene protons which are deshielded.[1][2][6] The signal often appears as a triplet due to long-range coupling with the neighboring methylene (–CH₂–) group.[5]
-
Validation: To confirm, check your ¹³C NMR spectrum for two additional alkyne signals: one around 68 ppm (for the protonated sp carbon) and another around 84 ppm (for the substituted sp carbon).[5]
Q3: I am seeing signals in the 5.3-5.5 ppm region of my ¹H NMR. What does this indicate?
A3: Signals in this downfield region are characteristic of vinylic protons (H–C=C–), indicating the presence of alkene impurities . These are likely (Z)-5-dodecene or (E)-5-dodecene, which can form from incomplete reaction or over-reduction if hydrogenation catalysts were used in a prior step.
-
Causality: Unlike alkynes, the π-electrons in an alkene's double bond create an induced magnetic field that deshields the attached protons, shifting their resonance significantly downfield.[7]
-
Validation:
Section 2: Infrared (IR) Spectroscopy Issues
IR spectroscopy is excellent for identifying specific functional groups that may be present as impurities.
Q1: I don't see a strong alkyne (C≡C) peak in my IR spectrum. Is my product impure?
A1: Not necessarily. This is a common and expected observation for symmetrical internal alkynes like this compound.
-
Causality: An IR absorption only occurs if there is a change in the dipole moment during the vibration. In a perfectly symmetrical or near-symmetrical internal alkyne, the C≡C stretching vibration (~2100-2260 cm⁻¹) produces a very small or zero change in dipole moment.[1][13] Consequently, the peak is inherently weak and can often be completely absent.[14]
-
Trustworthiness: Do not rely on the presence or absence of this peak to determine purity. NMR is a far more reliable tool for confirming the presence of the this compound structure.
Q2: My IR spectrum shows a sharp, strong peak around 3300 cm⁻¹ and a weak peak near 2120 cm⁻¹. What impurity is this?
A2: These two peaks together are a definitive signature of a terminal alkyne .[15][16]
-
Causality:
-
~3300 cm⁻¹ (strong, sharp): This is the stretching vibration of the H–C bond where the carbon is sp-hybridized (H–C≡). It is a very characteristic and reliable peak.[1][17]
-
~2120 cm⁻¹ (weak to medium): This is the C≡C triple bond stretch. Unlike in a symmetrical internal alkyne, the terminal alkyne is asymmetrical, leading to a change in dipole moment upon stretching and thus a visible IR peak.[1][18]
-
-
Validation: This result strongly corroborates the presence of a terminal alkyne impurity suggested by NMR data (See NMR Q2).
Table 2: Key Diagnostic IR Absorption Frequencies
| Functional Group | Vibration Type | Frequency (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| Internal Alkyne (C≡C) | Stretch | 2100 - 2260 | Very Weak to Absent | Peak is weak due to symmetry in this compound.[1][13] |
| Terminal Alkyne (≡C-H) | Stretch | 3270 - 3330 | Strong, Sharp | Primary indicator of a terminal alkyne impurity. [16][17] |
| Terminal Alkyne (C≡C) | Stretch | 2100 - 2260 | Weak to Medium | More visible than an internal alkyne stretch.[1] |
| Alkene (=C-H) | Stretch | 3000 - 3100 | Medium | Indicates alkene impurity.[11][17] |
| Alkene (C=C) | Stretch | 1640 - 1680 | Medium to Weak | Often weak if symmetrically substituted.[10][11] |
| Water/Alcohol (O-H) | Stretch | 3200 - 3600 | Strong, Broad | Indicates moisture or alcohol solvent residue. |
Section 3: Mass Spectrometry (MS) Issues
MS provides the molecular weight and fragmentation patterns, which are useful for confirming the product's identity and detecting impurities with different masses.
Q1: What is the expected molecular ion (M⁺) peak for this compound?
A1: The molecular formula for this compound is C₁₂H₂₂. The expected monoisotopic mass is 166.17 g/mol .[19][20] You should look for a peak at an m/z (mass-to-charge ratio) of 166.
Q2: My mass spectrum shows a significant peak at m/z 168. What is this?
A2: A peak at m/z 168 corresponds to a molecular formula of C₁₂H₂₄. This is an alkene (dodecene) or cycloalkane (cyclododecane) impurity . Given the likely synthetic pathways, this is almost certainly a dodecene isomer, such as (Z)- or (E)-5-dodecene, resulting from partial reduction of the alkyne.
-
Causality: The addition of two hydrogen atoms (H₂) to the alkyne results in a mass increase of 2 atomic mass units.
-
Validation: This finding should be cross-validated with your NMR data. Look for the characteristic vinylic proton signals (~5.4 ppm) in the ¹H NMR to confirm the presence of an alkene.
Q3: My mass spectrum has a prominent base peak at m/z 43 or 57. Is this normal?
A3: This is not typical for an internal alkyne but can be indicative of other impurities. The fragmentation of alkynes preferentially occurs at the bond alpha to the triple bond, leading to resonance-stabilized propargyl cations.[21] For this compound, cleavage would lead to fragments like C₄H₉⁺ (m/z 57) or C₇H₁₃⁺ (m/z 97). However, if you have alkane impurities, they characteristically fragment to produce stable carbocations, with C₃H₇⁺ (m/z 43) and C₄H₉⁺ (m/z 57) being extremely common and often forming the base peak.
Systematic Troubleshooting Workflow
When an unexpected result is obtained, a systematic approach is crucial. The following workflow is recommended for identifying an unknown impurity.
Caption: Systematic workflow for impurity identification in this compound.
Experimental Protocols
Protocol: Sample Preparation for NMR Analysis
Trustworthiness in your results begins with meticulous sample preparation.
-
Glassware Preparation: Ensure your NMR tube is clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven at >100 °C for at least 2 hours. Cool in a desiccator before use.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a good choice as it is an excellent solvent for nonpolar compounds and its residual proton signal (CHCl₃ at 7.26 ppm) does not typically interfere with the signals of interest.[4]
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean glass pipette, transfer the solution to the NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer spinner. Follow the instrument's standard procedure for acquiring ¹H and ¹³C spectra.
References
-
Spectroscopy of the Alkynes - Chemistry LibreTexts. [Link]
-
The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]
-
Alkynes - OpenOChem Learn. [Link]
-
IR Spectroscopy Tutorial: Alkenes. University of Colorado Boulder. [Link]
-
Video: Mass Spectrometry: Alkyne Fragmentation - JoVE. [Link]
-
How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies.com. [Link]
-
Lec15 - IR Spectra of Alkynes and Nitriles - YouTube. [Link]
-
A Short Note On Alkynes:Terminal Vs Internal - Unacademy. [Link]
-
Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
-
Infrared Spectroscopy - Chemistry LibreTexts. [Link]
-
IR Spectroscopy Tutorial: Alkynes. University of Calgary. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. The Journal of Organic Chemistry. [Link]
-
Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS) - YouTube. [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. [Link]
-
Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
-
Ch15.17 - Chemical Shifts 1H NMR - YouTube. [Link]
-
This compound - PubChem. National Institutes of Health. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
This compound - NIST WebBook. National Institute of Standards and Technology. [Link]
-
NMR Proton Shifts for Residual Solvent Impurities. [Link]
-
This compound - ChemSynthesis. [Link]
-
Chemical Shifts: Proton - Organic Chemistry at CU Boulder. [Link]
-
This compound Mass Spectrum - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B. [Link]
-
13C NMR spectroscopy • Chemical shift. [Link]
-
Carbon-13 NMR Spectroscopy - YouTube. [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. [Link]
-
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts. ResearchGate. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
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Preventing isomerization of 5-dodecyne during reactions
Technical Support Center: 5-Dodecyne Stability
A Guide to Preventing Isomerization in Synthetic Reactions
Welcome to the technical support center for handling this compound and related internal alkynes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of alkyne isomerization. Uncontrolled migration of the triple bond can lead to impure products, reduced yields, and complex purification challenges. Here, we provide in-depth, field-proven answers to common questions and troubleshooting scenarios to ensure the regiochemical integrity of your molecule throughout your synthetic workflow.
Frequently Asked Questions: Understanding Alkyne Isomerization
Q1: What is alkyne isomerization, and why does it happen to this compound?
A1: Alkyne isomerization is a chemical process where the carbon-carbon triple bond migrates along the alkyl chain. For this compound, this means it can transform into other isomers such as 4-dodecyne, 6-dodecyne, or even the terminal 1-dodecyne. This process is most commonly initiated by bases, but can also be promoted by heat or certain transition metal catalysts.[1][2][3]
The underlying mechanism is typically a base-catalyzed process that proceeds through a series of deprotonation and reprotonation steps.[4][5] A base abstracts a proton from a carbon atom adjacent to the triple bond (a propargylic position), creating a resonance-stabilized anion that has both allenic and acetylenic character.[5][6] Reprotonation of this intermediate at a different position results in the triple bond shifting its location.[7][8]
Q2: Which alkyne isomers are the most stable?
A2: Generally, internal alkynes are more thermodynamically stable than terminal alkynes due to hyperconjugation.[1][9] Among internal isomers, stability differences are often small. However, under strongly basic conditions, the equilibrium can be driven towards the terminal alkyne (e.g., 1-dodecyne). This "contra-thermodynamic" process, known as the alkyne zipper reaction , occurs because the terminal alkyne is acidic enough (pKa ~25) to be deprotonated by a very strong base, forming a highly stable terminal acetylide salt.[2][4][7][8] This salt formation effectively removes the terminal alkyne from the equilibrium, driving the reaction to completion.[8]
Q3: What are the primary consequences of unintended isomerization in a synthesis?
A3: Unintended isomerization is a critical issue in multi-step synthesis, particularly in drug development, for several reasons:
-
Reduced Yield: The formation of multiple isomers lowers the yield of the desired target molecule.
-
Purification Challenges: Alkyne positional isomers often have very similar physical properties (e.g., boiling point, polarity), making their separation by chromatography or distillation extremely difficult.
-
Loss of Regioselectivity: Subsequent reactions intended for the 5-position of the alkyne will now occur at other positions, leading to a complex mixture of final products and compromising the biological activity and safety profile of the target compound.[1]
Troubleshooting Guide: Isomerization During Reactions
This section addresses specific experimental issues. Use the following decision tree to diagnose your problem.
Caption: Troubleshooting workflow for unwanted isomerization.
Issue 1: Isomerization observed during a base-catalyzed reaction.
Symptom: Analysis (GC-MS, NMR) of your crude reaction mixture shows significant amounts of other dodecyne isomers.
Cause & Solution:
The most likely cause is that your base is too strong or the temperature is too high, promoting the deprotonation/reprotonation mechanism.
| Parameter | Problem | Solution & Rationale |
| Base Strength | The base is strong enough to deprotonate the propargylic carbons of this compound, initiating the isomerization cascade. Very strong bases like NaNH₂ or KAPA are designed for this.[4][7][8] | Switch to a milder base: If your primary reaction allows, use a less aggressive base (e.g., switch from an amide base to a carbonate or a hindered amine like triethylamine). Use a sterically hindered base: A bulky base like lithium diisopropylamide (LDA) may be less likely to access the propargylic protons compared to smaller bases like NaH or NaNH₂.[10] |
| Temperature | High temperatures provide the activation energy for the isomerization to occur, even with moderately strong bases.[1] | Reduce the temperature: Perform the reaction at the lowest possible temperature that still allows the desired transformation to proceed at a reasonable rate. Consider running the reaction at 0 °C or -78 °C. |
| Reaction Time | Prolonged exposure to basic conditions, even at lower temperatures, can lead to the accumulation of isomerized products over time. | Monitor the reaction closely: Use TLC or GC to track the consumption of your starting material and quench the reaction as soon as it is complete to minimize the time the product is exposed to the basic medium. |
Issue 2: Isomerization or over-reduction during a hydrogenation reaction.
Symptom: You are attempting to reduce this compound to (Z)-5-dodecene, but you observe a mixture of dodecenes and/or dodecane.
Cause & Solution:
Your catalyst is too active. Standard hydrogenation catalysts like Pd/C or PtO₂ are highly effective and will rapidly reduce both alkynes and alkenes to the corresponding alkane.[6][11] They are not selective for the partial hydrogenation needed here.
Caption: Comparison of hydrogenation catalyst activity.
Solution: Use a "Poisoned" Catalyst.
The standard solution is to use Lindlar's catalyst .[12][13] This is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (or barium carbonate) and treated with a catalyst poison, typically lead acetate and quinoline.[13][14]
-
Mechanism of Action: The poison deactivates the most active sites on the palladium surface.[13] This moderation has two critical effects:
-
It slows the rate of hydrogenation enough to stop the reaction at the alkene stage.
-
It prevents the alkene product from remaining adsorbed on the catalyst surface, which inhibits both over-reduction to the alkane and isomerization of the double bond.[6]
-
-
Stereoselectivity: Hydrogenation with Lindlar's catalyst occurs via syn-addition of hydrogen across the triple bond, stereospecifically yielding the (Z)- or cis-alkene .[11][13]
Preventative Protocols
Protocol 1: Selective Hydrogenation of this compound to (Z)-5-Dodecene
This protocol is designed to achieve high selectivity for the cis-alkene with minimal over-reduction or isomerization.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Quinoline (optional, for further deactivation)[14]
-
Anhydrous solvent (e.g., Hexane, Ethyl Acetate, or Ethanol)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen solvent.
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10 mol% by weight relative to the alkyne). If required for highly sensitive substrates, add a small amount of quinoline (1-5% of the catalyst weight).[14]
-
Inert Atmosphere: Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas from a balloon. Maintain a slight positive pressure of H₂.
-
Reaction: Stir the mixture vigorously at room temperature. The catalyst's gray appearance should turn black as it becomes active.
-
Monitoring: Monitor the reaction progress carefully by TLC or GC-MS. The reaction is often complete within a few hours. Watch for the disappearance of the starting alkyne spot/peak. Do not let the reaction run for an extended period after the starting material is consumed to prevent potential side reactions.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (Z)-5-dodecene, which can be purified further if necessary.
Protocol 2: Isomerization-Free Sonogashira Coupling
This protocol outlines a general procedure for coupling this compound with an aryl halide, a reaction sensitive to base and temperature conditions.
Materials:
-
This compound
-
Aryl Halide (Iodide or Bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1 equiv.), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by this compound (1.1-1.5 equivalents).
-
Base Addition: Slowly add the amine base (2-3 equivalents). Using a bulky, moderately weak base like DIPEA is often preferred over stronger or less hindered amines to minimize potential side reactions, including isomerization.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required. However, avoid high temperatures to minimize the risk of isomerization.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Reaction Type | Catalyst System | Base/Additive | Solvent | Temp. | Key Consideration |
| Selective Hydrogenation | Lindlar's Catalyst | Quinoline (optional poison) | Hexane, EtOH | RT | Prevents over-reduction and yields the cis-alkene.[12][13] |
| Sonogashira Coupling | Pd(0)/Cu(I) | Mild amine (Et₃N, DIPEA) | THF, DMF | RT to 50°C | Avoid strong bases and high temperatures to maintain alkyne position.[15][16] |
References
-
Alkyne zipper reaction - Wikipedia. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry - MDPI. Available at: [Link]
-
Prevention of Undesirable Isomerization during Olefin Metathesis - ACS Publications. Available at: [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Available at: [Link]
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups - CureFFI.org. Available at: [Link]
-
Alkyne Protecting Groups - Scribd. Available at: [Link]
-
Base‐catalyzed isomerization of terminal alkynes. [a] Reaction conditions - ResearchGate. Available at: [Link]
-
Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. Available at: [Link]
-
Transformations of Alkynes under Metal-Catalyzed and Thermal Reaction Conditions. Available at: [Link]
-
The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Publishing. Available at: [Link]
-
Alkyne Isomerization - YouTube. Available at: [Link]
-
Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions - ResearchGate. Available at: [Link]
-
In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile - PubMed Central. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]
-
Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC - NIH. Available at: [Link]
-
Preparation of Alkynes, Part 6: By Isomerization and Metathesis - YouTube. Available at: [Link]
-
Alkyne Reactivity - MSU chemistry. Available at: [Link]
-
Properties and Bonding in the Alkynes - Chemistry LibreTexts. Available at: [Link]
-
Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. Available at: [Link]
-
Lindlar catalyst - Wikipedia. Available at: [Link]
-
Recyclable Catalysts for Alkyne Functionalization - NSF Public Access Repository. Available at: [Link]
-
Sonogashira cross-coupling reaction - YouTube. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Catalytic Hydrogenation of Alkynes - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Why don't alkynes exhibit geometrical isomerism? - Quora. Available at: [Link]
-
Alkynes: Structure, Properties, and Reactions | Solubility of Things. Available at: [Link]
-
Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry - PubMed. Available at: [Link]
-
Rearrangment during alkyne synthesis - Chemistry Stack Exchange. Available at: [Link]
-
Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. Available at: [Link]
-
PALLADIUM CATALYST FOR PARTIAL REDUCTION OF ACETYLENES - Organic Syntheses. Available at: [Link]
-
Lindlar's Catalyst, a Whole Bunch of %#! | Organic Chemistry - YouTube. Available at: [Link]
Sources
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- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-Dodecyne
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-dodecyne. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic outcomes. Our focus is on the prevalent and efficient method of synthesizing this compound via the alkylation of a terminal alkyne.
Troubleshooting Workflow: A Visual Guide
The following diagram outlines a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Setup and Execution
Q1: What is the most reliable method for synthesizing this compound with high yield?
A1: The alkylation of a terminal alkyne is a highly effective and widely used method for preparing internal alkynes like this compound. This involves the deprotonation of a terminal alkyne, such as 1-heptyne, with a strong base to form an acetylide anion, followed by nucleophilic substitution with an alkyl halide, like 1-bromopentane.[1][2] This approach offers excellent control over the position of the triple bond.
Q2: I am observing low to no formation of this compound. What are the likely causes?
A2: Low or no product yield can often be attributed to two primary factors: incomplete deprotonation of the starting alkyne or ineffective alkylation of the resulting acetylide.
-
Incomplete Deprotonation: The acidity of the terminal proton of 1-heptyne (pKa ≈ 25) necessitates the use of a very strong base for complete deprotonation.[1] If the base is not strong enough or is not used in a sufficient stoichiometric amount, a significant portion of the 1-heptyne will remain unreacted.
-
Ineffective Alkylation: The acetylide anion is a potent nucleophile. However, issues with the alkylating agent or reaction conditions can hinder the SN2 reaction.
Q3: Which base is superior for the deprotonation of 1-heptyne: n-butyllithium (n-BuLi) or sodium amide (NaNH₂)?
A3: Both n-BuLi and NaNH₂ are sufficiently strong bases to deprotonate terminal alkynes.[3][4] The choice often depends on the solvent system and desired reaction temperature.
-
n-Butyllithium (n-BuLi): Typically used in ethereal solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C to 0 °C).[3][5] It is a powerful base and its reactions are generally clean and fast.
-
Sodium Amide (NaNH₂): Often employed in liquid ammonia as the solvent at its boiling point (-33 °C).[6] It is a very effective and economical choice.
Table 1: Comparison of Common Bases for 1-Heptyne Deprotonation
| Base | Typical Solvent | Reaction Temperature | Key Considerations |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | -78 °C to 0 °C | Highly reactive, requires anhydrous conditions. |
| Sodium Amide (NaNH₂) | Liquid Ammonia | -33 °C | Requires handling of liquid ammonia. |
Q4: My reaction is sluggish, and the yield is poor. Could the solvent be the issue?
A4: Solvent choice is critical for the success of the alkylation reaction. The solvent must be able to dissolve the reactants and intermediates, and it should not react with the strong base or the acetylide anion.
-
Ethereal Solvents (THF, Diethyl Ether): These are excellent choices for reactions with n-BuLi as they are aprotic and can solvate the lithium cation.[3] Ensure they are rigorously dried, as any trace of water will quench the base and the acetylide.
-
Liquid Ammonia: This is the solvent of choice for reactions using sodium amide.[6] Its low boiling point requires a cold-finger condenser.
Section 2: Side Reactions and Impurities
Q5: I am observing a significant amount of an alkene byproduct in my crude reaction mixture. What is its origin and how can I prevent it?
A5: The formation of an alkene, likely 1-pentene, is a result of an E2 elimination reaction competing with the desired SN2 substitution.[7][8] The heptynyl anion is not only a strong nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the bromine in 1-bromopentane, leading to the formation of 1-pentene and regenerating 1-heptyne.
To minimize E2 elimination:
-
Use a primary alkyl halide: 1-bromopentane is a primary halide, which is ideal as it is less sterically hindered and less prone to elimination than secondary or tertiary halides.[1][2]
-
Maintain a low reaction temperature: Lower temperatures generally favor substitution over elimination.
-
Consider the base: While both n-BuLi and NaNH₂ are strong bases, the choice of counter-ion and solvent can subtly influence the reaction pathway.
Q6: My product seems to be a mixture of dodecyne isomers. Why is this happening?
A6: The presence of other dodecyne isomers suggests that isomerization of the triple bond has occurred. Under strongly basic conditions, internal alkynes can isomerize to other internal or even terminal alkynes.[9][10][11] This process can be driven by the formation of a thermodynamically more stable isomer.
To prevent isomerization:
-
Use stoichiometric amounts of base: An excess of a very strong base can promote isomerization.
-
Maintain controlled reaction temperatures: Higher temperatures can facilitate the equilibrium between alkyne isomers.
-
Careful work-up: Quenching the reaction promptly and neutralizing any excess base during the work-up can help prevent post-reaction isomerization.
Section 3: Product Purification
Q7: What is the recommended procedure for working up the reaction mixture?
A7: A standard aqueous work-up is typically employed to quench the reaction and remove inorganic salts.
-
Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This will protonate any remaining acetylide and neutralize the excess base.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with a non-polar organic solvent such as hexane or diethyl ether.
-
Combine the organic extracts and wash them with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
Q8: this compound is a non-polar liquid. What is the best method for its purification?
A8: For a non-polar liquid like this compound, distillation and flash column chromatography are the most suitable purification techniques.[12][13]
-
Distillation: If the boiling points of this compound and any impurities are sufficiently different, fractional distillation under reduced pressure can be a very effective method for obtaining a high-purity product.
-
Flash Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[14] For the non-polar this compound, a normal-phase silica gel column with a non-polar eluent system is recommended.
Table 2: Recommended Purification Parameters for this compound
| Purification Method | Stationary Phase/Conditions | Mobile Phase/Eluent | Key Considerations |
| Fractional Distillation | Reduced pressure (vacuum) | N/A | Requires a significant difference in boiling points between the product and impurities. |
| Flash Chromatography | Silica Gel (normal phase) | Hexane or a mixture of hexane and a small amount of a slightly more polar solvent (e.g., diethyl ether or ethyl acetate)[15] | Ideal for removing more polar impurities. The non-polar nature of the product means it will elute quickly. |
Q9: I am having trouble separating this compound from a closely related non-polar impurity during flash chromatography. What can I do?
A9: Separating compounds with very similar polarities can be challenging. Here are some strategies to improve your separation:
-
Optimize the Solvent System: Use a very non-polar eluent system, such as pure hexane, and consider a very gradual gradient to a slightly more polar solvent.[16]
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Dry Loading: If your crude product is an oil, you can adsorb it onto a small amount of silica gel and load it onto the column as a solid. This can lead to sharper bands and better separation.
-
Consider a Different Stationary Phase: While silica gel is standard, other stationary phases with different selectivities, such as alumina, could be explored.
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of 1-Heptyne
Materials:
-
1-Heptyne
-
n-Butyllithium (2.5 M in hexanes)
-
1-Bromopentane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add anhydrous THF to the flask and cool it to -78 °C in a dry ice/acetone bath.
-
Add 1-heptyne (1.0 equivalent) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add 1-bromopentane (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Perform an aqueous work-up as described in Q7 .
-
Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography as detailed in Q8 .
References
-
Wikipedia. Alkyne. [Link]
- Tšupova, S., et al. (2015). Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology. Molecules, 20(11), 20586-20603.
- YouTube. (2024, February 5).
- YouTube. (2018, January 5).
- Brandsma, L., & Verkruijsse, H. D. (1981).
- Michigan State University Department of Chemistry. Alkyne Reactivity.
- Duncton, M. A. J. (2013, January 31).
- Chemistry LibreTexts. (2024, March 24). 9.
- University of Rochester Department of Chemistry.
- Biotage. (2023, January 23).
- Alfa Chemistry.
- YouTube. (2024, February 5).
- Columbia University.
- Danheiser, R. L., et al. (1990). A General Method for the Synthesis of 2,3-Disubstituted 1,3-Butadienes. Organic Syntheses, 68, 32.
- Chemistry LibreTexts. (2019, June 5). 8.9: E2 Reactions and Alkyne Synthesis.
- Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
- YouTube. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry.
- Chemistry Steps.
- Alfa Chemistry. (2023, May 11).
- Khan Academy. Synthesis using alkynes.
- Reddit. (2016, August 30).
- Mills, D. P., et al. (2013). Structural Characterization of Lithium and Sodium Bulky Bis(silyl)amide Complexes. Inorganics, 1(1), 3-19.
- BrainKart. (2018, February 18).
- Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry.
- Neuman, R. C. (2003). 9: Formation of Alkenes and Alkynes.
- Wikipedia. n-Butyllithium.
- YouTube. (2020, July 17).
- Chad's Prep.
- University of Rochester Department of Chemistry.
- Master Organic Chemistry. (2013, June 11).
- Zhang, W., et al. (2023). Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation. Journal of the American Chemical Society, 145(10), 5767-5777.
- Schafer, L. L. (2012). 1 Electrophilic Alkylation of Arenes. In Modern Arylation Methods (pp. 1-34). Wiley-VCH Verlag GmbH & Co. KGaA.
- Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes.
- Williard, P. G., et al. (2008). Aggregation studies of complexes containing a chiral lithium amide and n-Butyllithium. The Journal of organic chemistry, 73(8), 3171–3178.
- University of Rochester Department of Chemistry.
Sources
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. brainkart.com [brainkart.com]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. Preparation of Alkynes - Chad's Prep® [chadsprep.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. Alkyne - Wikipedia [en.wikipedia.org]
- 10. Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Purification [chem.rochester.edu]
- 14. columbia.edu [columbia.edu]
- 15. chemtips.wordpress.com [chemtips.wordpress.com]
- 16. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in 5-Dodecyne Reactions
Welcome to the technical support center for optimizing reactions involving 5-dodecyne. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their experiments with this internal alkyne. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common problems.
Introduction to this compound Reactivity
This compound (C₁₂H₂₂) is a symmetrical internal alkyne characterized by a carbon-carbon triple bond between the fifth and sixth carbon atoms of its twelve-carbon chain.[1][2] Its internal nature presents unique reactivity challenges compared to terminal alkynes, primarily due to increased steric hindrance and the absence of an acidic terminal proton. This guide will address common issues encountered in key synthetic transformations involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrogenation reaction is sluggish and incomplete. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the catalytic hydrogenation of internal alkynes like this compound often stems from catalyst deactivation, suboptimal reaction conditions, or inherent steric hindrance.
-
Catalyst Selection and Activity: The choice of catalyst is critical. While palladium-based catalysts are common for alkyne hydrogenations, their activity can be influenced by the support and presence of promoters.[3] Catalyst poisoning, particularly by sulfur-containing impurities in reagents or solvents, can significantly reduce efficiency.
-
Reaction Conditions: Temperature and hydrogen pressure play a crucial role. Insufficient pressure may lead to incomplete reaction, while excessively high temperatures can promote side reactions or catalyst degradation.
-
Steric Hindrance: The butyl and hexyl groups flanking the triple bond in this compound create steric congestion, which can impede the alkyne's approach to the catalyst's active sites.[4][5]
Troubleshooting Workflow: Catalytic Hydrogenation of this compound
Caption: Troubleshooting workflow for low conversion in this compound hydrogenation.
Q2: I am observing significant homocoupling (Glaser coupling) byproducts in my Sonogashira reaction with this compound. How can I suppress this side reaction?
A2: The formation of homocoupled products is a common issue in Sonogashira reactions, especially when using copper co-catalysts.[6] This side reaction can be minimized by carefully controlling the reaction atmosphere and catalyst system.
-
Oxygen-Free Environment: The Glaser coupling is an oxidative process. Therefore, performing the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is crucial to minimize this side reaction.
-
Copper-Free Conditions: While traditional Sonogashira protocols use a copper co-catalyst, several modern methods have been developed that are copper-free.[7] These protocols can significantly reduce or eliminate homocoupling.
-
Base and Solvent Choice: The choice of base and solvent can influence the reaction outcome. Triethylamine is a common base that can also act as a solvent.[8] The use of aqueous media has also been explored to develop more sustainable protocols.[7]
Q3: My hydrosilylation of this compound is not proceeding to completion. What factors should I investigate?
A3: Hydrosilylation of internal alkynes can be challenging due to their lower reactivity compared to terminal alkynes and potential side reactions.[9][10]
-
Catalyst Choice: Platinum-based catalysts like Karstedt's catalyst are common, but other transition metals such as rhodium, ruthenium, and even iron-based catalysts can be effective.[10][11] The choice of catalyst can influence both the rate and regioselectivity of the reaction.
-
Substrate and Silane Reactivity: The steric bulk around the triple bond of this compound can slow down the reaction.[9] The reactivity of the silane is also a key factor; for example, SiHCl₃ is generally more reactive than trialkylsilanes like Et₃SiH.[9]
-
Reaction Temperature: While some hydrosilylation reactions proceed at room temperature, others may require heating to achieve a reasonable rate. However, high temperatures can also lead to side reactions, such as olefin isomerization if the initial product is an alkene.[10]
Detailed Experimental Protocols
Protocol 1: General Procedure for High-Yield Catalytic Hydrogenation of this compound
This protocol provides a general method for the complete reduction of the triple bond in this compound to the corresponding alkane, dodecane.
Reagents and Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).
-
Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm or higher in a specialized apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation if necessary.
Protocol 2: Optimized Copper-Free Sonogashira Coupling of an Aryl Halide with an Internal Alkyne
This protocol is a generalized procedure for the copper-free Sonogashira coupling, which can be adapted for this compound to minimize homocoupling byproducts.[7]
Reagents and Materials:
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, or the amine base itself)
-
Standard glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add the aryl halide (1.0 eq), the palladium catalyst (typically 1-5 mol%), and the anhydrous solvent under an inert atmosphere (nitrogen or argon).
-
Add this compound (1.2-1.5 eq) and the base (2-4 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
The following table summarizes key parameters that can be optimized to improve conversion rates in common this compound reactions.
| Reaction Type | Key Parameter | Low Conversion Cause | Recommended Optimization |
| Catalytic Hydrogenation | Catalyst Activity | Catalyst poisoning or low intrinsic activity. | Use fresh, high-purity catalyst; consider a more reactive catalyst system. |
| Hydrogen Pressure | Insufficient H₂ concentration at the catalyst surface. | Increase hydrogen pressure. | |
| Sonogashira Coupling | Reaction Atmosphere | Presence of oxygen leading to homocoupling. | Maintain a strict inert atmosphere (N₂ or Ar). |
| Catalyst System | Suboptimal catalyst or presence of copper promoting side reactions. | Use a copper-free catalyst system; screen different palladium catalysts and ligands. | |
| Hydrosilylation | Reaction Temperature | Insufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring for side reactions. |
| Reactant Stoichiometry | Use of a less reactive silane. | Consider a more reactive silane (e.g., with electron-withdrawing groups). |
Mechanistic Insights
Understanding the reaction mechanisms is crucial for effective troubleshooting. For instance, the slower rate of electrophilic addition to alkynes compared to alkenes, despite being more exothermic, is attributed to the formation of a less stable vinyl carbocation intermediate.[12][13]
Diagram of Electrophilic Addition to an Internal Alkyne
Caption: A simplified mechanism for the electrophilic addition of HX to an internal alkyne like this compound.
By understanding these fundamental principles, researchers can make more informed decisions when optimizing their reaction conditions.
References
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- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scalable Purification of 5-Dodecyne
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the scalable purification of 5-dodecyne. This guide is designed for researchers, scientists, and professionals in drug development who are working with and require high-purity this compound for their applications. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.
Introduction to this compound and Purification Challenges
This compound (C₁₂H₂₂) is a long-chain internal alkyne valuable as a building block in organic synthesis and materials science.[1] Its utility is directly dependent on its purity, as residual starting materials, catalysts, or side-products from synthesis can interfere with subsequent reactions. Given its physical properties—a high boiling point and liquid state at room temperature—scalable purification requires careful selection of techniques to achieve desired purity levels without significant product loss or degradation.[1][2]
This document provides a comprehensive overview of the primary scalable purification techniques: fractional vacuum distillation and preparative high-performance liquid chromatography (HPLC), along with troubleshooting guidance to address common experimental challenges.
Physical & Chemical Properties of this compound
Understanding the physical properties of this compound is critical for designing an effective purification strategy. The choice between distillation and chromatography is heavily influenced by its boiling point, thermal stability, and the nature of the impurities.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂ | [3] |
| Molecular Weight | 166.31 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~219 °C (at 760 Torr) | [2] |
| 100-105 °C (at 16 Torr) | [5] | |
| Melting Point | ~ -14 °C (estimate) | [5] |
| Density | ~ 0.78 g/cm³ | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate primary technique for purifying this compound on a large scale?
A1: For multi-gram to kilogram scale, fractional vacuum distillation is the most effective and economical primary purification method. This compound's high boiling point at atmospheric pressure (~219 °C) makes it susceptible to thermal degradation.[2] Performing the distillation under reduced pressure lowers the boiling point significantly (e.g., 100-105 °C at 16 Torr), allowing for safe and efficient separation from non-volatile impurities or solvents with substantially different boiling points.[5] This method is ideal for removing catalysts, salts, and high-boiling point side-products.
Q2: When should I consider using preparative HPLC instead of distillation?
A2: Preparative HPLC should be your method of choice under two main circumstances:
-
High-Purity Requirements (>99.5%): When you need to remove impurities with very similar boiling points, such as structural isomers (e.g., other dodecyne isomers) or closely related analogues, which are difficult to separate by distillation.[6][7]
-
Thermally Labile Impurities: If your crude material contains impurities that degrade under distillation temperatures (even under vacuum) and could contaminate the final product.
Preparative HPLC offers superior resolution but has lower throughput and is more expensive in terms of solvent consumption and equipment compared to distillation.[8]
Q3: Can recrystallization be used to purify this compound?
A3: Recrystallization is generally not a practical method for purifying this compound. This technique is designed for solid compounds.[9][10] With an estimated melting point of -14 °C, this compound is a liquid well below standard laboratory freezer temperatures, making crystallization extremely challenging and impractical for scalable purification.[5]
Purification Technique Selection Workflow
The following diagram outlines a logical decision-making process for selecting the appropriate purification strategy for this compound.
Caption: Decision tree for selecting a this compound purification method.
Troubleshooting Guides
This section addresses specific issues you may encounter during purification in a direct question-and-answer format.
Fractional Vacuum Distillation
| Problem/Question | Probable Cause(s) | Recommended Solution(s) |
| Q: My system won't reach the target vacuum, or the vacuum is unstable. | 1. Leaks in the glassware joints.2. Poorly sealed vacuum hose connections.3. Inefficient vacuum pump. | 1. Check all joints: Ensure all ground glass joints are properly greased with high-vacuum grease and securely clamped. Wiggle each joint gently while watching the vacuum gauge to identify leaks.2. Inspect hoses: Check for cracks or loose fittings. Use zip ties or wire clamps to secure hoses to adapters.3. Pump maintenance: Check the pump oil level and clarity; change if milky or dark. Run the pump for 15-20 minutes before connecting to the system to allow it to warm up. |
| Q: The distillation is very slow, or the compound is not distilling at the expected temperature. | 1. Inaccurate temperature reading.2. Insufficient heating.3. Column flooding or poor insulation. | 1. Thermometer placement: Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[11]2. Heating: Increase the heating mantle temperature gradually. Ensure the distilling flask is appropriately sized (half to two-thirds full).3. Insulation: Loosely wrap the fractionating column (e.g., Vigreux column) with glass wool or aluminum foil to maintain the temperature gradient and prevent premature condensation.[11][12] |
| Q: The product purity is low, with impurities co-distilling. | 1. Inefficient fractionating column.2. Distillation rate is too fast.3. Impurity has a very close boiling point. | 1. Increase theoretical plates: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or metal sponge) instead of a simple Vigreux column.2. Slow down: Reduce the heating rate to allow for proper vapor-liquid equilibrium on each theoretical plate. A good rate is typically 1-2 drops per second at the condenser outlet.3. Switch techniques: If purity does not improve, the impurity's boiling point is likely too close for effective separation by distillation. Consider preparative HPLC for a polishing step.[13] |
| Q: The liquid in the distillation flask is "bumping" violently. | 1. Lack of nucleation sites for smooth boiling. | 1. Use a magnetic stir bar: Actively stirring the liquid provides a large surface area for smooth boiling.2. Add boiling chips: If stirring is not possible, use fresh, non-porous boiling chips. Never add boiling chips to a hot liquid. |
Preparative HPLC
| Problem/Question | Probable Cause(s) | Recommended Solution(s) |
| Q: My peaks are broad or show significant tailing. | 1. Column overloading.2. Incompatible mobile phase.3. Column degradation. | 1. Reduce sample load: Perform a loading study on a smaller analytical column to determine the maximum sample amount before peak shape degrades.[6] Overloading is a common issue when scaling up.[6]2. Optimize mobile phase: this compound is very non-polar. Use a strong organic mobile phase (e.g., acetonitrile, methanol) with a non-polar stationary phase (like C18). Ensure the sample is fully dissolved in the mobile phase before injection.3. Flush or replace column: Flush the column with a strong solvent (e.g., isopropanol). If performance does not improve, the column may need to be replaced. |
| Q: The recovery of my compound from the column is low. | 1. Compound is irreversibly adsorbed to the stationary phase.2. Compound precipitation on the column.3. Inefficient fraction collection. | 1. Change stationary phase: If strong adsorption is suspected, consider a different stationary phase (e.g., a less retentive C8 or a different chemistry).2. Check solubility: Ensure the concentration of your sample in the injection solvent is below its solubility limit to prevent precipitation at the column head.3. Optimize fraction collection: Set the collection threshold on your detector carefully to avoid cutting off the beginning or end of your peak. |
| Q: I see a high backpressure in the system. | 1. Clogged column frit.2. Sample precipitation.3. Blockage elsewhere in the system. | 1. Filter your sample: Always filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.2. Reverse flush the column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate. Consult the column manufacturer's instructions before doing this.3. Isolate the blockage: Systematically disconnect components (from the detector back to the pump) to identify where the high pressure originates. |
Experimental Protocols
Protocol 1: Scalable Fractional Vacuum Distillation
This protocol describes the purification of crude this compound contaminated with non-volatile impurities and a lower-boiling point solvent.
Safety First: this compound is flammable.[1] All heating must be done using a heating mantle, and the apparatus should be set up in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[14][15] Ensure the vacuum pump exhaust is properly vented.
Workflow Diagram:
Caption: Workflow for fractional vacuum distillation of this compound.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a dry fractional distillation apparatus as shown in the workflow diagram. Use a 25-50 cm Vigreux column for good separation.
-
Place a magnetic stir bar in the round-bottom flask (distilling flask).
-
Ensure a cold trap is placed between the apparatus and the vacuum pump, cooled with dry ice/acetone or liquid nitrogen, to protect the pump.
-
-
Charging the Flask:
-
Charge the distilling flask with the crude this compound, filling it to no more than two-thirds of its volume.
-
-
Initiating Distillation:
-
Start the magnetic stirrer and the cooling fluid flow through the condenser.
-
Slowly and carefully apply vacuum to the system. The initial bubbling is due to dissolved gases and the evaporation of any low-boiling point solvents.
-
Once the vacuum has stabilized (e.g., at ~16 Torr), begin to heat the distilling flask with the heating mantle.
-
-
Fraction Collection:
-
Collect the first fraction (forerun), which will contain any residual solvents or volatile impurities. The distillation head temperature will be low and unstable during this phase.
-
As the temperature of the vapor rises and stabilizes at the boiling point of this compound at the system pressure (e.g., ~100-105 °C at 16 Torr), switch to a clean receiving flask to collect the main product fraction.[5]
-
Maintain a steady distillation rate. If the temperature fluctuates or drops, it indicates the product has finished distilling.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool completely while still under vacuum.
-
Once at room temperature, slowly and carefully vent the system by opening the vacuum adapter stopcock. Venting a hot system can cause an explosion.
-
Disassemble the apparatus and analyze the collected fractions for purity.
-
Protocol 2: Preparative HPLC Purification
This protocol provides a general framework for developing a preparative HPLC method for polishing this compound to high purity.
Methodology:
-
Analytical Method Development:
-
Start with an analytical HPLC system. Based on the non-polar nature of this compound, a reversed-phase method is appropriate.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with 95:5 Acetonitrile:Water or 100% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) as alkynes have a weak chromophore.
-
Inject a small, dilute sample of the crude this compound to identify the retention time of the product and key impurities. Optimize the mobile phase composition to achieve good resolution (Rs > 1.5) between the this compound peak and the nearest impurity.
-
-
Scale-Up Calculation:
-
Once the analytical method is optimized, scale it up for a preparative column (e.g., C18, 50 x 250 mm).
-
The flow rate must be scaled geometrically based on the column cross-sectional area:
-
New Flow Rate = Old Flow Rate × (New Column Radius / Old Column Radius)²
-
-
The sample load also needs to be scaled up. This is often determined empirically through a loading study.
-
-
Preparative Run:
-
Equilibrate the preparative column with the mobile phase at the new, higher flow rate.
-
Dissolve the this compound sample in the mobile phase and filter it.
-
Inject the sample onto the column.
-
Collect fractions as the this compound peak elutes, using the UV detector signal to trigger the fraction collector.
-
-
Post-Processing:
-
Combine the pure fractions.
-
Remove the mobile phase solvent using a rotary evaporator. Note that if water was used in the mobile phase, a subsequent liquid-liquid extraction (e.g., with diethyl ether) may be needed to isolate the water-insoluble this compound, followed by drying over an anhydrous salt (like MgSO₄) and solvent removal.
-
Safety Precautions
-
Handling: Always handle this compound in a well-ventilated area, preferably a fume hood.[14] Avoid contact with skin, eyes, and clothing.[14]
-
Fire Hazard: this compound is a combustible liquid.[16] Keep it away from heat, sparks, and open flames.[15] Use explosion-proof equipment for large-scale operations.[14]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[14]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[15]
-
Ingestion: Do NOT induce vomiting. May be fatal if swallowed and enters airways.[16][17] Immediately call a poison center or doctor.[16][17]
-
References
-
Chemical Properties of this compound (CAS 19780-12-2). (n.d.). Cheméo. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). Stenutz. Retrieved from [Link]
-
Strategy for Preparative LC Purification. (n.d.). Agilent. Retrieved from [Link]
-
Fractional distillation. (n.d.). Wikipedia. Retrieved from [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Preparative Chromatography Solutions. (n.d.). Waters. Retrieved from [Link]
-
The Power of Preparative HPLC Systems. (n.d.). Teledyne LABS. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
What is Fractional Distillation?. (n.d.). The Chemistry Blog. Retrieved from [Link]
-
Recrystallization. (2020). Professor Dave Explains. Retrieved from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Validation & Comparative
Purity Validation of 5-Dodecyne for Catalytic Reactions: A Comparative Guide for Researchers
In the precise world of catalytic chemistry, where reactions are orchestrated at the molecular level, the purity of starting materials is paramount. This guide offers an in-depth exploration of purity validation for 5-dodecyne, a frequently utilized internal alkyne in catalytic processes. We will delve into the critical impact of impurities, provide detailed analytical protocols for purity assessment, and present a comparative analysis with other internal alkynes, supported by scientific principles and data. This document is intended to be a vital resource for researchers, scientists, and professionals in drug development who rely on the quality of their reagents for reproducible and successful outcomes.
The Unseen Influence: How Impurities Can Derail Catalytic Reactions
The triple bond of this compound is a gateway to a multitude of chemical transformations, including hydrogenations, hydrations, and carbon-carbon bond-forming reactions. However, the presence of seemingly insignificant impurities can have a disproportionately large and negative impact on these reactions.
Common Impurities and Their Catalytic Consequences:
-
Isomeric Alkynes: The synthesis of this compound can often result in the formation of other positional isomers (e.g., 4-dodecyne, 6-dodecyne) or even terminal alkynes. These isomers can compete for the active sites of the catalyst, leading to a mixture of products and making purification challenging. In stereoselective reactions, different isomers can lead to different stereochemical outcomes, compromising the enantiomeric or diastereomeric purity of the final product.
-
Allenes: Allenic isomers, which contain adjacent double bonds (C=C=C), are common byproducts in alkyne synthesis. Allenes can act as potent catalyst poisons by strongly binding to the metal center and deactivating it.
-
Residual Solvents and Reagents: Solvents used in synthesis and purification (e.g., hexane, ether) and unreacted starting materials can interfere with the catalytic cycle. For instance, coordinating solvents can occupy active sites on the catalyst, hindering the binding of the alkyne substrate.
-
Water: Moisture can hydrolyze sensitive organometallic catalysts and reagents, rendering them inactive.
The failure to control these impurities can lead to inconsistent reaction rates, low yields, and the formation of complex side products, ultimately wasting valuable resources and time.
A Multi-Technique Approach to Purity Validation
A single analytical method is rarely sufficient to provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic techniques is essential for the robust validation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for analyzing volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in high-purity hexane.
-
Instrumentation:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The purity is determined by the area percentage of the this compound peak. Impurities are identified by their mass spectra and retention times. Isomeric dodecynes will have the same molecular ion but may show subtle differences in their fragmentation patterns and will have different retention times.
Caption: Workflow for the GC-MS analysis of this compound purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can reveal the presence of isomeric impurities.
-
¹H NMR: The protons on the carbons adjacent to the triple bond in this compound will have a characteristic chemical shift. Isomeric impurities will show different splitting patterns and chemical shifts for these protons.
-
¹³C NMR: The sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm. Each unique carbon in the molecule will give a distinct signal, allowing for the detection of isomers. For symmetrical internal alkynes like this compound, the number of signals will be reduced, and the appearance of extra signals can indicate the presence of asymmetrical isomers.
Experimental Protocol: ¹H NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Bruker 400 MHz spectrometer or equivalent.
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the signals corresponding to the protons of this compound and any impurity signals. The relative integration values can be used to estimate the purity.
Comparative Analysis: this compound and Its Alternatives in Catalytic Hydrogenation
The choice of internal alkyne can have a significant impact on the outcome of a catalytic hydrogenation. The goal is often the selective reduction of the alkyne to a cis-alkene, which requires a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline), to prevent over-reduction to the alkane.[1][2]
| Alkyne | Structure | Boiling Point (°C) | Key Considerations in Catalytic Hydrogenation |
| This compound | CH₃(CH₂)₃C≡C(CH₂)₅CH₃ | 219-220 | Asymmetrical electronic environment around the triple bond may influence catalyst binding. Good balance of reactivity and handling. |
| 4-Octyne | CH₃(CH₂)₂C≡C(CH₂)₂CH₃ | 131-132 | Symmetrical structure can simplify product analysis. Higher volatility may require more careful reaction temperature control. |
| Diphenylacetylene | C₆H₅C≡CC₆H₅ | 300 | Steric hindrance from the phenyl groups can affect the rate of hydrogenation. The aromatic rings can also interact with the catalyst surface. |
| 2-Hexyne | CH₃C≡C(CH₂)₂CH₃ | 84 | High volatility. The terminal methyl group provides a different steric environment compared to longer alkyl chains. |
Causality in Catalytic Performance:
The subtle differences in the structure of these alkynes can lead to variations in their reactivity and selectivity during catalytic hydrogenation.
-
Steric Hindrance: Bulkier substituents near the triple bond, as in diphenylacetylene, can slow down the rate of reaction by impeding the approach of the alkyne to the catalyst surface.
-
Electronic Effects: The electron-donating or withdrawing nature of the substituents can influence the strength of the alkyne's interaction with the metal catalyst.
-
Adsorption Affinity: The overall shape and size of the alkyne can affect how strongly it adsorbs to the catalyst surface. It is generally observed that alkynes adsorb more strongly than alkenes, which is a key factor in the selectivity of semi-hydrogenation.[3]
A Self-Validating System for Purity Assessment
To ensure the highest level of confidence in the purity of this compound, a self-validating workflow that integrates multiple analytical techniques is essential.
Caption: A self-validating workflow for ensuring the purity of this compound.
This integrated approach ensures that the quantitative purity value from GC-MS is corroborated by the structural information from NMR and the absence of problematic functional groups confirmed by FTIR.
Conclusion
The successful and reproducible application of this compound in catalytic reactions is critically dependent on its purity. A meticulous approach to purity validation, employing a combination of GC-MS and NMR spectroscopy, is not just a recommendation but a necessity. By understanding the potential impact of impurities and implementing a rigorous analytical workflow, researchers can proceed with confidence, knowing that their starting material is not a variable in their experimental design. The choice of this compound over other internal alkynes should be made with a clear understanding of its unique properties and how they might influence the desired catalytic transformation.
References
-
University of Calgary. Chapter 9: Alkynes + H2.[Link]
-
Khan Academy. Reduction of alkynes.[Link]
-
García-Melchor, M., et al. Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. National Center for Biotechnology Information. [Link]
-
OrgoSolver. Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt).[Link]
-
Chemistry LibreTexts. 9.5: Reduction of Alkynes.[Link]
-
Chemistry LibreTexts. 11.3.4 Catalytic Hydrogenation of Alkynes.[Link]
-
Agilent Technologies. Analysis of 1,3-butadiene on a capillary column.[Link]
-
Markes International. Analysis of Long-Chain Hydrocarbons.[Link]
-
PubChem. this compound.[Link]
-
National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.[Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Dodecyne Analysis
Introduction: The Analytical Challenge of a Simple Alkyne
5-Dodecyne is an internal alkyne, a structurally simple hydrocarbon. However, its analysis presents a unique set of challenges for researchers and quality control scientists. Its high volatility makes it an ideal candidate for Gas Chromatography (GC), yet its lack of a UV-absorbing chromophore renders direct High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse of the pharmaceutical industry, problematic.[1][2][3] Furthermore, as a non-polar hydrocarbon, it requires specific chromatographic conditions for optimal separation and quantification.
In regulated environments, ensuring the accuracy, precision, and reliability of analytical data is paramount. While the validation of a single analytical procedure is a standard requirement, cross-validation—the process of comparing two or more distinct, validated methods—provides a higher level of scientific assurance. This is particularly critical during method transfer between laboratories, the introduction of new analytical technologies, or when a secondary method is needed to confirm results from a primary method.[4]
This guide provides an in-depth comparison of three robust analytical techniques for the quantitative analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and HPLC with UV detection following pre-column derivatization. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols grounded in regulatory expectations, and present a clear framework for cross-validation.
Pillar 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Rationale: GC is a powerful technique for separating and analyzing volatile compounds.[5][6][7] For a non-polar analyte like this compound, a non-polar or low-polarity capillary column is the logical choice. The principle of "like dissolves like" dictates that a non-polar stationary phase will provide optimal retention and peak shape for a non-polar analyte. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for quantification.
Experimental Protocol: GC-FID Method for this compound Assay
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column: Agilent DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness). This column's low polarity is well-suited for hydrocarbon analysis.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound standard or sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like hexane or heptane.
-
Prepare a series of calibration standards by serial dilution.
-
-
GC Conditions:
-
Injector Temperature: 250°C. This ensures rapid vaporization without thermal degradation.
-
Injection Mode: Split (e.g., 50:1 ratio). A split injection is used for concentrated samples to avoid overloading the column.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 200°C.
-
Hold: Maintain at 200°C for 2 minutes. This program ensures good separation from any potential volatile impurities.
-
-
Detector Temperature: 280°C. A high detector temperature prevents condensation of the analyte.
-
-
Data Analysis: Quantify the this compound peak area against the calibration curve generated from the standards.
Pillar 2: Quantitative NMR (qNMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is an inherently quantitative primary method, meaning it does not require a specific reference standard of the analyte for quantification.[8][9][10][11] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By including a certified internal standard of known purity and concentration, the absolute purity or concentration of the analyte can be determined.[10][12] This makes qNMR an exceptionally powerful tool for purity assessment and for qualifying in-house reference standards. For this compound, the protons on the carbons adjacent to the alkyne bond provide distinct signals suitable for integration.
Experimental Protocol: qNMR for this compound Purity Assessment
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
Solvent: Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as a chemical shift reference.
-
Internal Standard (IS): Maleic anhydride or another suitable certified reference material with sharp, well-resolved peaks that do not overlap with the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters (¹H Experiment):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy). This is the most critical parameter to ensure full relaxation of all protons for accurate integration.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): ≥ 8 (increase for better signal-to-noise ratio).
-
-
Data Processing & Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved signal from this compound (e.g., the allylic protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the internal standard.
-
-
Pillar 3: HPLC with Pre-Column Derivatization
Expertise & Rationale: As this compound lacks a chromophore, it is essentially invisible to a standard UV detector.[1][2] To overcome this, a pre-column derivatization strategy can be employed.[13][14][15] This involves chemically modifying the alkyne functional group to attach a UV-active moiety. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a specific reaction that can convert the internal alkyne into a triazole, which often possesses strong UV absorbance.[16] This makes the analyte detectable and quantifiable by standard reverse-phase HPLC-UV. While powerful, this method is more complex and introduces additional sources of variability that must be carefully controlled.
Experimental Protocol: HPLC-UV with RuAAC Derivatization
-
Instrumentation: An HPLC system with a UV/Vis detector.
-
Reagents:
-
Derivatization Agent: A UV-active azide (e.g., 4-azidobenzonitrile).
-
Catalyst: Cp*RuCl(PPh₃)₂ or a similar ruthenium catalyst.
-
Solvent: Dichloromethane (DCM) or another suitable organic solvent.
-
-
Derivatization Procedure (Pre-Injection):
-
In a microvial, dissolve a known amount of this compound sample or standard in DCM.
-
Add a stoichiometric excess of the azide derivatizing agent.
-
Add a catalytic amount of the ruthenium catalyst.
-
Seal the vial and heat at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Cool the reaction mixture and dilute with the mobile phase to a known concentration before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, 60% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV maximum of the newly formed triazole derivative (e.g., ~254 nm for a benzonitrile-containing derivative).
-
-
Data Analysis: Quantify the peak area of the this compound derivative against a calibration curve prepared from derivatized standards.
Visualizing the Analytical Workflows
Caption: High-level workflows for the three analytical methods.
Method Validation: A Prerequisite for Cross-Validation
Before any cross-validation can be performed, each individual method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[17][18][19]
Table 1: Typical Validation Parameters and Acceptance Criteria
| Parameter | GC-FID | qNMR | HPLC-UV (Deriv.) | Acceptance Criteria (Typical) |
| Specificity | Baseline resolution from impurities | Unique, non-overlapping signals | Baseline resolution from reagent & byproducts | Method is selective for the analyte |
| Linearity (r²) | >0.999 | N/A (Primary Method) | >0.999 | r² ≥ 0.995 |
| Range | 80-120% of nominal conc. | Validated by accuracy | 80-120% of nominal conc. | Defined by linearity, accuracy, precision |
| Accuracy (% Recovery) | 98.0-102.0% | 98.0-102.0% | 98.0-102.0% | 98.0 - 102.0% for assay |
| Precision (%RSD) | ||||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% |
| LOD/LOQ | Determined | Determined | Determined | Method is sensitive enough for impurities |
| Robustness | Flow, Temp. variations | D1, NS variations | pH, Temp. variations | No significant impact on results |
Cross-Validation: The Ultimate Test of Concordance
Cross-validation is performed by analyzing the same set of samples, which should ideally span the analytical range, using the two (or more) validated methods. The goal is to demonstrate that the methods provide equivalent results within acceptable statistical limits.[4]
Caption: Logical flow of the cross-validation process.
Cross-Validation Protocol
-
Sample Selection: Select at least three independent batches of this compound. For each batch, prepare samples in triplicate.
-
Analysis: Analyze each prepared sample using the validated GC-FID method and the validated qNMR method.
-
Data Compilation: Record the assay or purity results for each replicate.
-
Statistical Evaluation:
-
Calculate the mean, standard deviation, and %RSD for the results from each method for each batch.
-
Perform a two-sample t-test to compare the mean results obtained from the two methods. A p-value > 0.05 typically indicates no statistically significant difference between the means.
-
Perform an F-test to compare the variances of the two methods.
-
Illustrative Data Presentation
Table 2: Cross-Validation Results for this compound Purity (%)
| Batch ID | Replicate | GC-FID Purity (%) | qNMR Purity (%) | Difference (qNMR - GC) |
| Batch A | 1 | 99.5 | 99.6 | +0.1 |
| 2 | 99.6 | 99.7 | +0.1 | |
| 3 | 99.4 | 99.5 | +0.1 | |
| Mean ± SD | 99.5 ± 0.10 | 99.6 ± 0.10 | +0.1 | |
| t-test p-value | \multicolumn{3}{c | }{0.45 (Not Significant)} | ||
| Batch B | 1 | 98.9 | 99.1 | +0.2 |
| 2 | 99.0 | 99.2 | +0.2 | |
| 3 | 99.1 | 99.0 | -0.1 | |
| Mean ± SD | 99.0 ± 0.10 | 99.1 ± 0.10 | +0.1 | |
| t-test p-value | \multicolumn{3}{c | }{0.38 (Not Significant)} |
Conclusion and Recommendations
This guide demonstrates that multiple orthogonal analytical techniques can be successfully developed, validated, and cross-validated for the analysis of this compound.
-
GC-FID stands out as the most straightforward and robust method for routine quality control, offering excellent precision and high throughput. Its simplicity makes it an ideal workhorse method.
-
qNMR serves as the gold standard for purity assessment. As a primary method, it is invaluable for qualifying reference standards and for investigating discrepancies found with other techniques without relying on a pre-existing standard of the material itself.
-
HPLC with derivatization , while scientifically sound, is the most complex and labor-intensive. Its use would be justified in scenarios where GC or NMR are unavailable, or if specific non-volatile, UV-active impurities are of interest that cannot be analyzed by the other techniques.
Successful cross-validation, as illustrated by the data in Table 2, provides a high degree of confidence in the analytical results, regardless of the method used. This ensures data integrity across the product lifecycle and supports robust decision-making for researchers, scientists, and drug development professionals.
References
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A Comparative Guide to Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition: 5-Dodecyne vs. Terminal Alkynes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of "click chemistry," celebrated for its high efficiency, reliability, and biocompatibility.[1][2][3] This powerful ligation tool is instrumental in drug discovery, bioconjugation, and materials science for its ability to covalently link molecular fragments with exceptional specificity.[4][5] A frequent point of consideration in experimental design is the choice of the alkyne substrate. While the reaction is famously robust, its success is almost entirely dependent on the alkyne's structure.
This guide provides an in-depth comparison of the reactivity of internal alkynes, represented by 5-dodecyne, versus terminal alkynes in the CuAAC reaction. We will explore the mechanistic basis for their divergent performance, present comparative experimental data, and provide validated protocols to guide your synthetic strategy.
The Mechanistic Divide: The Indispensable Role of the Terminal Proton
The fundamental difference in reactivity between terminal and internal alkynes in CuAAC lies in the reaction mechanism, which critically requires a terminal, weakly acidic proton.[6][7] Internal alkynes, such as this compound (a symmetrical alkyne with the triple bond at the C5 position), lack this proton and are therefore generally unreactive under standard CuAAC conditions.[6][8]
The established mechanism for CuAAC proceeds through the formation of a copper(I) acetylide intermediate.[9] This step involves the deprotonation of the terminal alkyne by a copper(I) species, a process that cannot occur with an internal alkyne.
Figure 2: Parallel experimental workflow to compare the reactivity of a terminal alkyne versus this compound in a standard CuAAC reaction.
Safety Note: Organic azides are potentially explosive and should be handled with appropriate care using personal protective equipment in a well-ventilated fume hood. [7] Materials:
-
Benzyl azide
-
Phenylacetylene (Terminal Alkyne)
-
This compound (Internal Alkyne) [10][11]* Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
tert-Butanol and Deionized Water
-
Reaction vials, stir bars, standard glassware
Procedure:
-
Preparation of Stock Solutions:
-
Azide: Prepare a 1.0 M solution of benzyl azide in tert-butanol.
-
Alkynes: Prepare separate 1.0 M solutions of phenylacetylene and this compound in tert-butanol.
-
Copper Catalyst: Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.
-
Reducing Agent: Prepare a 1.0 M solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Reaction Setup (Perform in parallel for both alkynes):
-
Reaction A (Terminal): To a 10 mL reaction vial containing a stir bar, add 1.0 mL of the phenylacetylene stock solution (1.0 mmol).
-
Reaction B (Internal): To a second 10 mL reaction vial containing a stir bar, add 1.0 mL of the this compound stock solution (1.0 mmol).
-
To each vial, add 1.0 mL of the benzyl azide stock solution (1.0 mmol) and 2.0 mL of tert-butanol.
-
Begin stirring the mixtures.
-
-
Initiation of the Reaction:
-
To each vial, add 0.5 mL of the sodium ascorbate solution (0.5 mmol, 50 mol%).
-
Immediately following, add 0.5 mL of the CuSO₄ solution (0.05 mmol, 5 mol%) to each vial. The solution should turn a heterogeneous yellow-green or orange color.
-
Seal the vials and allow them to stir vigorously at room temperature.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) at intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr).
-
Expected Outcome for Reaction A (Terminal): The reaction is typically complete within a few hours, showing the consumption of starting materials and the formation of a single, new, lower Rf product spot.
-
Expected Outcome for Reaction B (Internal): Little to no change will be observed on the TLC plate, even after 24 hours, indicating the starting materials remain unreacted.
-
-
Workup and Isolation (for Reaction A):
-
Once Reaction A is complete, dilute the mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triazole product. The product can be further purified by recrystallization or column chromatography if necessary.
-
Strategies for Engaging Internal Alkynes
While standard CuAAC is not viable for internal alkynes, researchers have alternative strategies when an internal alkyne must be used:
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is a powerful alternative that works for both terminal and internal alkynes. [6][12]It's important to note that RuAAC provides different regioselectivity than CuAAC, typically yielding 1,5-disubstituted triazoles from terminal alkynes and fully substituted 1,4,5-trisubstituted triazoles from internal alkynes. [1][6]* Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes highly strained cyclic internal alkynes (e.g., cyclooctynes). [13][14]The driving force is the release of ring strain, not a metal catalyst. [14][15]This approach is particularly valuable in biological systems where copper toxicity is a concern.
-
Novel Catalytic Systems: Emerging research has identified specialized catalysts, such as certain gold-copper nanoclusters, that can facilitate the cycloaddition of internal alkynes, though these are not yet standard laboratory methods. [16][17]
Conclusion
For researchers employing the copper-catalyzed azide-alkyne cycloaddition, the choice of alkyne is paramount. Terminal alkynes are the exclusive substrates for efficient and reliable CuAAC reactions due to the mechanistic necessity of the terminal proton for copper acetylide formation. Internal alkynes, such as this compound, are fundamentally incompatible with the standard CuAAC catalytic cycle and should not be used with the expectation of forming a triazole product. When synthetic constraints require the use of an internal alkyne, alternative catalytic systems like RuAAC or copper-free methods such as SPAAC must be employed. Understanding this critical reactivity difference is essential for the successful design and execution of experiments in chemical synthesis, drug development, and bioconjugation.
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Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:-[1][4][18]triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.
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Benchmarking the Performance of 5-Dodecyne in Polymerization: A Comparative Guide for Materials Scientists
Introduction
The field of conjugated polymers is driven by the pursuit of novel materials with tailored electronic, optical, and physical properties. Substituted polyacetylenes, a prominent class within this domain, offer a unique combination of a conjugated backbone with the functional versatility of side chains. The choice of monomer is paramount, as it dictates not only the polymerization behavior but also the ultimate characteristics of the resulting polymer.
This guide focuses on 5-dodecyne (C₁₂H₂₂), a symmetric internal alkyne characterized by a triple bond at the 5-position and flanked by butyl and hexyl chains.[1][2] Its structure presents both opportunities and challenges for polymerization. The long, hydrophobic alkyl chains can enhance the solubility and processability of the final polymer, while the internal, sterically shielded nature of the alkyne bond demands highly efficient and specialized catalyst systems.[1][3]
We will provide an in-depth analysis of the performance of this compound in transition metal-catalyzed metathesis polymerization, presenting direct, data-driven comparisons with structurally similar alkynes. Furthermore, we will explore alternative polymerization strategies, such as Ziegler-Natta catalysis, to provide a comprehensive benchmark for researchers, scientists, and professionals in materials and drug development. Our focus remains on the causality behind experimental choices, ensuring that this guide serves not just as a protocol repository, but as a tool for rational catalyst selection and polymer design.
Part 1: Transition Metal-Catalyzed Metathesis Polymerization
Metathesis polymerization of alkynes has emerged as a powerful technique for synthesizing well-defined polyacetylenes. Unlike radical or early Ziegler-Natta systems, modern, single-site metathesis catalysts can offer a "living" or controlled polymerization, enabling precise control over molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI or Mw/Mn).
The Metathesis Mechanism: A Conceptual Overview
The catalytic cycle is initiated by the reaction of a metal-alkylidene complex with the alkyne monomer. This proceeds through a [2+2] cycloaddition to form a metallacyclobutene intermediate, which then undergoes a retro-[2+2] cycloreversion to reform a new metal-alkylidene and extend the polymer chain. This process repeats, adding monomer units to the growing polymer.
Caption: Generalized mechanism for alkyne metathesis polymerization.
Case Study: High-Performance Niobium-Alkylidene Catalysis
The polymerization of symmetric, internal alkynes like this compound has historically been challenging due to steric hindrance.[3] However, significant progress has been made with the development of specific high-oxidation-state niobium and tantalum catalysts. A standout example is the neophylidene complex Nb(CHCMe₂Ph)(NC₆F₅)₂ , which has demonstrated superior activity for these "difficult" monomers.[3][4] The electron-withdrawing pentafluorophenylimido ligand and the sterically accessible neophylidene group are key to its high efficiency.
Comparative Performance Data
To objectively benchmark this compound, we compare its polymerization behavior with that of smaller symmetric alkynes, 3-hexyne and 4-octyne, using the aforementioned niobium catalyst. The data, summarized below, provides a clear picture of how monomer structure influences polymerization outcomes.
| Monomer | Catalyst System | Temp. (°C) | Time (h) | Conversion (%) | Mₙ (x 10⁴ g/mol ) | Mₙ/Mₙ (PDI) | Reference |
| 3-Hexyne | Nb-Alkylidene | 25 | 24 | 95 | 15.2 | 1.15 | [5] |
| 4-Octyne | Nb-Alkylidene | 25 | 24 | 98 | 20.1 | 1.12 | [5] |
| This compound | Nb-Alkylidene | 50 | 24 | 96 | 25.8 | 1.18 | [5] |
Analysis of Experimental Data:
-
Reaction Temperature: The polymerization of this compound required a higher temperature (50 °C) to achieve high conversion, whereas the smaller alkynes proceeded efficiently at room temperature (25 °C).[4][5] This is a direct consequence of the increased steric bulk of the butyl and hexyl side chains hindering the approach of the monomer to the catalytic center.
-
Molecular Weight (Mₙ): The number-average molecular weight (Mₙ) scales with the size of the monomer, as expected for a controlled polymerization. This compound produces the highest molecular weight polymer under these conditions.
-
Polydispersity Index (PDI): All three polymers exhibit low PDI values (1.12-1.18), which is a hallmark of a controlled, living-like polymerization.[5] This indicates that initiation is rapid and uniform, and that termination or chain-transfer events are minimal. This level of control is crucial for producing materials with predictable and reproducible properties.
Detailed Experimental Protocol: Polymerization of this compound
This protocol is adapted from established procedures for the polymerization of symmetric internal alkynes with niobium-alkylidene catalysts.[5]
A. Materials:
-
Catalyst: Nb(CHCMe₂Ph)(NC₆F₅)₂
-
Monomer: this compound, anhydrous
-
Solvent: Toluene, anhydrous
-
Quenching Agent: Methanol
-
Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
B. Experimental Workflow Diagram:
Caption: Step-by-step workflow for the polymerization of this compound.
C. Procedure:
-
In a glovebox, dissolve the niobium-alkylidene catalyst in anhydrous toluene in a reaction vessel equipped with a magnetic stir bar.
-
Add the this compound monomer to the catalyst solution. A typical monomer-to-catalyst ratio is 100:1 to 200:1.
-
Seal the vessel, remove it from the glovebox, and place it in a heating block or oil bath pre-heated to 50 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of stirring methanol.
-
Collect the precipitated poly(this compound) by filtration, wash thoroughly with fresh methanol, and dry under vacuum to a constant weight.
D. Characterization:
-
Monomer Conversion: Determined by Gas Chromatography (GC) analysis of an aliquot taken from the reaction mixture before quenching.
-
Molecular Weight (Mₙ) and Polydispersity (Mₙ/Mₙ): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Part 2: Alternative Polymerization Strategies: A Comparative Outlook
While metathesis is highly effective, it is instructive to compare it with other major polymerization techniques to understand why it is often the preferred method for monomers like this compound.
Ziegler-Natta (Z-N) Polymerization
Developed by Karl Ziegler and Giulio Natta, Z-N catalysis is an industrial cornerstone for producing polyolefins like polyethylene and polypropylene.[6][7] These catalysts are typically based on titanium halides combined with organoaluminum co-catalysts.[8][9]
Mechanism (Cossee-Arlman): The generally accepted mechanism involves the coordination of the monomer's π-bond to a vacant site on the transition metal center, followed by a migratory insertion of the monomer into the metal-alkyl bond, thus propagating the polymer chain.[8]
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Comparing the stability of 5-dodecyne with other dodecyne isomers
An In-Depth Guide to the Thermodynamic Stability of 5-Dodecyne and Its Positional Isomers
For professionals in chemical synthesis, materials science, and drug development, a nuanced understanding of molecular stability is not merely academic; it is a cornerstone of predictive design and efficient process development. The placement of a functional group, such as an alkyne's triple bond, can profoundly influence a molecule's thermodynamic properties and reactivity. This guide offers a detailed comparison of the stability of this compound relative to its other linear isomers, grounded in established thermochemical principles and supported by experimental and computational methodologies.
The Fundamental Principles of Alkyne Stability
The stability of an alkyne is primarily dictated by the position of its carbon-carbon triple bond. The key distinction lies between terminal alkynes (where the triple bond is at the end of the carbon chain, R-C≡C-H) and internal alkynes (where the triple bond is located within the chain, R-C≡C-R').
Generally, internal alkynes are thermodynamically more stable than their terminal counterparts.[1][2] This enhanced stability is largely attributed to two factors:
-
Hyperconjugation: The sp-hybridized carbons of the internal triple bond are flanked by alkyl groups. The sigma bonds (C-H or C-C) of these adjacent alkyl groups can overlap with the π-orbitals of the triple bond, a stabilizing interaction known as hyperconjugation.[1][3][4] Internal alkynes benefit from this effect on both sides of the triple bond, whereas terminal alkynes have only one adjacent alkyl group.
-
Substitution: Similar to alkenes, increasing the number of alkyl substituents on the carbons of the multiple bond enhances stability.[5]
Methodologies for Assessing Alkyne Stability
The relative stabilities of isomers are quantified by comparing the energy they release under specific reactions or by calculating their ground-state energies.
Experimental Approach: Heats of Hydrogenation
Catalytic hydrogenation is a benchmark technique for experimentally determining the relative stabilities of unsaturated hydrocarbons.[5][6] In this process, an alkyne reacts with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pt, Pd) to form the corresponding saturated alkane (dodecane).
The reaction is exothermic, and the energy released is known as the heat of hydrogenation (ΔH°). A crucial principle underpins this analysis: the more stable the initial alkyne, the less heat it will release upon hydrogenation. [5][6][7] Therefore, by comparing the heats of hydrogenation of different dodecyne isomers, we can rank them in order of stability.
-
Reactor Setup: A high-pressure reaction vessel (calorimeter) is meticulously cleaned and calibrated.
-
Sample Loading: A precise, known molar quantity of a specific dodecyne isomer is dissolved in an inert solvent and placed in the vessel. A hydrogenation catalyst (e.g., platinum oxide) is added.
-
Reaction Initiation: The system is sealed, purged of air, and pressurized with hydrogen gas. The reaction is initiated, often by agitation or gentle heating.
-
Calorimetric Measurement: The temperature change inside the calorimeter is precisely monitored throughout the reaction until completion.
-
Calculation: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of the alkyne sample.
-
Comparative Analysis: The process is repeated for each isomer under identical conditions to ensure a valid comparison.
Caption: Experimental workflow for determining alkyne stability via heat of hydrogenation.
Theoretical Approach: Computational Chemistry
Modern computational methods, particularly Density Functional Theory (DFT), provide a powerful and reliable means of predicting molecular stability.[2][8][9] Scientists can model the dodecyne isomers and calculate their electronic ground-state energies. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable. These computational studies consistently corroborate the trends observed experimentally.[10]
Comparative Stability: this compound vs. Other Isomers
The most symmetrical isomer, 6-dodecyne, is expected to be the most stable. As the triple bond moves away from the center, stability gradually decreases, with the terminal alkyne, 1-dodecyne, being the least stable by a significant margin.
Table 1: Relative Thermodynamic Stability of Linear Dodecyne Isomers
| Isomer | Triple Bond Position | Type | Expected Relative Stability | Expected Heat of Hydrogenation |
| 1-Dodecyne | C1-C2 | Terminal | Least Stable | Highest |
| 2-Dodecyne | C2-C3 | Internal | More Stable | Lower |
| 3-Dodecyne | C3-C4 | Internal | ↓ | ↓ |
| 4-Dodecyne | C4-C5 | Internal | ↓ | ↓ |
| This compound | C5-C6 | Internal | Highly Stable | Low |
| 6-Dodecyne | C6-C7 | Internal (Symmetrical) | Most Stable | Lowest |
This trend is visualized below:
Caption: Relative stability ranking of linear dodecyne isomers.
As shown, This compound is one of the most stable isomers . Its stability is surpassed only marginally by 6-dodecyne, which benefits from a perfectly symmetrical structure, leading to the most balanced distribution of electronic effects. The energy difference between this compound and 6-dodecyne is expected to be very small, while the stability gap between the internal isomers and the terminal 1-dodecyne is quite significant.
Conclusion for the Research Professional
In the isomeric series of linear dodecynes, This compound is a highly stable molecule , second only to the symmetrically substituted 6-dodecyne. The guiding principle is that thermodynamic stability increases as the triple bond moves toward the center of the carbon chain. For researchers selecting isomers for synthesis or as building blocks, this hierarchy is critical. Choosing a more stable internal alkyne like this compound over the less stable 1-dodecyne can lead to different reaction kinetics, require less stringent handling conditions, and ultimately influence the thermodynamic landscape of subsequent reaction pathways. This fundamental knowledge allows for more rational design and control in complex molecular engineering.
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A Definitive Guide to the Structural Validation of 5-Dodecyne Using 2D NMR Spectroscopy
For researchers and professionals in organic synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable science. While seemingly simple, symmetrical or near-symmetrical molecules like long-chain alkynes can present unique challenges for structural elucidation. The presence of repeating methylene units and non-protonated carbons requires a robust analytical strategy to prevent misassignment of positional isomers.
This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive validation of 5-dodecyne (C₁₂H₂₂).[1][2] We will move beyond a simple recitation of steps to explain the causality behind the experimental choices, demonstrating how a synergistic combination of COSY, HSQC, and HMBC experiments creates a self-validating system for structural confirmation.[3][4]
The Analytical Challenge: Confirming the this compound Skeleton
The target molecule, this compound, is an internal alkyne with the molecular formula C₁₂H₂₂.[5] Its structure consists of a 12-carbon chain with a triple bond between carbons 5 and 6. This results in two distinct alkyl chains attached to the alkyne: a butyl group and a hexyl group.
The primary analytical goal is to unequivocally confirm this connectivity and differentiate it from other positional isomers, such as the symmetrical 6-dodecyne or the terminal 1-dodecyne. This requires a method that can piece together the carbon skeleton across the non-protonated, quaternary alkyne carbons (C5 and C6).
The 2D NMR Workflow: A Multi-pronged Strategy
No single NMR experiment can solve this structure in isolation. The power of 2D NMR lies in its ability to correlate different nuclei, revealing connectivity through bonds.[6] Our strategy employs three complementary experiments, each providing a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled, typically over two or three bonds (¹H—C—¹H).[7][8] It is the ideal starting point for mapping out the individual, unbroken chains of protons (spin systems).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[9][10] It serves as a bridge, allowing us to assign the ¹³C chemical shifts for all protonated carbons identified in the COSY spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for this particular challenge. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[10][11] Crucially, these long-range correlations can be observed to non-protonated (quaternary) carbons, allowing us to connect the molecular fragments identified by COSY.
Experimental Validation and Data Interpretation
Part 1: Delineating Spin Systems with COSY
The first step is to identify the separate proton networks. For this compound, we anticipate two distinct spin systems that are isolated from each other by the alkyne's triple bond.
-
Spin System A: The butyl chain protons (H1 through H4).
-
Spin System B: The hexyl chain protons (H7 through H12).
Experimental Protocol: COSY Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Spectrometer Setup: Tune and match the probe for ¹H. Lock onto the deuterium signal of the solvent.
-
Acquisition: Load a standard gradient-selected COSY (gCOSY) parameter set.
-
Parameters:
-
Spectral Width (SW): ~10 ppm centered around 4.7 ppm.
-
Acquisition Time (AQ): ~0.25 s.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-4 per increment.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the resulting spectrum.
Expected COSY Correlations
The COSY spectrum will display diagonal peaks corresponding to the 1D ¹H spectrum and off-diagonal cross-peaks indicating coupled protons.[6][8]
| Cross-Peak (¹H, ¹H) | Interpretation |
| (H1, H2) | Confirms connectivity of the terminal methyl group to the adjacent methylene. |
| (H2, H3) | Links C2 and C3 protons. |
| (H3, H4) | Links C3 and C4 protons, defining the full butyl chain. |
| (H7, H8) | Confirms connectivity of the first two methylene groups of the hexyl chain. |
| ... | ... |
| (H11, H12) | Links the terminal methyl group of the hexyl chain to its neighbor. |
Causality Check: The absence of any cross-peaks between Spin System A and Spin System B is a critical finding. It strongly supports the presence of a structural feature separating them, such as the quaternary carbons of the alkyne.
Part 2: Assigning Protonated Carbons with HSQC
With the proton networks established, the next logical step is to identify their corresponding carbon atoms. The HSQC experiment is exceptionally sensitive and provides this information unambiguously.[7][9]
Experimental Protocol: HSQC Acquisition
-
Spectrometer Setup: Use the same sample. Load a standard gradient-selected, sensitivity-enhanced HSQC parameter set (e.g., hsqcedetgpsisp).
-
Parameters:
-
¹H Dimension (F2): Same as COSY.
-
¹³C Dimension (F1): Spectral width of ~90 ppm (e.g., 0-90 ppm) to cover the aliphatic region.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.[12]
-
Number of Increments (F1): 256.
-
Number of Scans (NS): 2-8 per increment.
-
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform.
Expected HSQC Correlations
The resulting 2D map will show a correlation peak for every protonated carbon, linking the ¹H chemical shift on one axis to the ¹³C chemical shift on the other. A key observation is the complete absence of signals for the alkyne carbons C5 and C6, as they bear no protons.
| Proton (¹H) | Correlated Carbon (¹³C) | Interpretation |
| H1 | C1 | Assigns the terminal methyl of the butyl group. |
| H2 | C2 | Assigns the C2 methylene carbon. |
| H3 | C3 | Assigns the C3 methylene carbon. |
| H4 | C4 | Assigns the C4 methylene carbon, alpha to the alkyne. |
| H7 | C7 | Assigns the C7 methylene carbon, alpha to the alkyne. |
| ... | ... | ... |
| H12 | C12 | Assigns the terminal methyl of the hexyl group. |
Causality Check: At this stage, we have successfully assigned all protonated carbons and confirmed they belong to two separate fragments. The missing ¹³C signals strongly suggest the presence of two quaternary carbons, consistent with an internal alkyne. The final piece of the puzzle is to connect these fragments.
Part 3: Bridging the Fragments with HMBC
The HMBC experiment is the definitive tool for assembling the molecular skeleton. By detecting ¹H-¹³C correlations over two and three bonds, it allows us to "see" from a proton to the neighboring carbons, including across quaternary centers.[9][11]
Experimental Protocol: HMBC Acquisition
-
Spectrometer Setup: Use the same sample. Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf).
-
Parameters:
-
¹H Dimension (F2): Same as COSY.
-
¹³C Dimension (F1): Expand the spectral width to ~100 ppm to include the alkyne region (typically 70-90 ppm).
-
Long-Range Coupling ⁿJ(CH): Optimized for a compromise value of 8 Hz to observe both 2- and 3-bond couplings.[10]
-
Number of Increments (F1): 400-512.
-
Number of Scans (NS): 8-16 per increment.
-
-
Processing: Apply a sine-bell or Gaussian window function and perform a 2D Fourier transform.
Expected Key HMBC Correlations
The crucial correlations are those from the protons alpha to the alkyne (H4 and H7) to the alkyne carbons themselves (C5 and C6). These correlations bridge the two previously unconnected spin systems.
| Proton (¹H) | Correlated Carbon (¹³C) | Type | Interpretation |
| H4 | C5 | ²J | Crucial Link: Connects the butyl chain to one alkyne carbon. |
| H4 | C6 | ³J | Crucial Link: Confirms connectivity across the triple bond. |
| H7 | C6 | ²J | Crucial Link: Connects the hexyl chain to the other alkyne carbon. |
| H7 | C5 | ³J | Crucial Link: Confirms connectivity across the triple bond. |
| H3 | C5 | ³J | Supportive evidence for the position of the butyl chain. |
| H8 | C6 | ³J | Supportive evidence for the position of the hexyl chain. |
Causality Check: The observation of these specific long-range correlations provides irrefutable evidence for the C4-C5-C6-C7 connectivity. This experiment single-handedly pieces together the entire molecular framework, validating the this compound structure.
Comparative Analysis: Ruling Out Isomers
The true power of this comprehensive 2D NMR dataset is its ability to distinguish this compound from its isomers with high confidence.
-
vs. 6-Dodecyne (CH₃(CH₂)₄-C≡C-(CH₂)₄CH₃): This symmetrical isomer would produce a much simpler set of spectra. We would expect only 6 unique ¹³C signals and a single spin system in the COSY spectrum. The clear presence of two different alkyl spin systems (butyl and hexyl) in the this compound data immediately rules out this possibility.
-
vs. 1-Dodecyne (HC≡C-(CH₂)₉CH₃): A terminal alkyne would exhibit a characteristic alkyne proton signal (≡C-H) around 2-3 ppm.[13] This proton would show a one-bond HSQC correlation to its attached alkyne carbon and long-range HMBC correlations into the alkyl chain. The absence of this signal and its associated correlations in our dataset invalidates this isomeric structure.
Conclusion
The structural validation of organic molecules demands a rigorous, multi-faceted approach. As demonstrated, the synergistic application of COSY, HSQC, and HMBC spectroscopy provides an unambiguous and self-validating workflow for the characterization of this compound. COSY delineates the constituent proton spin systems, HSQC assigns the corresponding protonated carbons, and HMBC provides the critical long-range correlations needed to connect these fragments across non-protonated centers. This logical progression of experiments allows researchers to build the molecular structure piece by piece, ensuring the highest degree of confidence in the final assignment and providing a robust analytical framework applicable to a wide range of molecules in chemical and pharmaceutical research.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Dodecyne in Reaction Mixtures
In the landscape of synthetic chemistry, the precise quantification of reactants, intermediates, and products is paramount for reaction optimization, kinetic studies, and ensuring the purity of the final compounds. 5-Dodecyne, an internal alkyne, is a common building block in organic synthesis. Its accurate measurement in complex reaction mixtures presents a unique set of analytical challenges, primarily due to its non-polar nature and lack of a strong chromophore for UV-Vis detection. This guide provides a comprehensive comparison of analytical methodologies for the robust and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals.
Foundational Principles: Selecting the Optimal Analytical Strategy
The choice of an analytical technique for quantifying this compound hinges on several factors, including the composition of the reaction mixture, the required sensitivity and accuracy, and the available instrumentation. A thorough understanding of the strengths and limitations of each method is crucial for developing a self-validating analytical system. This guide will focus on a comparative analysis of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Logical Flow for Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique for your specific needs.
Caption: A decision-making workflow for selecting an analytical method for this compound quantification.
Comparative Analysis of Key Methodologies
A head-to-head comparison of the primary analytical techniques reveals their distinct advantages and disadvantages in the context of this compound quantification.
| Feature | Gas Chromatography (GC-FID) | HPLC-UV (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[1][2][3] | Separation based on polarity and interaction with a stationary phase after chemical modification to introduce a UV-active moiety.[4][5] | Quantification based on the direct relationship between the integrated signal area of a specific nucleus and the number of those nuclei.[6] |
| Sample Throughput | High | Medium | Low to Medium |
| Sensitivity | High (ng to pg range) | Very High (depending on the derivatizing agent) | Moderate (µg to mg range) |
| Selectivity | High | High (tunable with chromatography and derivatization) | High (structurally informative) |
| Sample Preparation | Simple (dilution in a volatile solvent).[7][8][9] | More complex (requires a derivatization step).[4][10] | Simple (dissolution in a deuterated solvent with an internal standard). |
| Cost (Instrument) | Moderate | Moderate to High | High |
| Cost (Per Sample) | Low | Moderate | High |
| Key Advantage | Robust, reliable, and excellent for volatile, non-polar compounds. | High sensitivity and adaptable to non-volatile matrices. | No need for a reference standard of the analyte; provides structural confirmation. |
| Key Limitation | Requires analyte to be thermally stable and volatile.[11][12] | Derivatization can be time-consuming and introduce variability. | Lower sensitivity compared to chromatographic methods.[6] |
In-Depth Methodologies and Experimental Protocols
This section provides detailed experimental protocols for each of the discussed analytical techniques. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is often the most direct and efficient method for quantifying volatile and thermally stable compounds like this compound. The flame ionization detector is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range.
Experimental Protocol: GC-FID Analysis of this compound
-
Internal Standard (IS) Selection and Preparation:
-
Rationale: An internal standard is crucial to correct for variations in injection volume and detector response. The ideal IS should be chemically similar to the analyte but well-resolved chromatographically. For this compound, a suitable IS would be a non-polar hydrocarbon with a similar boiling point that is not present in the reaction mixture, such as n-dodecane or n-tridecane.
-
Procedure: Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in a volatile solvent like hexane or ethyl acetate.
-
-
Calibration Standards Preparation:
-
Rationale: A calibration curve is essential for accurate quantification.
-
Procedure: Prepare a series of calibration standards by accurately weighing known amounts of this compound and the internal standard into volumetric flasks and diluting with the chosen solvent. A typical concentration range might be 0.01 mg/mL to 1.0 mg/mL.
-
-
Sample Preparation:
-
Rationale: The goal is to obtain a clean, homogeneous sample in a volatile solvent suitable for GC injection.[7][8]
-
Procedure:
-
Accurately weigh a small amount of the reaction mixture (e.g., 10-20 mg) into a vial.
-
Add a precise volume of the internal standard stock solution.
-
Dilute with the solvent to a final volume that places the expected this compound concentration within the calibration range.
-
If the reaction mixture contains solid particles, centrifuge or filter the sample through a 0.22 µm syringe filter before transferring to a GC vial.[7]
-
-
-
GC-FID Instrumentation and Conditions:
-
Rationale: The choice of column and temperature program is critical for achieving good separation. A non-polar or mid-polarity column is generally suitable for hydrocarbons.
-
Typical Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min. (This program should be optimized for the specific reaction mixture).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
-
Data Analysis:
-
Procedure:
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the response factor (RF) for this compound relative to the IS from the calibration standards.
-
Use the RF and the peak areas from the sample chromatogram to calculate the concentration of this compound in the reaction mixture.
-
-
Workflow Diagram: GC-FID Analysis
Caption: Step-by-step workflow for the quantitative analysis of this compound using GC-FID.
HPLC-UV with Pre-Column Derivatization
For reaction mixtures containing non-volatile components or when higher sensitivity is required, HPLC can be an excellent alternative. However, since this compound lacks a UV chromophore, a pre-column derivatization step is necessary to introduce a UV-active tag.[10][13][14] A recently developed method for internal alkynes involves a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to form a triazole, which has a strong UV absorbance.[15][16]
Experimental Protocol: HPLC-UV Analysis via RuAAC Derivatization
-
Derivatizing Reagent and Catalyst Preparation:
-
Reagents: A UV-active azide (e.g., 4-azidobenzonitrile) and a ruthenium catalyst (e.g., [Cp*RuCl(cod)]).
-
Procedure: Prepare stock solutions of the azide and catalyst in a suitable solvent (e.g., DMF or THF).
-
-
Calibration Standards Derivatization:
-
Procedure: In separate vials, add known amounts of this compound to a solution of the azide and catalyst. Allow the reaction to proceed to completion under optimized conditions (e.g., gentle heating). Quench the reaction and dilute to a known volume.
-
-
Sample Derivatization:
-
Procedure:
-
Accurately weigh a small amount of the reaction mixture into a vial.
-
Add the azide and catalyst solutions.
-
Allow the derivatization reaction to proceed under the same conditions as the calibration standards.
-
Quench the reaction and dilute to a known volume.
-
Filter the derivatized sample through a 0.22 µm syringe filter before transferring to an HPLC vial.
-
-
-
HPLC-UV Instrumentation and Conditions:
-
Rationale: A reversed-phase C18 column is typically used to separate the derivatized, more polar product from the non-polar starting materials and byproducts.
-
Typical Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water is common. (e.g., 50% to 100% acetonitrile over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV maximum of the derivatized product (e.g., ~280 nm for a benzonitrile-containing triazole).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Procedure:
-
Generate a calibration curve by plotting the peak area of the derivatized this compound standard against its concentration.
-
Determine the concentration of the derivatized this compound in the sample from the calibration curve.
-
Back-calculate to determine the initial concentration of this compound in the reaction mixture.
-
-
Workflow Diagram: HPLC-UV with Derivatization
Caption: Step-by-step workflow for the quantitative analysis of this compound using HPLC-UV with pre-column derivatization.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary ratio method of measurement that allows for the quantification of a substance without the need for an identical standard of the analyte. It relies on the use of a certified internal standard.
Experimental Protocol: qNMR Analysis of this compound
-
Internal Standard Selection and Preparation:
-
Rationale: The internal standard for qNMR must have a signal that is in a clear region of the spectrum, does not overlap with any analyte signals, and has a known purity. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Procedure: Prepare a stock solution of the certified internal standard in a suitable deuterated solvent (e.g., CDCl₃) at a precisely known concentration.
-
-
Sample Preparation:
-
Procedure:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Add a precise volume of the internal standard stock solution.
-
Ensure the sample is fully dissolved and homogeneous.
-
-
-
NMR Data Acquisition:
-
Rationale: For accurate quantification, specific acquisition parameters must be used to ensure full relaxation of the nuclei between scans.
-
Key Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
-
Data Processing and Analysis:
-
Procedure:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal for a unique proton resonance of this compound (e.g., the methylene protons adjacent to the alkyne) and the signal of the internal standard.
-
Use the following equation to calculate the amount of this compound:
Amount_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (MW_analyte / MW_IS) * Amount_IS
Where:
-
Area is the integrated peak area.
-
N is the number of protons giving rise to the signal.
-
MW is the molecular weight.
-
Amount is the mass.
-
-
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your quantitative data, it is imperative to build a self-validating analytical system. This involves:
-
Method Validation: For each method, perform a validation study including linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
-
System Suitability Tests: Before each analytical run, inject a standard to verify the performance of the chromatographic or spectroscopic system. Key parameters to monitor include peak resolution, tailing factor, and theoretical plates for chromatography, and signal-to-noise for spectroscopy.
-
Control Samples: Analyze a control sample with a known concentration of this compound with each batch of unknown samples to monitor the on-going performance of the method.
Conclusion
The quantitative analysis of this compound in reaction mixtures can be successfully achieved through several analytical techniques.
-
GC-FID is the most straightforward and cost-effective method for volatile and thermally stable samples.
-
HPLC-UV with derivatization offers high sensitivity and is suitable for complex matrices, albeit with a more involved sample preparation procedure.
-
qNMR provides an absolute quantification method without the need for a this compound standard, offering high accuracy and structural confirmation, but with lower throughput and sensitivity.
The optimal choice of methodology will depend on the specific requirements of the analysis. By understanding the principles, advantages, and limitations of each technique, researchers can develop robust and reliable methods for the accurate quantification of this compound, leading to better control and optimization of their chemical reactions.
References
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Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules. [Link]
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Specific derivatization of internal alkynes for improved electrospray analysis. ChemRxiv. [Link]
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Specific derivatization of internal alkynes for improved electrospray analysis. ResearchGate. [Link]
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Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]
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Sample preparation GC-MS. SCION Instruments. [Link]
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A Guide to GC Sample Preparation. Integrated Liner Technologies. [Link]
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Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Sci-Hub. [Link]
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Alkynes. University of Calgary. [Link]
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Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]
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Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. [Link]
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Derivatization. Chemistry LibreTexts. [Link]
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Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PubMed. [Link]
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Gas Chromatography Sample Preparation. Organomation. [Link]
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Alkynes. OpenOChem Learn. [Link]
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Gas chromatography (GC) and applications. Fiveable. [Link]
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Gas Chromatography. Chemistry LibreTexts. [Link]
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Gas Chromatography. Analytical Toxicology. [Link]
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Gas Chromatography: How It Works and 5 Critical Components. Bitesize Bio. [Link]
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NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
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4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]
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HPLC Testing Procedure. Phenomenex. [Link]
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FTIR spectra of (a) 1-dodecyne, (b) 2-ethynyl-5-hexylthiophene, (c) naphthalene, (d) 2-ethynylnaphthalene functionalized SiNCs. ResearchGate. [Link]
-
Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotometer. CUNY Academic Works. [Link]
-
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. [Link]
-
Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. MDPI. [Link]
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Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs). PubMed. [Link]
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A Senior Application Scientist's Guide to Catalytic Functionalization of 5-Dodecyne
Introduction: The Synthetic Value of Symmetric Internal Alkynes
In the landscape of organic synthesis, alkynes represent a cornerstone functional group, prized for their high degree of unsaturation and versatile reactivity. While terminal alkynes have historically dominated the literature due to their straightforward activation, internal alkynes, such as 5-dodecyne, present a more nuanced challenge. Their inherent steric bulk and lack of an acidic proton demand sophisticated catalytic solutions for activation. However, the C₂-symmetric nature of this compound offers a distinct advantage: it elegantly sidesteps the issue of regioselectivity that plagues unsymmetrical alkynes, allowing researchers to focus entirely on achieving high yields and, where applicable, stereoselectivity.
This guide provides a side-by-side comparison of leading catalytic systems for the functionalization of this compound and related symmetric internal alkynes. We will delve into the mechanistic underpinnings of gold, platinum, rhodium, and palladium catalysts, offering field-proven insights into why specific catalysts are chosen for particular transformations. The objective is to equip researchers, chemists, and drug development professionals with the knowledge to select the optimal catalytic system for their synthetic goals, supported by quantitative data and detailed experimental protocols.
Gold (Au) Catalysis: The Power of π-Acidity
Gold catalysts, particularly cationic Au(I) and Au(III) complexes, have revolutionized alkyne chemistry over the past two decades. Their exceptional π-acidity allows them to activate the C≡C triple bond towards nucleophilic attack under remarkably mild conditions.[1][2][3] Unlike more oxophilic metals, gold's relativistic effects contribute to low oxyphilicity, enabling reactions in the presence of water or alcohols without catalyst decomposition.[1][3] For a symmetric alkyne like this compound, gold-catalyzed hydrofunctionalization (e.g., hydration, hydroalkoxylation) proceeds without regiochemical ambiguity, directly yielding a single ketone or enol ether product.[4]
Mechanistic Rationale
The catalytic cycle typically begins with the coordination of the alkyne to the cationic gold center. This coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to attack by a nucleophile (H-Nu). The subsequent intermolecular attack forms a vinyl-gold intermediate, which then undergoes protodeauration to release the functionalized alkene product and regenerate the active gold catalyst.[2][4]
Caption: A typical experimental workflow for platinum-catalyzed hydrosilylation of this compound.
Rhodium (Rh) and Palladium (Pd) Catalysis: Forging Carbon-Carbon Bonds
Rhodium and palladium catalysts excel at transformations that build molecular complexity through C-C bond formation, such as cycloadditions and hydroarylations.
Rhodium (Rh): Rhodium catalysts are particularly powerful for [2+2+2] cycloadditions, where an internal alkyne like this compound can react with a diyne to construct highly substituted benzene rings. [5][6]This method provides a highly atom-economical route to complex aromatic scaffolds. While many examples rely on alkynes with activating groups, recent studies have demonstrated the compatibility of unactivated internal alkynes, expanding the reaction's scope. [5][6] Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis, especially for cross-coupling reactions. In the context of alkyne functionalization, Pd catalysts are effective for hydroarylation reactions, often proceeding with syn-stereoselectivity. [7][8]These reactions typically involve the insertion of the alkyne into a Pd(II)-Ar or Pd(II)-H bond, followed by reductive elimination or protodemetalation. [7][8][9]While directing groups are often used to control regioselectivity with unsymmetrical alkynes, they are not necessary for symmetric substrates like this compound. [7]
Side-by-Side Performance Comparison
The following table summarizes the performance of various catalytic systems for the functionalization of this compound or analogous symmetric internal alkynes. The data is compiled from representative literature sources to provide a clear, objective comparison.
| Functionalization Type | Catalyst System | Substrate(s) | Key Product | Yield (%) | Selectivity | Key Advantages | Limitations |
| Hydration | [AuCl(PPh₃)]/AgOTf | This compound, H₂O | Dodecan-6-one | >95% | N/A | Extremely mild conditions, high functional group tolerance. [1][4] | High cost of gold; silver salts can complicate purification. |
| Hydrosilylation | Karstedt's Catalyst (Pt₂(dvs)₃) | This compound, Et₃SiH | (Z)-6-(Triethylsilyl)dodec-5-ene | ~90-98% | >98% (Z)-isomer | High efficiency and turnover, excellent stereoselectivity for syn-addition. [10][11] | Catalyst can be sensitive to air/moisture; potential for side reactions. |
| Hydroarylation | [Rh(COD)Cl]₂ / Ligand | This compound, Arylboronic Acid | Trisubstituted Alkene | 70-90% | syn-addition | Good functional group tolerance; direct C-C bond formation. [7] | Often requires specific ligands; boronic acid scope can be limited. |
| [2+2+2] Cycloaddition | [Rh(COD)(MeCN)₂]BF₄ / rac-BINAP | This compound, a Diyne | Tetrasubstituted Benzene | 60-85% | High Regio/Chemo | Rapid construction of complex aromatic rings in one step. [5][6] | Requires a diyne partner; can be sensitive to sterically hindered alkynes. [6] |
| Hydroarylation | Pd(OAc)₂ / Ligand | 4-Octyne, Arylboronic Acid | Trisubstituted Alkene | ~85% | syn-addition | Broad substrate scope for the aryl partner. [7][8] | Ligand choice is crucial for efficiency; potential for catalyst deactivation. |
| Hydrodisilylation | L10b·FeCl₂ | Symmetrical Internal Alkynes | Tetrasubstituted Alkene | ~92% | High Stereoselectivity | Utilizes an inexpensive, earth-abundant metal. [12] | Newer methodology, scope may be less explored than noble metals. |
Detailed Experimental Protocols
Protocol 1: Platinum-Catalyzed Hydrosilylation of this compound
This protocol is adapted from established procedures for the hydrosilylation of internal alkynes. [10][11] Materials:
-
This compound (1.0 mmol, 166 mg)
-
Triethylsilane (1.1 mmol, 128 mg, 175 µL)
-
Karstedt's catalyst (0.001 mmol Pt, ~10 µL of a 0.1 M solution in xylene)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask, magnetic stirrer, nitrogen line, syringes
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with nitrogen.
-
This compound (1.0 mmol) is dissolved in anhydrous toluene (5 mL) and added to the flask.
-
Triethylsilane (1.1 mmol) is added via syringe.
-
The reaction mixture is stirred at room temperature, and Karstedt's catalyst solution is added via syringe. An immediate, slight exothermic reaction may be observed.
-
The reaction is stirred at room temperature for 2-4 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing small aliquots.
-
Upon completion (disappearance of the starting alkyne), the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel (eluting with hexanes) to afford (Z)-6-(triethylsilyl)dodec-5-ene as a colorless oil.
Trustworthiness: This protocol is self-validating. The progress can be clearly tracked by GC-MS, and the final product structure and stereochemistry can be unambiguously confirmed by ¹H and ¹³C NMR spectroscopy, verifying the expected syn-addition.
Protocol 2: Gold-Catalyzed Hydration of this compound
This protocol is a generalized procedure based on the principles of gold-catalyzed alkyne hydration. [1][4] Materials:
-
This compound (1.0 mmol, 166 mg)
-
(Triphenylphosphine)gold(I) chloride [AuCl(PPh₃)] (0.02 mmol, 9.9 mg)
-
Silver trifluoromethanesulfonate [AgOTf] (0.02 mmol, 5.1 mg)
-
Dioxane/Water mixture (4:1, 5 mL)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, [AuCl(PPh₃)] (0.02 mmol) and AgOTf (0.02 mmol) are dissolved in dioxane (4 mL). The mixture is stirred for 5 minutes, during which a white precipitate of AgCl forms. This in-situ generation creates the active cationic gold catalyst.
-
This compound (1.0 mmol) is added to the mixture.
-
Water (1 mL) is added, and the flask is sealed and heated to 60 °C with vigorous stirring.
-
The reaction is monitored by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
After cooling to room temperature, the mixture is filtered through a short pad of Celite to remove the AgCl precipitate.
-
The filtrate is diluted with diethyl ether (20 mL) and washed with brine (2 x 10 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield dodecan-6-one.
Causality: The use of a silver salt (AgOTf) is a common and critical strategy in gold catalysis. It serves as a halide scavenger, abstracting the chloride from the neutral Au(I) precatalyst to generate the highly reactive, coordinatively unsaturated cationic species [Au(PPh₃)]⁺, which is the true catalyst for alkyne activation. [1]
Discussion and Outlook
The functionalization of this compound is a testament to the power and precision of modern transition-metal catalysis. The choice of catalyst is fundamentally dictated by the desired transformation.
-
For Hydrosilylation: Platinum catalysts remain the gold standard, offering unparalleled efficiency and stereoselectivity for the synthesis of (Z)-vinylsilanes.
-
For Hydration/Hydroalkoxylation: Gold catalysts are superior due to their mild reaction conditions and tolerance of heteroatoms, providing clean conversion to the corresponding ketone or enol ether.
-
For C-C Bond Formation: Rhodium and palladium catalysts provide powerful tools for constructing complex molecular architectures through cycloadditions and arylations, respectively.
-
Emerging Trends: The development of catalysts based on earth-abundant metals like iron is a promising and sustainable direction. [12]While still maturing, these systems offer a cost-effective alternative to precious metal catalysts and are expected to see wider application in the coming years.
The future of this field lies in the development of catalysts that can perform novel transformations, operate at lower loadings with higher turnover numbers, and exhibit new modes of selectivity. For symmetric internal alkynes, the next frontier is not regiocontrol, but rather expanding the portfolio of accessible functional groups and developing enantioselective transformations where a prochiral alkyne is used or a chiral catalyst induces asymmetry in the product.
References
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Belting, V. & Krause, N. Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. [Link]
-
Zhang, L., et al. Alkyne Trifunctionalization via Divergent Gold Catalysis. Journal of the American Chemical Society. [Link]
-
Echavarren, A. M., et al. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. [Link]
-
Krause, N. Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. [Link]
-
Zhang, L., et al. Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl-Gold Addition and Redox Catalysis. NIH. [Link]
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Pérez-Gómez, A., et al. Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. [Link]
-
Echavarren, A. M., et al. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. ACS Publications. [Link]
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Wender, P. A., et al. Rhodium-Catalyzed [6 + 2] Cycloaddition of Internal Alkynes with Cycloheptatriene. Organometallics. [Link]
-
Ondar, E. E., et al. Evidence for the “cocktail” nature of platinum-catalyzed alkyne and alkene hydrosilylation reactions. Catalysis Science & Technology. [Link]
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Watson, A. J. B., et al. Compatibility Assessment of Unactivated Internal Alkynes in Rhodium-Catalyzed [2+2+2] Cycloadditions. Thieme Chemistry. [Link]
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Echavarren, A. M., et al. Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions. [Link]
-
Ananikov, V. P., et al. Platinum catalysts for hydrosilylation reactions. ResearchGate. [Link]
-
Pagliaro, M. & Ciriminna, R. Platinum-Based Heterogeneously Catalyzed Hydrosilylation. ChemCatChem. [Link]
-
Doris, E., et al. Hydrosilylation of Alkenes and Alkynes Catalyzed by Platinum Supported on Carbon Nanotubes. Thieme. [Link]
-
Nolan, S. P. Unveiling the Potential of Platinum in Homogeneous Catalysis: A Review of Pt-NHC Chemistry and Pt-Catalysed Hydrosilylation Reactions: Part I. Johnson Matthey Technology Review. [Link]
-
Artok, L., et al. Rhodium catalyzed reaction of internal alkynes with organoborons under CO atmosphere: a product tunable reaction. R Discovery. [Link]
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Chauhan, B. P., et al. Recyclable Catalysts for Alkyne Functionalization. MDPI. [Link]
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Martin, R., et al. Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insight. Universidad Autónoma de Madrid. [Link]
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Martin, R., et al. Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Publications. [Link]
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Chauhan, B. P., et al. Recyclable Catalysts for Alkyne Functionalization. DOE PAGES. [Link]
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Daugulis, O. Palladium catalyzed regioselective distal C (sp2)–H functionalization. RSC Publishing. [Link]
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Chen, G., et al. Palladium-catalysed transannular C-H functionalization of alicyclic amines. PubMed. [Link]
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White, M. C., et al. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Dodecyne
As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical safety and disposal. This guide for 5-dodecyne is built on the principles of understanding the material's properties, anticipating potential hazards, and establishing a clear, logical workflow to ensure safety and regulatory compliance. The procedures outlined here are designed to be a self-validating system, where the logic behind each step contributes to a culture of safety and environmental responsibility in your laboratory.
Hazard Assessment and Chemical Profile of this compound
Before any handling or disposal, a thorough understanding of the subject chemical is paramount. This compound is an internal alkyne, a class of unsaturated hydrocarbons. Its physical and toxicological properties dictate the necessary precautions and disposal pathway.
The primary hazard associated with this compound is its classification as an aspiration hazard.[1][2] This means that if the liquid is swallowed and then enters the lungs, it can cause severe and potentially fatal lung damage.[3][4] While it is listed as a combustible liquid, it does not possess other acute reactivity hazards under standard laboratory conditions.[2][3]
Table 1: Key Properties and Hazards of this compound
| Property | Value / Classification | Causality and Implication for Disposal |
| Chemical Formula | C₁₂H₂₂ | High carbon content, non-halogenated. This classifies it for disposal with other organic hydrocarbon solvents. |
| CAS Number | 19780-12-2 | Unique identifier for accurate tracking and labeling. |
| Physical State | Liquid | Presents a splash and aspiration risk. Requires appropriate liquid waste containers. |
| Solubility | Insoluble in water; soluble in organic solvents. | Sink disposal is strictly prohibited. Waste must be segregated from aqueous waste streams. |
| Primary Hazard | Aspiration Toxicity (H304) | Ingestion and subsequent inhalation into the lungs is a critical risk. Procedures must minimize splashes and aerosol generation. |
| Secondary Hazard | Combustible Liquid (H227) | Must be stored away from ignition sources.[2] Disposal containers should be kept in designated flammable storage cabinets. |
| Disposal Code | P501 | "Dispose of contents/container to an approved waste disposal plant." This is a regulatory directive that prohibits conventional trash or sink disposal.[2][3] |
Procedural Workflow for this compound Waste Disposal
The following workflow provides a step-by-step methodology for the safe handling and disposal of this compound waste, from the point of generation to the final handoff to your institution's Environmental Health and Safety (EHS) office.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. Because this compound can cause skin and eye irritation and presents a significant aspiration risk, the following must be worn:[5]
-
Safety Goggles: With side-shields to protect against splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are standard. Always check your institution's specific glove compatibility chart.
-
Laboratory Coat: To protect from skin contact.
Step 2: Waste Segregation at the Point of Generation
The moment this compound or a solution containing it is no longer needed, it is classified as waste. Proper segregation is crucial for both safety and cost-effective disposal.
-
Rationale: this compound is a non-halogenated organic solvent . This is a critical distinction. Non-halogenated solvents can often be recycled as fuel (fuel blending), a more environmentally sustainable and less expensive disposal method than the high-temperature incineration required for halogenated wastes.[6] Mixing halogenated and non-halogenated waste streams results in the entire volume being treated as halogenated, increasing costs and environmental impact.
-
Protocol:
Step 3: Waste Container Selection and Labeling
Regulatory compliance hinges on proper container management.[1][8]
-
Container Selection:
-
Use a container made of a material compatible with organic hydrocarbons (e.g., high-density polyethylene [HDPE], glass, or metal).[9] Plastic is often preferred to minimize the risk of breakage.
-
Ensure the container is in good condition with a secure, vapor-tight screw cap to prevent leaks and evaporation.[4]
-
Never use food containers for chemical waste.[7]
-
-
Labeling Protocol:
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[10]
-
Clearly write the full chemical name of all components in the container. Do not use abbreviations or formulas. For a this compound waste stream, list "this compound" and any other solvents or reagents present, with estimated percentages.[4][6]
-
Indicate the relevant hazards (e.g., "Combustible," "Aspiration Hazard").[11]
-
Keep the container closed at all times, except when actively adding waste.[4][9]
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated laboratory location at or near the point of waste generation for the temporary collection of hazardous waste.[7][9][11]
-
Protocol:
-
Store the sealed and labeled this compound waste container within your designated SAA.
-
The SAA must be under the control of laboratory personnel.
-
Ensure the container is within a secondary containment bin to control any potential leaks.[3]
-
If the waste is combustible, the SAA should be located inside a flammable storage cabinet.[2]
-
Do not overfill the container. Leave at least 10% of headspace (a 1-inch gap is a good rule of thumb) to allow for vapor expansion.[2][12]
-
Step 5: Final Disposal via Institutional EHS
Laboratory personnel are responsible for the temporary and safe accumulation of waste. The final treatment and disposal are handled by professionals.
-
Protocol:
-
Once the waste container is full or has been in storage for a designated period (typically 6-12 months, check your institutional policy), arrange for a pickup.[9]
-
Contact your institution's Environmental Health and Safety (EHS) office or use their designated online portal to request a waste collection.[9][10]
-
Do not move the waste to other laboratories or attempt to transport it yourself.[11] EHS personnel are trained and equipped for safe transport.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Dodecyne
As researchers and developers, our work with specialized reagents like 5-Dodecyne is foundational to innovation. This internal alkyne, with its unique reactivity, is a valuable building block in organic synthesis.[1] However, its physical and chemical properties necessitate a robust and intelligent approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that your focus remains on the science, secured by a foundation of safety.
The Causality of Protection: Understanding the Hazards of this compound
Effective PPE selection is not about a rigid set of rules, but about a dynamic risk assessment grounded in the specific hazards of the chemical. For this compound, the primary risks are not immediately obvious but are significant.
The most critical hazard is its classification as an Aspiration Hazard, Category 1 .[2] This means that if this compound is swallowed and then enters the lungs (aspiration), it can be fatal.[2][3] This risk directly informs emergency procedures, where inducing vomiting is strictly contraindicated.[3][4]
Additionally, this compound is a combustible liquid [3], meaning it can ignite when exposed to a heat source. While not as volatile as flammable liquids, this property demands stringent control of ignition sources in the laboratory. Some data also suggests it may cause skin and eye irritation upon contact.[1]
Hazard Summary Table
| Hazard Classification | GHS Code | Signal Word | Precautionary Statement |
| Aspiration Hazard, Category 1 | H304 | Danger | May be fatal if swallowed and enters airways.[2][3] |
| Combustible Liquid | H227 | Warning | Combustible liquid.[3] |
The Core Directive: Essential PPE for Handling this compound
Based on the hazard profile, a multi-layered PPE approach is required. The goal is to create a barrier that prevents aspiration, skin/eye contact, and protects against thermal hazards.
Hand Protection: Beyond the Basic Glove
The first line of defense is appropriate gloves. Given that this compound is an organic solvent-soluble hydrocarbon, single-use nitrile gloves offer adequate protection for incidental contact and small splashes.[5]
-
For tasks with potential for significant contact or immersion (e.g., large-scale transfers, cleaning spills): More robust gloves are necessary. Butyl or Viton® gloves provide superior resistance to a wide range of organic compounds and should be used.[6]
-
Protocol: Always double-glove when handling neat this compound. Inspect gloves for any signs of degradation or puncture before and during use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.
Eye and Face Protection: A Non-Negotiable Barrier
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work involving this compound, even for handling sealed containers.
-
Standard Operations: For any benchtop procedure, including transfers, weighing, or setting up reactions, chemical splash goggles that form a seal around the eyes are required.[7]
-
High-Risk Operations: When handling larger volumes (>100 mL) or performing operations with a high potential for splashing (e.g., transfers under positive pressure), a full-face shield must be worn over chemical splash goggles.[7] This provides an essential secondary layer of protection for the entire face.
Body Protection: Shielding Against Spills and Fire
Due to its combustible nature, a flame-resistant (FR) lab coat is the minimum requirement. Standard cotton or polyester lab coats are not acceptable as they can melt or ignite. For large-scale work, a chemical-resistant apron, worn over the FR lab coat, provides an additional barrier against spills.[6] Full-length pants and closed-toe shoes are mandatory at all times.[8]
Respiratory Protection: A Risk-Based Approach
Under normal laboratory conditions, all handling of this compound should be performed inside a certified chemical fume hood. In this scenario, respiratory protection is not typically required. However, a risk assessment may deem it necessary under specific circumstances:
-
Spill Response: In the event of a large spill outside of a fume hood.
-
Poor Ventilation: If engineering controls are not available or are malfunctioning.
-
Aerosol Generation: For any procedure that may generate an aerosol or mist of this compound.
In these cases, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[8]
Operational Plan: From Preparation to Disposal
Step-by-Step PPE Protocol
-
Preparation: Before entering the lab, ensure you are wearing full-length pants and closed-toe shoes. Tie back long hair.
-
Donning (in order):
-
Flame-resistant lab coat.
-
Chemical splash goggles (and face shield, if required).
-
Inner gloves (Nitrile).
-
Outer gloves (Nitrile for small scale, Butyl/Viton® for large scale).
-
-
Handling: Perform all work in a chemical fume hood. Keep containers closed when not in use and away from ignition sources.[3]
-
Doffing (in order, to prevent cross-contamination):
-
Remove outer gloves.
-
Remove lab coat.
-
Remove face shield (if used).
-
Remove safety goggles.
-
Remove inner gloves.
-
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[9]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
